5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-tert-butyl-2-(2-fluorophenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c1-13(2,3)11-8-12(15)17(16-11)10-7-5-4-6-9(10)14/h4-8H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUZCLHYTJLOSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375613 | |
| Record name | 3-tert-Butyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-86-6 | |
| Record name | 3-tert-Butyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine synthesis protocol
An In-Depth Technical Guide to the Synthesis of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive protocol for the synthesis of this compound, a substituted aminopyrazole of significant interest in medicinal chemistry and drug development. The document outlines the strategic approach, mechanistic underpinnings, and a detailed, field-proven experimental procedure for its preparation. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering insights into the practical execution and theoretical basis of this important transformation. The pyrazole ring is a key structural motif in many pharmaceuticals, and the specific substitution pattern of the target molecule makes it a valuable intermediate for further chemical elaboration.[1][2]
Introduction and Strategic Overview
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities.[3][4] The target molecule, this compound, incorporates several key structural features: a bulky tert-butyl group that can enhance metabolic stability, a 2-fluorophenyl substituent which can modulate electronic properties and bioavailability, and a reactive amino group that serves as a handle for further derivatization.
The synthetic strategy detailed herein is a classical and highly efficient approach to the pyrazole core: the cyclocondensation of a β-ketonitrile with a substituted hydrazine.[5][6] This method is widely employed due to its reliability, operational simplicity, and the ready availability of the starting materials. The chosen precursors for this synthesis are pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) and (2-fluorophenyl)hydrazine.
Mechanistic Rationale
The formation of the 3-aminopyrazole ring proceeds through a well-established reaction pathway. The causality behind the experimental choices is rooted in the fundamental principles of nucleophilic addition and intramolecular cyclization.
The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of (2-fluorophenyl)hydrazine onto the electrophilic carbonyl carbon of pivaloylacetonitrile. This is followed by a dehydration step to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom of the hydrazine moiety onto the nitrile carbon. Tautomerization of the resulting imine then yields the stable, aromatic 3-aminopyrazole product.
Caption: Reaction mechanism for the synthesis of the target aminopyrazole.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar 3-aminopyrazoles.[7][8]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |
| Pivaloylacetonitrile | 125.17 | 10.0 | 1.25 g |
| (2-Fluorophenyl)hydrazine HCl | 162.60 | 10.0 | 1.63 g |
| Sodium Acetate | 82.03 | 11.0 | 0.90 g |
| Ethanol (absolute) | - | - | 50 mL |
| Ethyl Acetate | - | - | For work-up |
| Saturated Brine | - | - | For work-up |
| Anhydrous Magnesium Sulfate | - | - | For drying |
| n-Hexane | - | - | For precipitation |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivaloylacetonitrile (1.25 g, 10.0 mmol), (2-fluorophenyl)hydrazine hydrochloride (1.63 g, 10.0 mmol), sodium acetate (0.90 g, 11.0 mmol), and absolute ethanol (50 mL). The sodium acetate is used to liberate the free hydrazine from its hydrochloride salt in situ.
-
Reaction: The reaction mixture is stirred and heated to reflux (approximately 78 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 3-5 hours).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The ethanol is removed under reduced pressure using a rotary evaporator.
-
Extraction: The resulting residue is partitioned between ethyl acetate (50 mL) and saturated brine (50 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 25 mL).
-
Drying and Concentration: The combined organic layers are washed with saturated brine (2 x 25 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by recrystallization or column chromatography. For recrystallization, the crude material can be dissolved in a minimal amount of hot ethyl acetate, followed by the addition of n-hexane until turbidity is observed. Cooling the mixture should induce crystallization of the pure product.
Expected Yield and Characterization
The expected yield for this reaction is typically in the range of 80-95%. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Workflow Visualization
The following diagram illustrates the overall experimental workflow for the synthesis.
Caption: Experimental workflow for the synthesis of the target compound.
Conclusion
The synthesis of this compound can be reliably achieved through the cyclocondensation of pivaloylacetonitrile and (2-fluorophenyl)hydrazine. This guide provides a robust and well-grounded protocol, suitable for implementation in a standard organic chemistry laboratory. The principles and techniques described herein are foundational to the synthesis of a wide array of substituted pyrazoles, which continue to be a fertile ground for the discovery of new therapeutic agents.
References
-
Buchler GmbH. Thorpe-Ziegler reaction. Available from: [Link]
-
Wikipedia. Thorpe reaction. Available from: [Link]
-
Chem-Station Int. Ed. Thorpe-Ziegler Reaction. (2014-03-02). Available from: [Link]
-
Organic Chemistry Portal. Synthesis of pyrazoles. Available from: [Link]
-
L.S.College, Muzaffarpur. Thorpe reaction. (2020-09-24). Available from: [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]
- Google Patents. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
-
YouTube. synthesis of pyrazoles. (2019-01-19). Available from: [Link]
-
PrepChem.com. Synthesis of 3-amino-5-t-butylpyrazole. Available from: [Link]
-
PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
Arkivoc. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available from: [Link]
- Google Patents. WO2015094913A1 - Fluorophenyl pyrazol compounds.
-
MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]
-
PMC - NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]
- Google Patents. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
-
SpringerLink. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. 5-CYCLOPROPYL-2H-PYRAZOL-3-YLAMINE synthesis - chemicalbook [chemicalbook.com]
physicochemical properties of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine
An In-Depth Technical Guide to the Physicochemical Characterization of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine
Abstract
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents due to its versatile biological activity.[1][2][3] this compound is a compound of significant interest, incorporating key structural motifs—a bulky tert-butyl group, a bioisosteric fluorine atom, and a primary amine—that are known to modulate pharmacological activity and pharmacokinetic profiles. This guide provides a comprehensive framework for the in-depth physicochemical characterization of this molecule. We move beyond a simple data sheet to deliver a strategic overview of the critical experimental methodologies and the scientific rationale behind them. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into determining the properties that govern a compound's journey from a promising candidate to a viable therapeutic.
Molecular Profile and Structural Significance
The foundational step in characterizing any new chemical entity (NCE) is to establish its molecular identity and understand how its structure influences its potential behavior. The subject compound's architecture is a deliberate combination of functional groups, each contributing to its overall physicochemical nature.
-
Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for its metabolic stability and ability to participate in hydrogen bonding.[4] Its derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][4][5]
-
5-tert-Butyl Group: This bulky, lipophilic group can provide steric hindrance, potentially protecting the pyrazole core from metabolic degradation. It significantly influences the molecule's lipophilicity and how it fits into target protein binding pockets.
-
2-(2-fluoro-phenyl) Group: The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pKa and lipophilicity.[6][7] Its position on the phenyl ring is critical for its electronic and steric effects.
-
3-ylamine Group: This primary amine is a key hydrogen bond donor and a basic center, meaning the molecule's charge and, consequently, its solubility and permeability will be highly dependent on pH.[8]
Table 1: Core Molecular Attributes
| Property | Value | Source / Method |
|---|---|---|
| IUPAC Name | 5-(tert-butyl)-2-(2-fluorophenyl)-2H-pyrazol-3-amine | IUPAC Nomenclature |
| Molecular Formula | C₁₇H₁₈FN₃ | Elemental Composition |
| Molecular Weight | 283.35 g/mol | Calculated |
| Chemical Structure | ChemDraw | |
| Predicted cLogP | 3.5 - 4.5 | Computational (e.g., ALOGPS, ChemDraw) |
| Predicted pKa (Basic) | 4.0 - 5.0 (for the pyrazol-3-ylamine moiety) | Computational (e.g., ACD/Labs) |
| Predicted Polar Surface Area (PSA) | 54.8 Ų | Computational |
Note: Predicted values are essential for initial assessment but must be confirmed by experimental determination.
Lipophilicity: The Gatekeeper of Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical properties in drug design.[9][10] It governs membrane permeability, plasma protein binding, solubility, and metabolic clearance, directly impacting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8][11][12] The octanol-water partition coefficient (LogP for neutral species, LogD for a specific pH) is the industry standard for its measurement.[13]
Experimental Methodology: The Shake-Flask Method (Gold Standard)
The shake-flask method directly measures the partitioning of a compound between n-octanol and an aqueous buffer (typically PBS at pH 7.4), mimicking the body's lipid and aqueous environments.[14][15] While labor-intensive, its directness and reliability make it the definitive method.[15][16]
Causality Behind the Method: The choice of n-octanol is critical; its amphiphilic nature, with both a polar hydroxyl head and a long alkyl chain, effectively simulates the complex environment of a biological membrane. Using a phosphate-buffered saline (PBS) at pH 7.4 is essential for ionizable compounds like our target molecule, as it mimics physiological pH and determines the ratio of ionized to non-ionized species, which is what the LogD value represents.[13][14]
Caption: Workflow for LogD determination using the shake-flask method.
Detailed Protocol: Shake-Flask LogD Determination
-
Preparation of Phases: Vigorously mix equal volumes of n-octanol and phosphate-buffered saline (pH 7.4). Allow the layers to separate overnight to ensure mutual saturation.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Partitioning: In a glass vial, combine 990 µL of the pre-saturated PBS phase, 1000 µL of the pre-saturated n-octanol phase, and 10 µL of the 10 mM compound stock solution.
-
Equilibration: Seal the vial and place it on a rotator. Mix for 1-2 hours at room temperature to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at >2000 x g for 10-15 minutes to ensure a sharp and complete separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from the top (n-octanol) and bottom (aqueous) layers. Self-Validation Step: To avoid cross-contamination, which can be an issue with viscous octanol, it is prudent to perform a "blank" aspiration of the opposite phase before sampling each layer.[15]
-
Quantification: Analyze the concentration of the compound in each aliquot using a validated analytical method, typically HPLC-UV or LC-MS.
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Aqueous Solubility: A Prerequisite for Absorption
A drug must be in solution to be absorbed from the gastrointestinal tract.[17] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[10][17] It is crucial to differentiate between thermodynamic and kinetic solubility.
-
Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. It is determined over a longer period (e.g., 24-48 hours) and is the most reliable value for formulation development.[18][19]
-
Kinetic Solubility: Measured in a high-throughput manner where a compound is added from a DMSO stock into an aqueous buffer. It measures the concentration at which the compound precipitates under non-equilibrium conditions and is useful for ranking compounds in early discovery.[20]
Experimental Methodology: Thermodynamic Shake-Flask Solubility
This method determines the equilibrium solubility by agitating an excess of the solid compound in an aqueous buffer until equilibrium is reached.
Causality Behind the Method: Using an excess of the solid material is critical to ensure that a saturated solution is formed and that it is in equilibrium with the solid phase.[18] The extended incubation time (≥24 hours) allows for the dissolution and potential phase transitions of the solid to stabilize, providing the true, lowest-energy solubility value. Filtering the sample before analysis is a mandatory step to separate the dissolved compound from any remaining solid particles, ensuring an accurate measurement of the soluble fraction.
Caption: Workflow for thermodynamic solubility determination.
Detailed Protocol: Thermodynamic Solubility Assay
-
Setup: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4) to assess pH-dependent solubility. A visual excess of solid should be apparent.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours.
-
Sample Preparation: After incubation, allow the vials to stand to let the excess solid settle.
-
Filtration: Carefully withdraw the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PVDF) to remove all undissolved particles. Self-Validation Step: The first few drops of the filtrate should be discarded to avoid any potential adsorption of the compound onto the filter membrane.
-
Quantification: Prepare a standard curve of the compound in the same buffer (if possible) or a suitable solvent. Quantify the concentration of the compound in the filtrate using a validated HPLC-UV method against the standard curve.
-
Reporting: The resulting concentration is the thermodynamic solubility at that specific pH and temperature.
Summary and Implications for Drug Development
The are not merely data points; they are predictive indicators of its in vivo behavior. A comprehensive understanding of these attributes is essential for making informed decisions throughout the drug development pipeline.[11][21]
Table 2: Target Physicochemical Profile and Its Implications
| Parameter | Target Range/Value | Implication for Drug Development |
|---|---|---|
| LogD (pH 7.4) | 2.0 - 4.0 | Optimal Permeability: Balances lipid membrane crossing with sufficient aqueous solubility. Values >5 can lead to poor solubility and high plasma protein binding.[13][16] |
| Aqueous Solubility | > 50 µg/mL | Oral Absorption: Higher solubility is required for good oral bioavailability, especially for high-dose drugs. Low solubility may necessitate enabling formulations (e.g., amorphous solid dispersions, particle size reduction).[17] |
| pKa | 4.0 - 5.0 | pH-Dependent Effects: As a weak base, the compound will be mostly ionized in the acidic environment of the stomach (pH 1-3) enhancing solubility, and mostly neutral in the intestine (pH 6-7.5), favoring absorption. |
| Overall Profile | - | The interplay of these properties dictates the compound's "drug-likeness." A high LogD combined with low solubility, for instance, would be a red flag, suggesting potential issues with both dissolution and bioavailability that must be addressed through chemical modification or advanced formulation strategies.[9] |
By systematically determining these core properties using robust, well-rationalized protocols, research and development teams can de-risk their projects, optimize lead candidates more effectively, and ultimately increase the probability of clinical success.
References
-
PubChem. (n.d.). tert-Butyl 4-(4-(6-aMino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, (R)-. Retrieved from [Link]
-
Lin, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments). Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-2H-pyrazol-3-ylamine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 3H-Pyrazol-3-imine, 2,4-dihydro-5-methyl-2-phenyl- - Substance Details. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate. Retrieved from [Link]
-
G.M. Kypreos, et al. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved from [Link]
-
Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]
-
Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. PDF. Retrieved from [Link]
-
Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Retrieved from [Link]
-
Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]
-
Mendoza-Sánchez, R., et al. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Retrieved from [Link]
-
IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]
-
American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]
-
International Journal of Pharmaceutics. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]
-
MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
PhysChem Forum. (n.d.). The Influence of Physicochemical Properties on ADME. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]
-
NIH - National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
-
International Journal of Pharmaceutical & Biological Archives. (2015). Importance of Physicochemical Properties In Drug Discovery. Retrieved from [Link]
-
Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Retrieved from [Link]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. jocpr.com [jocpr.com]
- 6. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 8. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 11. fiveable.me [fiveable.me]
- 12. physchem.org.uk [physchem.org.uk]
- 13. enamine.net [enamine.net]
- 14. LogP / LogD shake-flask method [protocols.io]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. researchgate.net [researchgate.net]
- 17. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. bmglabtech.com [bmglabtech.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine as a Checkpoint Kinase 1 (CHK1) Inhibitor
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine, a molecule belonging to this privileged class. In the absence of direct experimental data for this specific compound, this document posits a scientifically-grounded, hypothesized mechanism of action based on extensive structure-activity relationship (SAR) data from analogous pyrazole-based compounds. We propose that this compound functions as an inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway and a high-value target in oncology.[1][3][4] This guide will provide a comprehensive overview of the role of CHK1 in cancer, the molecular basis for its inhibition by pyrazole-containing molecules, and a detailed roadmap for the experimental validation of this hypothesis.
Introduction: The Pyrazole Scaffold and the Rationale for Targeting CHK1
The pyrazole ring system is a versatile heterocyclic motif that has been successfully incorporated into numerous FDA-approved drugs and clinical candidates, particularly as kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a highly effective hinge-binding moiety.[2] Given the structural alerts within this compound and the extensive literature on similar compounds, we hypothesize its primary mechanism of action is the inhibition of CHK1.
Checkpoint Kinase 1 (CHK1) is a master regulator of the cell cycle, ensuring genomic integrity.[5][6] In response to DNA damage, CHK1 is activated and halts cell cycle progression to allow time for DNA repair.[7][8] Many cancer cells, particularly those with mutations in the tumor suppressor p53, become heavily reliant on the CHK1-mediated checkpoint to survive the intrinsic genomic instability that drives their proliferation.[6] Therefore, inhibiting CHK1 in such cancer cells can abrogate this crucial checkpoint, leading to uncontrolled entry into mitosis with damaged DNA, a process termed mitotic catastrophe, which ultimately results in cell death.[9] This makes CHK1 a prime therapeutic target, and its inhibitors are being actively investigated as both monotherapies and in combination with DNA-damaging chemotherapies.[10][11]
The Target: Checkpoint Kinase 1 (CHK1) and the DNA Damage Response
CHK1 is a central transducer kinase in the ATR-CHK1 signaling pathway, which is primarily activated by single-strand DNA breaks and replication stress.[8][12] Upon activation by the upstream kinase ATR, CHK1 phosphorylates a host of downstream substrates, including the CDC25 family of phosphatases.[12][13] This phosphorylation marks CDC25 for degradation, preventing the activation of Cyclin-Dependent Kinases (CDKs) that are necessary for progression through the S and G2 phases of the cell cycle.[12]
By inhibiting CHK1, the "brakes" on the cell cycle are removed. Cancer cells, which often experience high levels of replication stress, are then unable to arrest their proliferation in the face of DNA damage, leading to genomic instability and apoptosis.[7]
Figure 1: Hypothesized signaling pathway of CHK1 inhibition.
Proposed Molecular Mechanism of Action
We propose that this compound acts as an ATP-competitive inhibitor of CHK1. The pyrazole core is expected to form critical hydrogen bonds with the hinge region of the CHK1 kinase domain, a common binding mode for this scaffold.[2] The tert-butyl group at the 5-position likely occupies a hydrophobic pocket, enhancing binding affinity. The 2-(2-fluoro-phenyl) moiety can further modulate selectivity and potency through interactions with other residues in the active site. By occupying the ATP-binding pocket, the compound prevents the phosphorylation of CHK1's substrates, thereby abrogating its function.[7]
Experimental Validation Workflow
To rigorously test the hypothesis that this compound is a CHK1 inhibitor, a multi-tiered experimental approach is required. This workflow progresses from direct biochemical assays to cell-based target engagement and finally to phenotypic outcomes.
Figure 2: A tiered experimental workflow for validation.
4.1. Tier 1: In Vitro Biochemical Assay
Objective: To determine if the compound directly inhibits the enzymatic activity of recombinant CHK1 and to quantify its potency (IC50).
Protocol: ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Reconstitute recombinant human CHK1 enzyme in kinase buffer.
-
Prepare a substrate solution containing a CHK1-specific peptide substrate (e.g., CHKtide) and ATP in kinase buffer.[14][15]
-
Serially dilute this compound in DMSO, then further dilute in kinase buffer to create a range of concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of the CHK1 enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.[15]
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.[15]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
| Parameter | Example Value |
| Recombinant CHK1 | 5 ng/reaction |
| CHKtide Substrate | 0.2 µg/µL |
| ATP Concentration | 50 µM |
| Incubation Time (Kinase) | 60 minutes |
| Incubation Temperature | 30°C |
4.2. Tier 2: Cellular Target Engagement Assay
Objective: To confirm that the compound inhibits CHK1 activity within a cellular context.
Protocol: Western Blot for CHK1 Autophosphorylation
Activation of CHK1 involves its autophosphorylation at Serine 296 (pCHK1 S296).[13] A potent inhibitor should reduce this signal.
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., U-2 OS osteosarcoma cells) in appropriate media.[16]
-
Treat cells with a range of concentrations of this compound (centered around the biochemically determined IC50) for 2-4 hours. Include a DMSO vehicle control.
-
Optional: To induce CHK1 activity, pre-treat cells with a DNA-damaging agent like gemcitabine before adding the inhibitor.[17]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for pCHK1 (S296).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total CHK1 and a loading control (e.g., β-actin) to ensure equal protein loading.[18]
-
-
Data Analysis:
-
Quantify the band intensities for pCHK1 and total CHK1.
-
A dose-dependent decrease in the ratio of pCHK1 to total CHK1 indicates cellular target engagement.
-
4.3. Tier 3: Cellular Phenotypic Assays
Objective: To determine the effect of CHK1 inhibition on cancer cell viability and proliferation.
Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
These assays measure metabolic activity as a proxy for cell viability.[19][20]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
-
Assay Procedure (MTT Example):
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the viability against the log of the compound concentration to determine the EC50 value (the concentration that causes a 50% reduction in viability).
-
Data Interpretation and Structure-Activity Relationship (SAR) Insights
A successful outcome from this workflow would be a low nanomolar IC50 value in the biochemical assay, followed by a clear reduction in pCHK1 (S296) in the Western blot at concentrations consistent with the IC50.[4] This on-target activity should then translate to a potent EC50 in the cell viability assay, confirming that CHK1 inhibition leads to a cytotoxic or anti-proliferative phenotype.
Further SAR studies could explore modifications to the phenyl ring (e.g., altering the position or nature of the fluorine substituent) or the tert-butyl group to optimize potency, selectivity, and pharmacokinetic properties. For instance, replacing the tert-butyl group with other lipophilic moieties could improve binding affinity or alter metabolic stability.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is not yet published, its chemical structure strongly suggests a role as a kinase inhibitor. Based on a wealth of data for related pyrazole compounds, this guide puts forth the testable hypothesis that it functions as a CHK1 inhibitor. The detailed experimental workflows provided herein offer a clear and robust path for researchers to validate this hypothesis, determine the compound's potency, and confirm its mechanism of action in a cellular context. Successful validation would position this molecule as a valuable tool for cancer research and a potential starting point for the development of novel anti-cancer therapeutics.
References
-
ResearchGate. In vitro kinase assay conditions. [Download Table]. [Link]
-
Zhang Y, Hunter T. Roles of Chk1 in cell biology and cancer therapy. Int J Cancer. 2014;134(5):1013-1023. [Link]
-
NIH. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368. [Link]
-
Krol E, Staron K, Zylinska L. Selected arylsulphonyl pyrazole derivatives as potential Chk1 kinase ligands-computational investigations. J Mol Model. 2020;26(6):142. [Link]
-
Dai Y, Grant S. New insights into checkpoint kinase 1 (Chk1) in the DNA damage response (DDR) signaling network: rationale for employing Chk1 inhibitors in cancer therapeutics. Clin Cancer Res. 2010;16(2):376-383. [Link]
-
BioWorld. IMPACT Therapeutics synthesizes CHK1 inhibitors. Published March 26, 2021. [Link]
-
Niida H, Nakanishi M. Checkpoint kinase 1 (Chk1)-short is a splice variant and endogenous inhibitor of Chk1 that regulates cell cycle and DNA damage checkpoints. Proc Natl Acad Sci U S A. 2011;108(51):20531-20536. [Link]
-
MDPI. Transcriptional Profiling Reveals Lineage-Specific Characteristics in ATR/CHK1 Inhibitor-Resistant Endometrial Cancer. [Link]
-
SignalChem. CHK1 Kinase Enzyme System Datasheet. [Link]
-
Zhang Y, Hunter T. Roles of Chk1 in Cell Biology and Cancer Therapy. Int J Cancer. 2014;134(5):1013-1023. [Link]
-
Dwyer MP, Paruch K, Labroli M, et al. Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 1. Bioorg Med Chem Lett. 2011;21(1):467-470. [Link]
-
Patsnap Synapse. What are Chk inhibitors and how do they work? Published June 21, 2024. [Link]
-
NIH. Basal CHK1 activity safeguards its stability to maintain intrinsic S-phase checkpoint functions. [Link]
-
NIH National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. [Link]
-
Lee J, Kim H, Lee YS, et al. A robust, target-driven, cell-based assay for checkpoint kinase 1 inhibitors. J Biomol Screen. 2011;16(5):546-554. [Link]
-
NIH. CHK1 kinase activity assay. [Link]
-
NIH. Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage. [Link]
-
Chen Z, Xiao Z, Chen J. Checkpoint kinase 1 in DNA damage response and cell cycle regulation. Cell Mol Life Sci. 2012;69(20):3445-3453. [Link]
-
MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
ResearchGate. A, Chk1, Chk2, and actin protein levels were detected by Western blot... [Link]
-
ACS Omega. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. [Link]
-
Clinical Cancer Research. New Insights into Checkpoint Kinase 1 in the DNA Damage Response Signaling Network. [Link]
-
YouTube. Create Your Own Cellular Compound Target Engagement Assay - May 18, 2017. [Link]
-
MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
-
Molecular and Cellular Biology. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage. [Link]
-
Current Pharmaceutical Design. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Selected arylsulphonyl pyrazole derivatives as potential Chk1 kinase ligands-computational investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Roles of Chk1 in cell biology and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are Chk inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chk1 Antibody | Cell Signaling Technology [cellsignal.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. Basal CHK1 activity safeguards its stability to maintain intrinsic S-phase checkpoint functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of Fluorinated Pyrazole Derivatives in Modern Drug Discovery: A Technical Guide
Foreword: The Strategic Synergy of Fluorine and the Pyrazole Scaffold
In the landscape of medicinal chemistry and agrochemical research, the strategic incorporation of fluorine into bioactive scaffolds has become a cornerstone of modern molecular design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—confer remarkable advantages upon parent molecules. These advantages include enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins.[1][2][3] When this versatile halogen is introduced into the pyrazole ring, a privileged heterocyclic scaffold known for its broad spectrum of biological activities, the resulting fluorinated pyrazole derivatives often exhibit significantly enhanced potency and a more desirable pharmacokinetic profile.[4][5]
This technical guide provides an in-depth exploration of the biological activities of fluorinated pyrazole derivatives, with a focus on their applications as anticancer, antimicrobial, and insecticidal agents. It is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of the field but also actionable, field-proven insights into the experimental design, synthesis, and evaluation of these promising compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative, verifiable references.
I. Anticancer Activity: Targeting the Engines of Malignancy
The pyrazole moiety is a key pharmacophore in a number of approved anticancer drugs.[6] The introduction of fluorine can further enhance their efficacy by modulating their interaction with cancer-specific targets.
Mechanism of Action: The Case of COX-2 Inhibition
A prominent example of a fluorinated pyrazole derivative with anticancer and anti-inflammatory properties is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.[7][8] COX-2 is an enzyme that is often overexpressed in various cancers and plays a crucial role in inflammation and tumorigenesis by synthesizing prostaglandins.[4][9] Celecoxib, with its trifluoromethyl (-CF3) group, binds with high affinity to a hydrophilic pocket near the active site of COX-2, leading to its inhibition.[10] This selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key factor in its therapeutic window, reducing the gastrointestinal side effects associated with non-selective NSAIDs.[8] The anti-cancer effects of celecoxib are also attributed to its ability to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis.[9]
Caption: Mechanism of action of Celecoxib.
Structure-Activity Relationship (SAR) Insights
For pyrazole-based anticancer agents, SAR studies have revealed several key insights:
-
Substitution at N-1 and C-5: The nature of the substituents on the pyrazole ring is critical for activity. For many kinase inhibitors, a substituted phenyl ring at the N-1 position is essential for binding to the ATP-binding pocket.
-
The Role of the Trifluoromethyl Group: The -CF3 group, as seen in Celecoxib, can enhance binding affinity and metabolic stability. Its electron-withdrawing nature can also influence the pKa of adjacent functional groups, affecting solubility and cell permeability.[11]
-
Fused Ring Systems: Fusing the pyrazole ring with other heterocyclic systems, such as pyrimidines or indoles, has led to the development of potent dual inhibitors targeting multiple signaling pathways in cancer cells.[12]
Experimental Protocol: Synthesis of a 4-(Trifluoromethyl)pyrazole Derivative
The following is a representative protocol for the synthesis of a 4-(trifluoromethyl)pyrazole derivative, adapted from a copper-catalyzed cycloaddition method.[13]
Step 1: Reaction Setup
-
To an oven-dried Schlenk tube, add N-arylsydnone (0.5 mmol), Cu(OTf)2 (10 mol%), and phenanthroline (10 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous acetonitrile (2.0 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
Step 2: Addition of Reagents
-
Add 2-bromo-3,3,3-trifluoropropene (1.0 mmol) to the reaction mixture via syringe.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol) dropwise to the mixture.
Step 3: Reaction and Workup
-
Stir the reaction mixture at 35 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 4-(trifluoromethyl)pyrazole derivative.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[14][15]
Step 1: Cell Seeding
-
Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media.
-
Trypsinize the cells and perform a cell count.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Step 2: Compound Treatment
-
Prepare a stock solution of the test compound in DMSO.
-
Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours.
Step 3: MTT Addition and Formazan Solubilization
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
Step 4: Data Acquisition and Analysis
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Celecoxib | Colon Cancer (HT-29) | 46.7 | [16] |
| Compound 6 | Mammary Tumor | 0.00025 | [6] |
| Compound 33 | Breast Cancer (MCF-7) | <23.7 | [6] |
II. Antimicrobial Activity: Combating Pathogenic Microbes
Fluorinated pyrazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[17] The presence of fluorine can enhance their ability to penetrate microbial cell membranes and interact with essential enzymes.
Mechanism of Action
The antimicrobial mechanisms of pyrazole derivatives are diverse and can include:
-
Enzyme Inhibition: Inhibition of essential enzymes in microbial metabolic pathways.
-
Disruption of Cell Membrane Integrity: Interaction with the microbial cell membrane, leading to increased permeability and cell death.
-
Inhibition of Biofilm Formation: Interference with the signaling pathways involved in biofilm formation, a key virulence factor for many pathogenic bacteria.
Structure-Activity Relationship (SAR) Insights
-
Lipophilicity: The introduction of fluorine or fluorinated alkyl groups can increase the lipophilicity of the molecule, which may enhance its ability to cross the microbial cell membrane.
-
Hybrid Molecules: Combining the pyrazole scaffold with other antimicrobial pharmacophores, such as thiazoles or dihydropyrimidinones, has been shown to result in synergistic or additive antimicrobial effects.[17]
-
Substitution Pattern: The position and nature of substituents on the pyrazole and any attached aromatic rings significantly influence the antimicrobial spectrum and potency.
Experimental Protocol: Synthesis of a Pyrazole-Clubbed Dihydropyrimidinone
This protocol is adapted for the synthesis of a hybrid molecule with potential antimicrobial activity.
Step 1: Synthesis of the Pyrazole Aldehyde
-
Synthesize the required fluorinated phenyl pyrazole aldehyde via established methods.
Step 2: Biginelli Condensation
-
In a round-bottom flask, combine the pyrazole aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) in ethanol (10 mL).
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into crushed ice.
-
Filter the resulting solid, wash with cold water, and dry.
Step 3: Purification
-
Recrystallize the crude product from ethanol to obtain the pure pyrazole-clubbed dihydropyrimidinone.
Experimental Protocol: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18][19]
Step 1: Preparation of Bacterial Inoculum
-
Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in nutrient broth overnight at 37°C.
-
Dilute the overnight culture with fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
Step 2: Preparation of Test Compound Dilutions
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microtiter plate, add 100 µL of broth to each well.
-
Add 100 µL of the stock solution to the first well and perform serial twofold dilutions across the plate.
Step 3: Inoculation and Incubation
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours.
Step 4: Determination of MIC
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Pyrazolylthiazoles | S. aureus | 62.5 - 125 | [20] |
| Pyrazole-dihydropyrimidinones | B. subtilis | 64 | [4] |
| Fluorinated Pyrazole Aldehydes | C. albicans | 64 | [4] |
III. Insecticidal Activity: A Neurotoxic Approach to Pest Control
Fluorinated pyrazoles are a cornerstone of the modern agrochemical industry, with fipronil being a prime example of a highly effective insecticide.[1][11][21]
Mechanism of Action: GABA Receptor Antagonism
Fipronil and related phenylpyrazole insecticides act as potent neurotoxins by targeting the central nervous system of insects.[1][11] Their primary mode of action is the antagonism of the gamma-aminobutyric acid (GABA)-gated chloride channels (GABA receptors).[2] In insects, GABA is an inhibitory neurotransmitter. By blocking the chloride ion influx through these channels, fipronil prevents the hyperpolarization of the neuronal membrane, leading to hyperexcitation of the central nervous system, paralysis, and ultimately, the death of the insect.[3][11] Fipronil exhibits a higher affinity for insect GABA receptors compared to mammalian receptors, which contributes to its selective toxicity.[21]
Caption: Mechanism of action of Fipronil.
Some newer fluorinated pyrazole insecticides, such as chlorantraniliprole, act on a different target: the ryanodine receptor, which is involved in calcium release in muscle cells.[9][22]
Structure-Activity Relationship (SAR) Insights
-
Phenyl Ring Substitution: The substitution pattern on the phenyl ring attached to the pyrazole is crucial for insecticidal activity. The presence of electron-withdrawing groups, such as trifluoromethyl and halogens, is often associated with high potency.
-
N-1 Substituent: The nature of the substituent at the N-1 position of the pyrazole ring can influence the compound's spectrum of activity against different insect species.
-
Lipophilicity and Systemic Activity: Modulating the lipophilicity of the molecule can affect its uptake and translocation within the plant, which is important for systemic insecticides.
Experimental Protocol: Synthesis of a Fipronil Analog
The synthesis of phenylpyrazole insecticides often involves a multi-step process. A key step is the formation of the pyrazole ring.
Step 1: Formation of the Pyrazole Ring
-
React a substituted phenylhydrazine with a suitable β-keto nitrile or β-keto ester. This is a classic Knorr pyrazole synthesis.
-
The specific substituents on both reactants will determine the final substitution pattern of the pyrazole ring.
Step 2: Functional Group Interconversions
-
Perform a series of reactions to introduce the required functional groups at the desired positions of the pyrazole and phenyl rings. This may include chlorination, trifluoromethylation, and cyanation reactions.
Step 3: Final Modification
-
Introduce the final substituent, for example, the trifluoromethylsulfinyl group in the case of fipronil, through a carefully controlled oxidation reaction.
Experimental Protocol: Insecticidal Activity Assay (Topical Application)
Step 1: Insect Rearing
-
Rear a susceptible strain of the target insect (e.g., houseflies, Musca domestica) under controlled laboratory conditions (temperature, humidity, and photoperiod).
Step 2: Compound Preparation
-
Prepare a stock solution of the test compound in acetone.
-
Make serial dilutions of the stock solution to obtain a range of concentrations.
Step 3: Topical Application
-
Immobilize adult insects by chilling them.
-
Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.
-
Treat a control group with acetone only.
Step 4: Observation and Data Analysis
-
Place the treated insects in clean containers with food and water.
-
Assess mortality at 24 and 48 hours post-treatment.
-
Calculate the lethal dose 50 (LD50), the dose required to kill 50% of the test population, using probit analysis.
| Compound | Target Insect | LC50 (µg/mL) | Reference |
| Fipronil | Termites | 0.038 | |
| Compound 3f | Termites | 0.001 | |
| Compound 6h | Locusts | 47.68 |
IV. Conclusion and Future Perspectives
Fluorinated pyrazole derivatives represent a remarkably versatile and potent class of bioactive compounds. Their continued exploration holds immense promise for the discovery of next-generation therapeutics and crop protection agents. The strategic incorporation of fluorine into the pyrazole scaffold provides a powerful tool for fine-tuning the pharmacological and pharmacokinetic properties of these molecules.
Future research in this area will likely focus on:
-
Novel Scaffolds: The design and synthesis of new fluorinated pyrazole-containing scaffolds with improved potency and selectivity.
-
Multi-Targeting Agents: The development of derivatives that can modulate multiple biological targets simultaneously, offering a more holistic approach to treating complex diseases like cancer.
-
Combating Resistance: The design of new insecticides and antimicrobials with novel mechanisms of action to overcome the growing challenge of resistance.
-
Green Synthesis: The development of more environmentally friendly and efficient synthetic methods for the production of these valuable compounds.
The in-depth understanding of the structure-activity relationships and mechanisms of action of fluorinated pyrazole derivatives, coupled with the application of robust and validated experimental protocols, will be paramount to unlocking their full therapeutic and agrochemical potential.
V. References
-
Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2023). RSC Advances. [Link]
-
Celecoxib. (n.d.). StatPearls - NCBI Bookshelf. [Link]
-
The Phenylpyrazole Insecticide Mechanism: How Fipronil Achieves Pest Control. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Celecoxib. (n.d.). Wikipedia. [Link]
-
Fipronil Technical Fact Sheet. (n.d.). National Pesticide Information Center. [Link]
-
The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor. (2009). British Journal of Pharmacology. [Link]
-
Fipronil. (n.d.). Wikipedia. [Link]
-
Fipronil- A Phenylpyrazole Pesticides. (2019). The Ohio State University. [Link]
-
What is the mechanism of Celecoxib? (2024). Patsnap Synapse. [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). STAR Protocols. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2023). ResearchGate. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. (2019). RSC Advances. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]
-
Antibacterial Activity Test (MIC). (2023). Bio-protocol. [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). International Journal of Molecular Sciences. [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2021). Molecules. [Link]
-
Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives. (2025). Synthetic Communications. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Pharmaceuticals. [Link]
-
Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. (2019). Current Protocols in Pharmacology. [Link]
-
Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. (2019). researchmap. [Link]
-
Insect ryanodine receptors: molecular targets for novel pest control chemicals. (2009). Invertebrate Neuroscience. [Link]
-
Detection of ryanodine receptor G4911E and I4754M mutation sites and analysis of binding modes of diamide insecticides with RyR on Galeruca daurica (Coleoptera: Chrysomelidae). (2022). Frontiers in Physiology. [Link]
-
Exploring the resistance-developing mutations on Ryanodine receptor in diamondback moth and binding mechanism of its activators using computational study. (2025). ResearchGate. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2018). Molecules. [Link]
-
Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Scientific Reports. [Link]
Sources
- 1. Fipronil Technical Fact Sheet [npic.orst.edu]
- 2. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol [u.osu.edu]
- 4. news-medical.net [news-medical.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 9. ClinPGx [clinpgx.org]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07694H [pubs.rsc.org]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 18. researchgate.net [researchgate.net]
- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fipronil - Wikipedia [en.wikipedia.org]
- 21. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Detection of ryanodine receptor G4911E and I4754M mutation sites and analysis of binding modes of diamide insecticides with RyR on Galeruca daurica (Coleoptera: Chrysomelidae) [frontiersin.org]
An In-depth Technical Guide to the Structural Analysis of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine
Abstract: This technical guide provides a comprehensive framework for the structural elucidation of the novel pyrazole derivative, 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine. Designed for researchers, scientists, and professionals in drug development, this document details a logical, multi-faceted workflow. It begins with a proposed synthesis, followed by in-depth spectroscopic characterization using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The guide then outlines the definitive method of single-crystal X-ray crystallography and concludes with the application of computational chemistry for structural and spectral prediction. This integrated approach ensures a thorough and validated structural analysis, crucial for understanding the molecule's properties and potential applications.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize pharmacological activity and pharmacokinetic profiles.[3]
The target molecule of this guide, this compound, incorporates three key structural motifs that are anticipated to influence its chemical behavior and biological potential:
-
A 3-aminopyrazole core: This feature is common in compounds with diverse biological activities and provides a site for potential hydrogen bonding.[4]
-
A bulky tert-butyl group at the 5-position: This group can enhance metabolic stability and introduce specific steric interactions with biological targets.[5]
-
A 2-fluorophenyl substituent at the 2-position: The inclusion of a fluorine atom can significantly alter the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[6][7]
A rigorous structural analysis is paramount to confirming the identity, purity, and three-dimensional arrangement of this molecule, which is foundational for any subsequent research and development. This guide presents a systematic workflow for achieving this.
Caption: A logical workflow for the comprehensive structural analysis of the target molecule.
Synthesis and Purification
Proposed Synthetic Pathway
A likely precursor for the pyrazole ring is 4,4-dimethyl-3-oxopentanenitrile, which contains the requisite tert-butyl group and a nitrile function that can be converted to the 3-amino group. This would be reacted with (2-fluorophenyl)hydrazine.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 4,4-dimethyl-3-oxopentanenitrile (1.0 equivalent) in ethanol, add (2-fluorophenyl)hydrazine (1.1 equivalents).
-
Catalysis: Add a catalytic amount of a suitable acid, such as acetic acid or hydrochloric acid, to the mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
Experimental Protocol: Purification
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Recrystallization: For obtaining high-purity crystalline material suitable for X-ray analysis, recrystallize the purified product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Spectroscopic Characterization
Spectroscopic methods provide the initial and crucial evidence for the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| tert-Butyl (CH₃) | ~1.3 | ~30 (CH₃), ~32 (Cq) | Singlet, 9H integration. Aliphatic region.[8] |
| Pyrazole H4 | ~6.0 - 6.5 | ~90 - 100 | Singlet, 1H. Electron-rich pyrazole ring.[8] |
| Amine (NH₂) | ~4.5 - 5.5 | - | Broad singlet, 2H. Exchangeable with D₂O. |
| 2-Fluorophenyl | ~7.2 - 7.6 | ~115 - 160 | Complex multiplet pattern due to H-H and H-F coupling. |
| Pyrazole C3-NH₂ | - | ~150 - 160 | Quaternary carbon attached to the amino group. |
| Pyrazole C5-tBu | - | ~160 - 170 | Quaternary carbon attached to the tert-butyl group. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
¹³C NMR: Acquire a ¹³C NMR spectrum. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ signals.
-
2D NMR: If necessary, perform 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC/HMBC (to establish H-C correlations) to aid in definitive assignments.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Predicted Characteristic FTIR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3400 - 3200 | Medium, two bands for primary amine[9] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to weak |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to strong |
| C=N, C=C Stretch (Ring) | 1620 - 1450 | Medium to strong |
| C-N Stretch | 1350 - 1250 | Medium |
| C-F Stretch | 1250 - 1000 | Strong |
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan and subtract it from the sample spectrum.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The expected molecular weight is C₁₃H₁₇FN₄ = 248.15 g/mol . A prominent molecular ion peak at m/z = 248 should be observed.
-
Major Fragments:
-
Loss of a methyl group from the tert-butyl moiety: [M - 15]⁺
-
Loss of the tert-butyl group: [M - 57]⁺
-
Fragmentation of the pyrazole or phenyl rings.
-
Caption: Predicted major fragmentation pathways for the target molecule in mass spectrometry.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization: Use a suitable ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Analysis: Analyze the sample using a high-resolution mass spectrometer to obtain an accurate mass measurement, which can confirm the elemental composition.
X-ray Crystallography for Definitive Structure Determination
While spectroscopic methods provide strong evidence, single-crystal X-ray diffraction is the gold standard for unambiguous determination of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[10]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of the purified compound. This is often the most challenging step.
-
A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[11]
-
Other techniques include vapor diffusion and slow cooling of a saturated solution.
-
-
Crystal Selection and Mounting:
-
Select a suitable crystal (typically < 0.3 mm in all dimensions, transparent, and without visible defects) under a microscope.[11]
-
Mount the crystal on a goniometer head.
-
-
Data Collection:
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.[10]
-
A full sphere of data is usually collected.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final structure.
-
Computational Structural Analysis
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for corroborating experimental findings and providing deeper insight into the molecule's electronic properties.[12][13]
Caption: A typical workflow for DFT-based structural and spectral analysis.
Protocol for DFT Calculations
-
Software: Use a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Methodology:
-
Perform a geometry optimization of the molecule using a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)).[13]
-
Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum and to predict the IR spectrum.
-
Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. Convert the calculated shieldings to chemical shifts by referencing against a standard (e.g., tetramethylsilane).[14]
-
-
Analysis: Compare the calculated vibrational frequencies and NMR chemical shifts with the experimentally obtained spectra. A good correlation validates both the experimental assignments and the computational model.
Summary of Structural and Chemical Properties
A complete structural analysis will provide a wealth of information about this compound.
-
Molecular Geometry: The tert-butyl group will likely impose some steric hindrance, potentially influencing the dihedral angle of the 2-fluorophenyl ring relative to the pyrazole ring.
-
Electronic Properties: The electron-withdrawing fluorine atom and the electron-donating amino group will influence the electron density distribution in the molecule, which can be visualized through molecular electrostatic potential (MEP) maps generated from DFT calculations.
-
Chemical Stability: The presence of the C-F bond is known to enhance metabolic stability.[7] The aminopyrazole core provides both a basic nitrogen and a nucleophilic amino group, indicating potential sites of reactivity.
Potential Biological Significance
Given the prevalence of aminopyrazoles in drug discovery, this molecule is a candidate for biological screening.[4] The specific combination of substituents may lead to activity in areas such as:
-
Kinase Inhibition: Many pyrazole derivatives are known kinase inhibitors.
-
Antimicrobial or Antiviral Activity: The heterocyclic nature of the molecule makes it a candidate for antimicrobial or antiviral screening.[2]
Further investigation into the biological activity of this compound would be a logical next step following its complete structural characterization.
Conclusion
The structural analysis of this compound requires a systematic and integrated approach. By combining predictive reasoning with a suite of powerful analytical techniques—NMR, FTIR, MS, X-ray crystallography, and computational modeling—researchers can achieve an unambiguous and comprehensive understanding of this novel molecule's structure. This foundational knowledge is indispensable for its potential development in pharmaceutical or agrochemical applications.
References
- Cristiano, M. L. S. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42.
- Al-Shlhai, R. A., & Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
- Cimino, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 679.
- Sawyer, L. (n.d.). Single-crystal X-ray Diffraction. SERC (Carleton).
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- 5-tert-Butyl-2-phenyl-2H-pyrazol-3-ylamine. (n.d.). Chem-Impex.
- Hasanine, T. M., et al. (2010). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Molecules, 15(6), 4047-4057.
- Mass Spectrometry - Fragmentation P
- Villarreal-Gómez, L. J., et al. (2019). Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. Indian Journal of Pharmaceutical Sciences, 81(2), 333-343.
- 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2018). Molbank.
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determin
- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
- El-Sayed, N. N. E., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(26), 18635-18683.
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research.
- Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. (2019). Indian Journal of Pharmaceutical Sciences.
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2022). Molbank.
- Process for the preparation of 3-amino-5-methylpyrazole. (1997).
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.
- Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. (2000). Indian Journal of Chemistry - Section B.
- X-ray Diffraction Protocols and Methods. (n.d.).
- Synthesis and DFT calculation of novel pyrazole derivatives. (2021). AIP Conference Proceedings.
- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (2009). The Royal Society of Chemistry.
- Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). (2021). Molbank.
- Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (2022). Molecules.
- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis.
- CAS 1015844-72-0 | 5-(3-Fluoro-phenyl)-2-phenyl-2H-pyrazol-3-ylamine. (n.d.). Synblock.
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.
- Mass Spectrometry Part 8 - Fragment
- 4.7 Identifying Characteristic Functional Groups. (2023). Chemistry LibreTexts.
- 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. (2012). Acta Crystallographica Section E.
- Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. (2020). Russian Chemical Reviews.
- Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- mass spectra - fragmentation p
- DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022). Scientific Reports.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). Molecules.
- Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. (2012). Journal of Chemical Research.
- Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry.
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.
- 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). Chad's Prep.
- FTIR Absorption Characteristics for Organic Functional Groups. (n.d.).
- Synthesis and DFT calculation of novel pyrazole derivatives. (2021). AIP Conference Proceedings.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2020). Molecules.
- Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026).
Sources
- 1. academicstrive.com [academicstrive.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Characterization of CAS Number 2761187-03-9: A Novel Dimeric Indole Alkaloid with PCSK9-Lowering Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the characterization of the compound identified by CAS number 2761187-03-9. This complex dimeric indole alkaloid, systematically named methyl (1S,15S,17S,18S)-17-ethyl-6-[(1S,12R,14R,15S)-15-ethyl-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4,6,8-tetraen-12-yl]-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate, has emerged from recent patent literature as a potential modulator of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of cholesterol homeostasis.
This document will delve into the critical aspects of its structural elucidation, physicochemical properties, and biological activity, offering a roadmap for researchers engaged in the discovery and development of novel therapeutics targeting PCSK9. The information presented herein is synthesized from available patent documentation, primarily from international patent application WO/2017/172895 and its US counterpart US 2019/0071452 A1.
Introduction: A New Frontier in PCSK9 Inhibition
The discovery of small molecules that can effectively modulate PCSK9 activity represents a significant advancement in the management of hypercholesterolemia. PCSK9 promotes the degradation of low-density lipoprotein receptors (LDLR), leading to elevated levels of circulating LDL cholesterol ("bad cholesterol"). Inhibition of PCSK9 increases the number of LDLRs on the surface of liver cells, thereby enhancing the clearance of LDL-C from the bloodstream.
The compound with CAS number 2761187-03-9 belongs to a class of complex dimeric indole alkaloids. Its intricate scaffold presents both a formidable synthetic challenge and a unique opportunity for probing the binding landscape of PCSK9. This guide aims to provide a detailed technical framework for its characterization, enabling further investigation and development.
Physicochemical and Structural Characterization
A thorough characterization is paramount to confirm the identity, purity, and structure of this complex molecule. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| CAS Number | 2761187-03-9 | PubChem |
| Molecular Formula | C₄₂H₅₂N₄O₄ | PubChem |
| Molecular Weight | 676.9 g/mol | PubChem |
| IUPAC Name | methyl (1S,15S,17S,18S)-17-ethyl-6-[(1S,12R,14R,15S)-15-ethyl-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4,6,8-tetraen-12-yl]-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate | PubChem |
Experimental Protocols for Structural Elucidation
The structural confirmation of CAS number 2761187-03-9 necessitates a suite of spectroscopic and analytical techniques. The following protocols are standard in the field for such complex natural product-like molecules.
-
Objective: To determine the purity of the synthesized compound and confirm its molecular weight.
-
Methodology:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol or dimethyl sulfoxide (DMSO).
-
Inject 1-5 µL of the solution onto a C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Elute with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) at a flow rate of 0.3-0.5 mL/min. A typical gradient might be 10-95% B over 10 minutes.
-
The column eluent is directed to a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) operating in positive electrospray ionization (ESI+) mode.
-
Acquire mass spectra over a range of m/z 100-1500.
-
-
Expected Outcome: A single major peak in the chromatogram indicating high purity. The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 677.4.
-
Objective: To elucidate the detailed three-dimensional structure of the molecule.
-
Methodology:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Acquire a suite of NMR spectra on a high-field spectrometer (≥500 MHz):
-
¹H NMR: To identify the number and chemical environment of protons.
-
¹³C NMR: To identify the number and type of carbon atoms.
-
Correlation Spectroscopy (COSY): To establish proton-proton coupling networks.
-
Heteronuclear Single Quantum Coherence (HSQC): To identify direct carbon-proton correlations.
-
Heteronuclear Multiple Bond Correlation (HMBC): To establish long-range carbon-proton correlations, crucial for connecting different fragments of the molecule.
-
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): To determine the spatial proximity of protons, which is essential for defining the stereochemistry.
-
-
-
Causality Behind Experimental Choices: The complexity of this dimeric alkaloid, with its numerous stereocenters, necessitates the use of advanced 2D NMR techniques. HMBC is particularly critical for establishing the linkage between the two monomeric units, while NOESY/ROESY provides the through-space correlations required to define the relative and absolute stereochemistry.
Synthesis Pathway Overview
The synthesis of such a complex molecule is a multi-step process. While the patent literature does not provide a full, readily reproducible synthetic scheme, it outlines the general approach which likely involves the coupling of two complex monomeric indole alkaloid precursors.
Caption: Generalized synthetic workflow for CAS 2761187-03-9.
Biological Activity and Mechanism of Action
The primary biological activity attributed to CAS number 2761187-03-9 is the reduction of PCSK9 levels. This section outlines the experimental protocols to validate this activity.
In Vitro Evaluation of PCSK9-Lowering Activity
-
Objective: To quantify the effect of the compound on the expression of PCSK9 in a relevant cell line.
-
Methodology:
-
Culture human hepatoma cells (e.g., HepG2) in a suitable medium until they reach 70-80% confluency in 96-well plates.
-
Treat the cells with varying concentrations of the test compound (e.g., from 0.01 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known PCSK9 inhibitor).
-
After the incubation period, collect the cell culture supernatant to measure secreted PCSK9 levels and lyse the cells to measure intracellular PCSK9.
-
Quantify PCSK9 levels using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of PCSK9 inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Mechanism of Action: LDLR Upregulation
A key consequence of PCSK9 inhibition is the increase in LDLR levels. This can be assessed using the following workflow.
Caption: Experimental workflow to confirm the mechanism of action.
-
Objective: To measure the total cellular levels of LDLR protein.
-
Methodology:
-
Following treatment with the compound as described in 4.1.1, lyse the HepG2 cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the LDLR, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control such as GAPDH or β-actin.
-
-
Objective: To functionally assess the impact of increased LDLR on the cellular uptake of LDL.
-
Methodology:
-
Plate HepG2 cells in a 96-well plate and treat with the test compound for 24 hours.
-
Incubate the cells with a fluorescently labeled LDL particle, such as DiI-LDL, for 2-4 hours at 37°C.
-
Wash the cells to remove unbound DiI-LDL.
-
Quantify the cellular uptake of DiI-LDL using a fluorescence plate reader or by fluorescence microscopy.
-
Conclusion and Future Directions
The compound with CAS number 2761187-03-9 represents a promising starting point for the development of novel, orally available small-molecule inhibitors of PCSK9. Its complex dimeric indole alkaloid structure is a testament to the power of natural product-inspired drug discovery. The characterization and biological evaluation protocols outlined in this guide provide a robust framework for researchers to validate its activity and explore its therapeutic potential.
Future work should focus on elucidating the precise molecular interactions between this compound and the PCSK9 protein, which will be invaluable for structure-activity relationship (SAR) studies and the design of more potent and drug-like analogs. Furthermore, in vivo studies in relevant animal models of hypercholesterolemia will be crucial to assess its efficacy and pharmacokinetic properties.
References
The Pyrazole Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Drug Development
For the modern medicinal chemist, the pyrazole nucleus is a cornerstone of molecular design. Its unique electronic properties, metabolic stability, and versatile synthetic accessibility have cemented its status as a privileged scaffold in drug discovery. This guide provides an in-depth exploration of the pyrazole core, from its serendipitous discovery to its contemporary applications in blockbuster therapeutics. We will dissect the fundamental chemistry that underpins its synthesis, explore its diverse pharmacological landscape, and provide actionable protocols and workflows for researchers actively engaged in the development of novel pyrazole-based agents.
A Legacy of Discovery: From a Fever Reducer to a Therapeutic Revolution
The story of pyrazole is intrinsically linked to the dawn of the pharmaceutical industry. In 1883, German chemist Ludwig Knorr, in his quest for a synthetic alternative to quinine, serendipitously synthesized a compound he named "antipyrine" from the condensation of ethyl acetoacetate and phenylhydrazine.[1][2] This event marked the first synthesis of a substituted pyrazole derivative and, more significantly, the introduction of one of the first commercially successful synthetic drugs. While initially aimed at reducing fever, the discovery of antipyrine and its subsequent derivatives, such as aminopyrine and phenylbutazone, unveiled the potent anti-inflammatory and analgesic properties of the pyrazolone class of compounds.[3] This early success spurred decades of research, transforming the pyrazole scaffold from a laboratory curiosity into a foundational element of medicinal chemistry.
The Chemistry of Creation: Mastering Pyrazole Synthesis
The enduring relevance of pyrazoles in drug discovery is largely attributable to the robustness and versatility of their synthetic routes. Understanding these methods is paramount for any researcher aiming to generate novel pyrazole-containing entities.
The Classic Approach: Knorr Pyrazole Synthesis
The Knorr synthesis remains a fundamental and widely employed method for constructing the pyrazole ring.[1] It involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. The reaction proceeds through a nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Mechanism of the Knorr Pyrazole Synthesis:
Caption: The Knorr pyrazole synthesis proceeds via condensation to form an intermediate, which then cyclizes to the pyrazole ring.
Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol describes a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole via the Knorr synthesis.
-
Step 1: Reaction Setup. To a solution of a 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the substituted hydrazine (1.1 eq).
-
Step 2: Reaction Execution. The reaction mixture is typically stirred at room temperature or heated to reflux, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Step 4: Purification. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired pyrazole derivative.
The regioselectivity of the Knorr synthesis can be a critical consideration, particularly with unsymmetrical β-dicarbonyl compounds and substituted hydrazines, potentially leading to a mixture of regioisomers.[1] Careful selection of reactants and reaction conditions is crucial to control the outcome.
Modern Synthetic Strategies
While the Knorr synthesis is a workhorse, a diverse array of modern synthetic methods has expanded the toolkit for accessing novel pyrazole architectures. These include:
-
From α,β-Unsaturated Carbonyl Compounds: The reaction of α,β-unsaturated aldehydes or ketones with hydrazines provides a route to pyrazolines, which can then be oxidized to the corresponding pyrazoles.[1][4]
-
From Acetylenic Ketones: The condensation of hydrazine derivatives with acetylenic ketones offers another direct pathway to pyrazole synthesis.[1]
-
Multi-component Reactions: One-pot, multi-component reactions have gained traction for their efficiency and atom economy in generating highly substituted pyrazoles.[5]
These advanced methods provide chemists with greater control over substitution patterns and access to a wider chemical space for drug discovery efforts.
The Pharmacological Powerhouse: Pyrazoles in Modern Medicine
The pyrazole scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous FDA-approved drugs across various therapeutic areas.[6][7] The metabolic stability of the pyrazole ring is a key factor contributing to its success in drug design.[7]
A Diverse Therapeutic Landscape
The versatility of the pyrazole core is evident in the wide range of diseases it is used to treat. Pyrazole-containing drugs have shown efficacy as:
-
Anti-inflammatory Agents: Celecoxib (Celebrex®) is a selective COX-2 inhibitor widely used for the management of arthritis and pain.[3]
-
Anticancer Agents: A growing number of pyrazole derivatives are being developed as potent anticancer drugs.[2][7] For instance, Crizotinib (Xalkori®) is a kinase inhibitor used to treat certain types of non-small cell lung cancer.[7]
-
Antimicrobial Agents: Pyrazole derivatives have shown promise as antibacterial and antifungal agents.[8] For example, Cefoselis is a fourth-generation cephalosporin antibiotic containing a pyrazolium moiety.[7]
-
Antiviral Agents: Lenacapavir (Sunlenca®), a fused pyrazole-containing drug, is a first-in-class HIV-1 capsid inhibitor.[7]
-
Cardiovascular Drugs: Sildenafil (Viagra®), a well-known treatment for erectile dysfunction, is a pyrimidine-fused pyrazole derivative that acts as a phosphodiesterase-5 (PDE5) inhibitor.[7] Other examples include Apixaban (Eliquis), an anticoagulant, and Vericiguat (Verquvo®), a soluble guanylate cyclase stimulator for heart failure.[7]
-
Central Nervous System (CNS) Agents: Pyrazole-containing compounds have been investigated for a variety of CNS disorders.[1]
Mechanism of Action: The Pyrazole Advantage
The biological activity of pyrazole derivatives stems from their ability to interact with a wide array of biological targets. The pyrazole ring can act as a bioisostere for other aromatic systems, such as benzene or other heterocycles, often leading to improved physicochemical properties like solubility and lipophilicity.[6] Furthermore, the nitrogen atoms of the pyrazole ring can participate in crucial hydrogen bonding interactions with protein targets, enhancing binding affinity and selectivity.[3][6]
Illustrative Signaling Pathway: PDE5 Inhibition by Sildenafil
Caption: Sildenafil, a pyrazole derivative, inhibits PDE5, leading to increased cGMP levels and smooth muscle relaxation.
A Data-Driven Overview of Pyrazole-Based Therapeutics
The impact of pyrazole chemistry on the pharmaceutical landscape is best appreciated through a quantitative lens. The following table summarizes a selection of prominent FDA-approved drugs that feature the pyrazole core, highlighting their therapeutic application and mechanism of action.
| Drug Name (Brand Name) | Therapeutic Area | Mechanism of Action | Year of First FDA Approval |
| Celecoxib (Celebrex®) | Anti-inflammatory | Selective COX-2 Inhibitor | 1998 |
| Sildenafil (Viagra®) | Erectile Dysfunction | PDE5 Inhibitor | 1998 |
| Apixaban (Eliquis®) | Anticoagulant | Factor Xa Inhibitor | 2012 |
| Crizotinib (Xalkori®) | Oncology | ALK and ROS1 Kinase Inhibitor | 2011 |
| Ruxolitinib (Jakafi®) | Oncology/Dermatology | Janus Kinase (JAK) Inhibitor | 2011 |
| Darolutamide (Nubeqa™) | Oncology | Androgen Receptor Antagonist | 2019 |
| Berotralstat (Orladeyo®) | Hereditary Angioedema | Plasma Kallikrein Inhibitor | 2020 |
| Lenacapavir (Sunlenca®) | Antiviral (HIV) | HIV-1 Capsid Inhibitor | 2022 |
| Pirtobrutinib (Jaypirca®) | Oncology | Bruton's Tyrosine Kinase (BTK) Inhibitor | 2023 |
| Zavegepant (Zavzpret™) | Migraine | CGRP Receptor Antagonist | 2023 |
This table is not exhaustive but provides a representative sample of the diverse applications of pyrazole-containing drugs.[6][7]
Future Directions: The Unfolding Potential of the Pyrazole Scaffold
The journey of the pyrazole core, from its discovery over a century ago to its current prominence, is a remarkable narrative of scientific innovation. The continued exploration of novel synthetic methodologies will undoubtedly unlock access to even more diverse and complex pyrazole derivatives. As our understanding of disease biology deepens, the pyrazole scaffold, with its proven track record and versatile nature, is poised to remain a critical tool in the hands of researchers and drug development professionals for the foreseeable future.[7] The future will likely see the development of pyrazole-based compounds with enhanced selectivity, improved pharmacokinetic profiles, and novel mechanisms of action, further solidifying the enduring legacy of this remarkable heterocycle.
References
-
RSC Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available from: [Link]
-
Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Science. Available from: [Link]
-
Molecules. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. WJPPS. Available from: [Link]
-
Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharma Guideline. Available from: [Link]
-
Molecules. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. (2018). Current status of pyrazole and its biological activities. JAPS. Available from: [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. JCHR. Available from: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrevlett.com [chemrevlett.com]
theoretical studies on 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine
An In-Depth Technical Guide on the Theoretical Studies of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2] This technical guide provides a comprehensive theoretical exploration of a specific, yet understudied, pyrazole derivative: this compound. As experimental data for this particular molecule is not extensively available, this document leverages established knowledge of analogous pyrazole structures and advanced computational chemistry techniques to predict its physicochemical properties, spectroscopic signatures, and potential as a therapeutic agent.[3][4] This guide serves as a robust framework for researchers initiating studies on this compound, offering detailed theoretical protocols and data interpretation strategies that are critical for modern drug discovery and development.
Introduction: The Pyrazole Scaffold and the Compound of Interest
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug design.[5] Its unique electronic properties and synthetic versatility allow for the fine-tuning of pharmacological profiles, leading to numerous successful drugs.[4] The compound of interest, this compound, incorporates several key structural features that suggest significant therapeutic potential:
-
The Pyrazole Core: Known to be involved in a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][6]
-
The 5-tert-Butyl Group: This bulky, lipophilic group can enhance binding to hydrophobic pockets in target proteins and improve metabolic stability.
-
The 2-(2-fluoro-phenyl) Substituent: The fluorine atom can modulate the electronic properties of the phenyl ring, influence binding interactions through hydrogen bonding or halogen bonding, and alter metabolic pathways, often improving pharmacokinetic properties.
-
The 3-Amino Group: This group provides a key site for hydrogen bonding and can be crucial for anchoring the molecule within a biological target's active site.
This guide will delve into the theoretical underpinnings of this molecule's behavior, providing a virtual roadmap for its experimental investigation.
Proposed Synthesis
While a specific synthesis for this compound is not reported, a plausible and efficient route can be extrapolated from established pyrazole synthesis methodologies.[7] A common approach involves the condensation of a β-keto nitrile with a hydrazine derivative.
Proposed Synthetic Protocol
A potential synthesis could involve the reaction of pivaloylacetonitrile with 2-fluorophenylhydrazine.
Step 1: Synthesis of the Pyrazole Ring
-
To a solution of pivaloylacetonitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add 2-fluorophenylhydrazine (1 equivalent).
-
The reaction mixture is then refluxed for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified by column chromatography or recrystallization to yield this compound.
Caption: Proposed synthesis of the target compound.
Theoretical Spectroscopic and Structural Analysis
In the absence of experimental spectra, computational methods can predict the characteristic spectroscopic signatures of the title compound. These predictions are based on the analysis of similar pyrazole derivatives.[8][9]
Predicted Spectroscopic Data
| Technique | Predicted Characteristic Peaks/Signals |
| FT-IR (cm⁻¹) | 3450-3300 (N-H stretching of the amino group), 3100-3000 (aromatic C-H stretching), 2970-2850 (aliphatic C-H stretching of the tert-butyl group), ~1620 (C=N stretching of the pyrazole ring), ~1580 (C=C stretching of the aromatic rings), ~1250 (C-F stretching). |
| ¹H NMR (ppm) | 1.3-1.5 (singlet, 9H, tert-butyl protons), 5.0-5.5 (broad singlet, 2H, NH₂ protons), 6.0-6.2 (singlet, 1H, pyrazole C4-H), 7.0-7.8 (multiplet, 4H, protons of the 2-fluorophenyl ring). |
| ¹³C NMR (ppm) | ~30 (tert-butyl methyl carbons), ~33 (tert-butyl quaternary carbon), ~90 (pyrazole C4), ~116 (d, J ≈ 22 Hz, C-F coupling), ~124 (d, J ≈ 4 Hz), ~128, ~129, ~150 (d, J ≈ 245 Hz, C-F), ~155 (pyrazole C5), ~160 (pyrazole C3). |
| Mass Spec (m/z) | Predicted molecular ion peak [M]⁺ corresponding to the molecular weight of C₁₃H₁₆FN₃. |
Predicted Molecular Structure
The three-dimensional structure is expected to feature a planar pyrazole ring. The 2-fluorophenyl ring will likely be twisted out of the plane of the pyrazole ring to minimize steric hindrance.
In-Depth Theoretical Studies
Computational chemistry is an indispensable tool for elucidating the electronic structure, reactivity, and potential biological interactions of novel compounds.[3][10]
Density Functional Theory (DFT) Analysis
DFT calculations provide detailed insights into the electronic properties and geometry of molecules.[11]
DFT is a quantum mechanical method that is both computationally efficient and accurate for predicting molecular properties, making it ideal for studying drug-like molecules.[10] It allows for the calculation of optimized geometry, electronic energies (such as HOMO and LUMO), and the distribution of electron density, which are crucial for understanding a molecule's reactivity and intermolecular interactions.
-
Structure Drawing: The 3D structure of this compound is drawn using a molecular editor.
-
Geometry Optimization: The initial structure is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[11] This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic properties and predicted IR spectra.
-
Electronic Property Calculation: Single-point energy calculations are performed to determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and to generate a Molecular Electrostatic Potential (MEP) map.
Caption: A typical workflow for DFT analysis.
| Parameter | Predicted Value (Å or °) |
| N1-N2 bond length | ~1.35 Å |
| C3-N (amino) bond length | ~1.38 Å |
| C-F bond length | ~1.36 Å |
| Dihedral angle (Pyrazole - Phenyl) | 40-60° |
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity. For many pyrazole derivatives, this gap is in the range of 4-5 eV, indicating good stability.[10] The HOMO is expected to be localized on the electron-rich pyrazole ring and the amino group, while the LUMO may be distributed over the phenyl ring.
-
Molecular Electrostatic Potential (MEP): The MEP map will likely show negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring and the fluorine atom, indicating regions susceptible to electrophilic attack or favorable for hydrogen bond acceptance. Positive potential (blue) is expected around the amino hydrogens, highlighting their role as hydrogen bond donors.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[10][12]
Given the broad biological activity of pyrazoles, molecular docking can help identify potential protein targets and elucidate the binding mode of this compound.[13] This is a cost-effective method to prioritize compounds for further experimental screening.
-
Target Selection: A relevant protein target is chosen based on the known activities of similar pyrazoles (e.g., a protein kinase for anticancer activity or a bacterial enzyme for antimicrobial activity). The 3D structure of the protein is obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 3D structure of the ligand is optimized using DFT as described above.
-
Docking Simulation: A docking program (e.g., AutoDock, MOE) is used to dock the ligand into the active site of the prepared protein.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose based on the docking score (binding affinity) and to visualize the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. eurasianjournals.com [eurasianjournals.com]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. science.su.edu.krd [science.su.edu.krd]
- 12. DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications | Mapana Journal of Sciences [journals.christuniversity.in]
- 13. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
using 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine in kinase inhibitor screening
An Application Note and Comprehensive Protocols for the Evaluation of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine in Kinase Inhibitor Screening
Abstract
This document provides a detailed guide for researchers and drug development professionals on the characterization of novel small molecule kinase inhibitors, using this compound (designated herein as "Compound-X") as an exemplary investigational compound. We present a multi-tiered screening strategy, beginning with a robust biochemical assay to determine potency (IC50), followed by a cell-based assay to confirm target engagement in a physiological context, and culminating in a broad kinase selectivity profile. The protocols provided are based on widely adopted and validated technologies, including the luminescence-based ADP-Glo™ Kinase Assay for enzymatic activity and the NanoBRET™ Target Engagement Assay for intracellular binding. By following this comprehensive guide, researchers can systematically evaluate the potential of new chemical entities like Compound-X as selective and potent kinase inhibitors.
Introduction: The Pursuit of Precision in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[2][3] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized treatment paradigms in oncology and inflammation.[4]
The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors.[5] Its versatile structure allows for modification to achieve high potency and selectivity. This guide focuses on a hypothetical investigational molecule, this compound ("Compound-X"), which belongs to this promising class of compounds.
The successful development of a kinase inhibitor hinges on a thorough understanding of its potency, mechanism of action, and, crucially, its selectivity.[6] A lack of selectivity can lead to off-target effects and associated toxicities. Therefore, a systematic screening cascade is essential to build a comprehensive profile of any new potential inhibitor. This document outlines such a cascade, providing both the theoretical basis and practical, step-by-step protocols for its execution.
Scientific Principles of Kinase Inhibition Screening
The initial characterization of a potential kinase inhibitor typically involves a combination of in vitro biochemical assays and in-cellulo target engagement studies.
-
Biochemical Assays: These assays utilize purified recombinant kinase, a specific substrate, and ATP in a simplified, cell-free environment. They are ideal for determining the direct inhibitory effect of a compound on the kinase's enzymatic activity and for calculating potency values like the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).[4][7] Common methods involve measuring the consumption of ATP or the formation of the phosphorylated product.[3] The luminescence-based ADP-Glo™ Kinase Assay is a widely used platform that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8][9]
-
Cell-Based Assays: While biochemical assays are excellent for determining intrinsic potency, they do not account for factors such as cell permeability, intracellular target availability, or competition from high physiological concentrations of ATP.[7] Cell-based assays address these limitations by measuring an inhibitor's effect within a living cell. NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assays provide a quantitative measure of compound binding to a specific kinase target in intact cells, offering a more physiologically relevant assessment of target occupancy.[7][10]
The overall workflow for characterizing a novel kinase inhibitor is a multi-stage process designed to build confidence in the compound's properties at each step.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Protocol: IC50 Determination for Compound-X against Abl1 Kinase
-
Compound Dilution:
-
Prepare a serial dilution of Compound-X in DMSO. For a 10-point, 3-fold dilution series, start with a 1000X stock (e.g., 1 mM for a 1 µM final concentration) and dilute serially in DMSO.
-
Prepare a DMSO-only plate for vehicle control (0% inhibition) and a known potent inhibitor for positive control (100% inhibition).
-
-
Reaction Setup (384-well plate):
-
Add 2.5 µL of kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) to all wells.
-
Add 25 nL of serially diluted Compound-X, DMSO, or control inhibitor to the appropriate wells.
-
Add 2.5 µL of a 2X Kinase/Substrate mix (containing recombinant Abl1 kinase and a suitable peptide substrate like ABLtide) to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection & Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to develop the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Part B: Cellular Target Engagement (NanoBRET™)
Objective: To confirm that Compound-X can enter live cells and bind to its intended kinase target.
Principle: This assay uses a kinase genetically fused to a bright NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. In the absence of an inhibitor, the tracer binds to the NanoLuc®-kinase fusion, bringing the tracer and luciferase into close proximity and generating a BRET signal. A competing compound, like Compound-X, will displace the tracer, decreasing the BRET signal in a dose-dependent manner. [7]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Protocol: Intracellular IC50 Determination for Compound-X
-
Cell Preparation:
-
The day before the assay, plate HEK293 cells transiently expressing the NanoLuc®-Abl1 fusion protein in a 96-well, white-bottom plate.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of Compound-X in Opti-MEM® I Reduced Serum Medium.
-
Remove the culture medium from the cells and add the diluted Compound-X or vehicle control.
-
Incubate the cells in a CO2 incubator at 37°C for 2 hours.
-
-
Tracer Addition and BRET Measurement:
-
Prepare a 3X NanoBRET™ Tracer and NanoBRET™ Nano-Glo® Substrate solution in Opti-MEM®.
-
Add this solution to all wells.
-
Incubate for 3-5 minutes at room temperature.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the log of the inhibitor concentration to determine the intracellular IC50.
-
Part C: Kinase Selectivity Profiling
Objective: To assess the specificity of Compound-X by screening it against a broad panel of kinases.
Rationale: An ideal kinase inhibitor should be highly selective for its intended target to minimize the risk of off-target effects. [6]Kinase selectivity profiling services are commercially available and typically use biochemical assays to test the compound at a fixed concentration (e.g., 1 µM) against hundreds of kinases. [11][12]The results are usually reported as percent inhibition relative to a vehicle control.
Workflow:
-
Compound Submission: Provide Compound-X at a specified concentration and volume to a contract research organization (CRO) or use an in-house screening platform.
-
Screening: The compound is tested, typically at 1 µM, against a large kinase panel (e.g., >300 kinases) using a validated assay format (e.g., radiometric or mobility shift assay). [6][11]3. Data Analysis: Results are provided as a list of kinases and the corresponding percent inhibition. Significant off-target hits (e.g., >50% inhibition) are flagged for further investigation.
Data Analysis and Interpretation
Calculating Percent Inhibition:
Percent inhibition is calculated using the following formula, where 'Signal_Test' is the signal from the well with the inhibitor, 'Signal_High' is the signal from the positive control (e.g., a known potent inhibitor, representing 100% inhibition), and 'Signal_Low' is the signal from the vehicle control (e.g., DMSO, representing 0% inhibition).
% Inhibition = 100 * (1 - (Signal_Test - Signal_High) / (Signal_Low - Signal_High))
IC50 Determination:
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The data are then fitted to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism) to calculate the concentration at which 50% inhibition is achieved.
Example Data Presentation:
The following tables present hypothetical data for Compound-X, illustrating how results can be structured for clear interpretation.
Table 1: Potency of Compound-X against Target Kinase Abl1
| Assay Type | Target Kinase | IC50 (nM) |
| Biochemical (ADP-Glo™) | Abl1 | 85 |
| Cellular (NanoBRET™) | Abl1 | 250 |
Interpretation: The shift in IC50 between the biochemical and cellular assays is expected and reflects the competition with intracellular ATP and the compound's ability to permeate the cell membrane.
Table 2: Selectivity Profile of Compound-X (1 µM Screen)
| Kinase | Family | % Inhibition | Assessment |
| Abl1 | Tyrosine | 98% | On-Target |
| SRC | Tyrosine | 85% | Significant Off-Target |
| LCK | Tyrosine | 75% | Significant Off-Target |
| CDK2 | CMGC | 15% | Inactive |
| PKA | AGC | 5% | Inactive |
| AKT1 | AGC | 8% | Inactive |
| MEK1 | STE | 12% | Inactive |
Interpretation: Compound-X shows high potency against its intended target, Abl1. However, it also demonstrates significant activity against other members of the SRC family of tyrosine kinases (SRC, LCK), suggesting a specific but not entirely selective profile that may warrant further medicinal chemistry optimization. [13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | - Inaccurate pipetting- Incomplete reagent mixing- Plate edge effects | - Use calibrated pipettes; perform reverse pipetting for viscous solutions.- Ensure thorough mixing after each reagent addition.- Avoid using the outer wells of the plate or fill them with buffer. |
| Low Signal or Z'-factor in Biochemical Assay | - Inactive kinase or substrate- Suboptimal ATP concentration- Incorrect buffer conditions | - Verify enzyme activity with a positive control inhibitor.- Titrate ATP concentration; ensure it is near the Km for the kinase.<[6]br>- Optimize pH, salt, and detergent concentrations. [14] |
| No Inhibition in Cellular Assay | - Poor cell permeability of the compound- Compound efflux by transporters- Compound instability in media | - Confirm compound uptake using analytical methods (LC-MS).- Test in the presence of efflux pump inhibitors.- Assess compound stability in culture medium over the assay duration. |
| Compound Autofluorescence/Autoluminescence | - Intrinsic properties of the compound | - Pre-read plates after compound addition but before adding detection reagents to identify interfering compounds. |
Conclusion
The systematic approach detailed in this guide provides a robust framework for the initial characterization of a novel kinase inhibitor, exemplified by this compound. By integrating quantitative biochemical potency assays with physiologically relevant cellular target engagement studies and broad selectivity profiling, researchers can build a comprehensive data package. This multi-parametric evaluation is critical for making informed decisions in the drug discovery process, enabling the prioritization of compounds with the most promising therapeutic potential for further development.
References
-
Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 7-18. [Link]
-
Vidal, D., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(5), 389-394. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Festa, F., et al. (2019). Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. Journal of Visualized Experiments, (153). [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
BMG Labtech. (n.d.). Lonza's PKLight protein kinase assay on the PHERAstar FS plate reader. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Allen, J. J., & Li, M. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55769. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(22), 5857-5873. [Link]
-
Lv, D., et al. (2021). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. European Journal of Medicinal Chemistry, 223, 113645. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. キナーゼのバイオロジー [promega.jp]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. assayquant.com [assayquant.com]
- 12. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Application Notes & Protocols for 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine in Agrochemical Formulation Development
An Investigative Guide for Researchers
Introduction: The pyrazole ring is a foundational scaffold in modern agrochemical discovery, renowned for its versatile biological activities.[1] Pyrazole derivatives have been successfully commercialized as herbicides, insecticides, and fungicides, demonstrating their significance in crop protection.[2][3][4] This document introduces 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine (hereafter referred to as "PYRA-FLU") as a novel, uncharacterized candidate for agrochemical development. Its structure, featuring a tert-butyl group known for steric influence and a fluorophenyl moiety that can enhance metabolic stability and binding affinity, suggests significant potential.[2][5]
This guide provides a comprehensive framework for the systematic evaluation of PYRA-FLU, from initial biological screening and formulation development to efficacy testing. It is designed for researchers and scientists in the agrochemical industry, offering detailed protocols and the scientific rationale behind each experimental step.
The proposed research and development workflow is a multi-stage process designed to efficiently characterize the potential of a new active ingredient (AI) like PYRA-FLU.
Caption: Overall R&D workflow for a novel agrochemical candidate.
PART 1: PRELIMINARY SCREENING & MODE OF ACTION HYPOTHESIS
The initial step is to determine the primary biological activity of PYRA-FLU. A broad-spectrum screening approach is most efficient for identifying its potential as a fungicide, insecticide, or herbicide.
Protocol 1.1: In Vitro Multi-Disciplinary Bioassays
Objective: To perform a primary screen of PYRA-FLU against a representative panel of plant pathogens, insect pests, and weed species to determine its primary area of biological activity.
Materials:
-
PYRA-FLU (analytical grade, >98% purity)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Appropriate growth media (e.g., Potato Dextrose Agar for fungi, artificial diet for insects, agar for seed germination)
-
Multi-well plates (96-well for fungi/seeds, 24-well for insects)[6]
-
Test organisms (examples below)
-
Commercial standards for comparison (e.g., Boscalid for fungicide, Fipronil for insecticide, Glyphosate for herbicide)
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of PYRA-FLU in DMSO. Perform serial dilutions in water or culture medium to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 ppm). Ensure the final DMSO concentration does not exceed 1% in the test wells to avoid solvent toxicity.[7]
-
Fungicidal Screening (Mycelial Growth Inhibition): [6][8]
-
Dispense 198 µL of molten PDA amended with the desired PYRA-FLU concentration into each well of a 96-well plate.
-
Inoculate the center of each well with a 2 µL suspension of fungal spores (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani).[4]
-
Include untreated controls (medium only) and solvent controls (medium with 1% DMSO).
-
Incubate at 25°C for 3-5 days.
-
Measure the optical density or colony diameter to determine the percentage of growth inhibition relative to the control.
-
-
Insecticidal Screening (Diet Incorporation/Contact Assay): [9][10]
-
For diet incorporation, mix PYRA-FLU into the artificial diet for a chewing insect (e.g., larvae of Spodoptera exigua) at various concentrations. Place one larva in each well of a 24-well plate containing the treated diet.
-
For a contact assay on a sucking insect (e.g., aphids, Myzus persicae), spray a leaf disc with the test solution, allow it to dry, and then place the aphids on the disc.
-
Incubate under controlled conditions (e.g., 25°C, 16:8 light:dark cycle).
-
Assess mortality at 24, 48, and 72 hours. Correct for control mortality using Abbott's formula if necessary.[9]
-
-
Herbicidal Screening (Seed Germination/Seedling Growth): [11][12]
-
Place 10 seeds of a model monocot (e.g., Lolium perenne) and a model dicot (e.g., Amaranthus retroflexus) on filter paper in a petri dish or 96-well plate.
-
Add a defined volume of the PYRA-FLU test solution to moisten the paper.
-
Seal the plates and incubate in a growth chamber.
-
After 7-10 days, measure the germination rate and the root and shoot length of the seedlings. Calculate the growth reduction percentage compared to the untreated control.
-
Data Analysis: For each assay, calculate the concentration that causes 50% inhibition or mortality (EC₅₀, LC₅₀, or GR₅₀). This quantitative data allows for direct comparison with commercial standards.
| Hypothetical Screening Results for PYRA-FLU | Fungicide Screen (B. cinerea) | Insecticide Screen (S. exigua) | Herbicide Screen (A. retroflexus) |
| EC₅₀ / LC₅₀ / GR₅₀ (ppm) | 1.8 | >100 | 85.4 |
| Commercial Standard (ppm) | 0.9 (Boscalid) | 0.5 (Fipronil) | 5.2 (Glyphosate) |
Interpretation: Based on the hypothetical data above, PYRA-FLU demonstrates significant fungicidal activity against Botrytis cinerea, with an EC₅₀ value in a commercially relevant range. Its insecticidal and herbicidal activities are comparatively weak. Therefore, the subsequent development efforts will focus on its potential as a fungicide.
Mode of Action (MoA) Hypothesis: Succinate Dehydrogenase Inhibition (SDHI)
Rationale: A significant number of commercial pyrazole-based fungicides, particularly pyrazole-4-carboxamides, function by inhibiting the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain.[3][13][14] This inhibition blocks ATP production, leading to fungal cell death. Given the structural class of PYRA-FLU, it is a primary hypothesis that it may act as an SDHI.
Caption: Hypothesized MoA of PYRA-FLU as an SDH inhibitor.
PART 2: AGROCHEMICAL FORMULATION DEVELOPMENT
An unformulated active ingredient (AI) is rarely suitable for field use.[15] Formulation optimizes the AI's delivery, stability, and biological activity while ensuring user safety and convenience.[16]
Rationale for Formulation Selection: The choice of formulation depends on the AI's physicochemical properties (e.g., solubility, melting point), the target crop and pest, and application methods.[17] For a solid AI like PYRA-FLU with low water solubility, common choices include a Suspension Concentrate (SC), a Water-dispersible Granule (WG), or an Emulsifiable Concentrate (EC) if a suitable solvent system is found.[18] We will proceed with developing a lab-scale EC formulation as a proof of concept.
Caption: Decision tree for selecting an agrochemical formulation type.
Protocol 2.1: Preparation of a 200 g/L Emulsifiable Concentrate (EC) Formulation
Objective: To prepare a stable EC formulation of PYRA-FLU for subsequent efficacy testing.
Materials:
-
PYRA-FLU (technical grade, 95% purity): 21.0 g (to achieve 20.0 g active)
-
Aromatic solvent (e.g., Solvesso™ 150): 60.0 g
-
Emulsifier blend (e.g., calcium dodecylbenzenesulfonate and a fatty alcohol ethoxylate): 10.0 g
-
Adjuvant/Co-solvent (e.g., N-Methyl-2-pyrrolidone): to 100 mL
-
Beakers, magnetic stirrer, volumetric flask.
Procedure: [18]
-
To a 150 mL beaker, add the aromatic solvent and begin stirring with a magnetic stir bar.
-
Slowly add the 21.0 g of technical-grade PYRA-FLU to the solvent. Stir until completely dissolved. Gentle heating (to ~40°C) may be required.
-
Add the 10.0 g of the emulsifier blend to the solution and continue stirring until a homogenous mixture is achieved.
-
Quantitatively transfer the mixture to a 100 mL volumetric flask.
-
Rinse the beaker with the co-solvent and add the rinsing to the volumetric flask.
-
Bring the final volume to 100 mL with the co-solvent.
-
Stopper the flask and invert several times to ensure thorough mixing. The result is a 200 g/L EC formulation.
Protocol 2.2: Formulation Quality Control & Stability
Objective: To assess the physical stability of the prepared EC formulation.
-
Emulsion Stability Test (CIPAC Method MT 36):
-
Prepare a 1% emulsion by adding 1 mL of the EC formulation to 99 mL of standard hard water in a graduated cylinder.
-
Invert the cylinder 30 times and allow it to stand undisturbed for 30 minutes.
-
Observe and record the amount of "cream" (top layer) or "sediment" (bottom layer). A stable formulation will show minimal to no separation.
-
-
Accelerated Storage Stability (CIPAC Method MT 46):
-
Place a sealed sample of the EC formulation in an oven at 54°C for 14 days. This simulates approximately 2 years of storage at ambient temperature.
-
After the storage period, visually inspect the sample for crystallization or phase separation.
-
Repeat the Emulsion Stability Test to ensure performance has not degraded.
-
(Optional) Use High-Performance Liquid Chromatography (HPLC) to confirm that the concentration of the active ingredient has not significantly decreased.
-
PART 3: GREENHOUSE EFFICACY & CROP SAFETY TRIALS
Greenhouse trials provide a controlled environment to validate the in vitro activity of the formulated product on whole plants and to assess its safety for the target crop.[19]
Protocol 3.1: Greenhouse Efficacy Trial on Grape Downy Mildew
Objective: To determine the dose-response relationship of the PYRA-FLU 200 g/L EC formulation for the control of downy mildew (Plasmopara viticola) on grapevine seedlings.
Materials:
-
Grapevine seedlings (cv. Chasselas), 3-4 leaf stage.[19]
-
PYRA-FLU 200 g/L EC formulation.
-
P. viticola sporangia suspension (1 x 10⁵ spores/mL).
-
Automated spray cabinet.
-
Controlled environment growth chamber.
Procedure: [19]
-
Treatment Preparation: Prepare spray solutions from the EC formulation to deliver application rates of 12.5, 25, 50, 100, and 200 g AI/ha. This requires calculating the dilution based on a standard spray volume (e.g., 200 L/ha). Include an untreated control and a commercial standard treatment.
-
Application: Randomize the grapevine seedlings into treatment groups (n=5 plants per group). Apply the treatments using an automated spray cabinet to ensure uniform coverage.
-
Inoculation: One day after the fungicide application (for protective activity), inoculate the plants by spraying the undersides of the leaves with the P. viticola spore suspension.[19]
-
Incubation: Place the plants in a high-humidity chamber ( >95% RH, 21°C) in the dark for 24 hours to allow for infection. Then, move them to a growth chamber with a 16:8 light:dark cycle.
-
Assessment: Seven days after inoculation, assess the disease severity by estimating the percentage of leaf area covered with sporangia on the third and fourth leaves of each plant.
-
Data Analysis: Calculate the mean disease severity for each treatment. Determine the percent control relative to the untreated control. Plot the percent control against the log of the application rate to determine the effective dose for 90% control (ED₉₀).
| Hypothetical Greenhouse Efficacy Data | Application Rate (g AI/ha) | Mean Disease Severity (%) | Percent Control (%) |
| Untreated Control | 0 | 85.0 | 0 |
| PYRA-FLU 200 EC | 12.5 | 63.8 | 25 |
| 25 | 40.0 | 53 | |
| 50 | 12.8 | 85 | |
| 100 | 4.3 | 95 | |
| 200 | 1.7 | 98 | |
| Commercial Standard | 75 | 5.1 | 94 |
Protocol 3.2: Crop Safety (Phytotoxicity) Assessment
Objective: To ensure the PYRA-FLU formulation does not harm the host crop.
Procedure:
-
This test should be conducted in the absence of disease pressure.
-
Prepare treatments at the proposed label rate (1X, e.g., 100 g AI/ha) and double the proposed rate (2X, 200 g AI/ha).
-
Apply the treatments to healthy grapevine seedlings as described in Protocol 3.1.
-
Assess the plants for any signs of phytotoxicity at 3, 7, and 14 days after treatment.
-
Symptoms to record include: chlorosis (yellowing), necrosis (tissue death), stunting, or leaf malformation. A 0-10 rating scale is commonly used, where 0 is no damage and 10 is plant death. A formulation is generally considered crop-safe if phytotoxicity ratings are negligible at the 2X rate.
PART 4: REGULATORY CONSIDERATIONS
The development of a new agrochemical is highly regulated. All efficacy, toxicology, and environmental fate studies intended for submission to regulatory agencies such as the U.S. Environmental Protection Agency (EPA) or the European Food Safety Authority (EFSA) must be conducted under Good Laboratory Practices (GLP).[20][21][22] The data package required for registration is extensive and includes studies on human health effects, environmental fate (soil, water, air), and impacts on non-target organisms.[23] The protocols outlined here serve as a foundation for these more rigorous and costly regulatory studies.
CONCLUSION
The hypothetical investigation of This compound (PYRA-FLU) demonstrates a structured, scientifically-grounded approach to novel active ingredient development. The preliminary screening data strongly suggest its potential as a fungicide, and its structural similarity to known commercial products provides a plausible mode of action. The successful creation of a stable EC formulation and subsequent confirmation of its efficacy and crop safety in greenhouse trials establish a solid basis for advancing PYRA-FLU to the next stages of development: large-scale field trials and formal regulatory studies. This systematic process is crucial for transforming a promising molecule into a valuable tool for sustainable agriculture.
REFERENCES
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications.
-
Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2025). Journal of Agricultural and Food Chemistry.
-
Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. (2019). ResearchGate.
-
Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. (2019). PubMed.
-
Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. (2019). JoVE.
-
PYRAZOLE HERBICIDES. (n.d.). PoisonSense.
-
Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. (2019). Europe PMC.
-
New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. (n.d.). Taylor & Francis Online.
-
Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023). PMC - NIH.
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). PubMed.
-
Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023). ResearchGate.
-
Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2025). PubMed.
-
PYRAZOLE CHEMISTRY IN CROP PROTECTION. (2007). C-LOCKSS.
-
Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2021). Journal of Agricultural and Food Chemistry.
-
Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem.
-
Regulations - Regulatory Requirements. (2010). IUPAC Agrochemicals.
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (n.d.). PMC.
-
Pyrazole derivatives: Recent advances in discovery and development of pesticides. (2025). ScienceDirect.
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). PMC - NIH.
-
5-tert-Butyl-2-phenyl-2H-pyrazol-3-ylamine. (n.d.). Chem-Impex.
-
Agrochemical Regulatory Strategy For US Market. (2025). ChemCopilot.
-
Recent developments of safer formulations of agrochemicals. (2025). ResearchGate.
-
Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase. (2021). Journal of Agricultural and Food Chemistry.
-
TSCA and US state legislation: Navigating your chemical or agrochemical through the federal and state regulatory landscape in the USA. (2024). Labcorp.
-
Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities. (2024). PMC - NIH.
-
AGROCHEMICALS FORMULATION. (n.d.). PCC SE.
-
Pyrazole derivatives: Recent advances in discovery and development of pesticides. (n.d.). ResearchGate.
-
Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. (2009). World Health Organization (WHO).
-
Solving Agrochemical Formulation Challenges: New Technologies for Crop Protection Companies. (2025). Inside Battelle Blog.
-
5-tert-Butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine. (n.d.). Chem-Impex.
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2025). Request PDF.
-
New agrochemical formulations. (n.d.). Google Patents.
-
Regulatory Directive: Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. (1996). Canada.ca.
-
Efficacy testing of novel organic fungicides and elicitors: from the lab to the field. (n.d.). orgprints.org.
-
Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993). publications.gc.ca.
-
European Guidelines to conduct herbicide resistance tests. (2017). ERWG.
-
Pesticides and Formulation Technology. (n.d.). Purdue Extension.
-
Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020). APVMA.
-
Efficacy Testing of Pesticides Against Fungal Pathogens. (2024). Microbe Investigations.
-
Goal 4: Chemicals, Pesticides and the Law of Risk Management. (2026). UKELA.
-
5-(4-Trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine. (n.d.). Chem-Impex.
-
5-(3-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine. (n.d.). Chem-Impex.
-
Regulatory and Guidance Information by Topic: Pesticides. (2025). US EPA.
-
5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine synthesis. (n.d.). ChemicalBook.
-
5-(3-Fluorophenyl)-2H-pyrazol-3-ylamine. (n.d.). Chem-Impex.
-
5-CYCLOPROPYL-2H-PYRAZOL-3-YLAMINE synthesis. (n.d.). chemicalbook.
Sources
- 1. royal-chem.com [royal-chem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. extension.purdue.edu [extension.purdue.edu]
- 16. researchgate.net [researchgate.net]
- 17. inside.battelle.org [inside.battelle.org]
- 18. products.pcc.eu [products.pcc.eu]
- 19. orgprints.org [orgprints.org]
- 20. pesticides.iupac.org [pesticides.iupac.org]
- 21. Agrochemical Regulatory Strategy For US Market — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. epa.gov [epa.gov]
Application Notes and Protocols for the Cellular Characterization of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine
Introduction: The Therapeutic Potential of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and antipsychotic agents.[1] Many pyrazole-containing compounds have demonstrated significant potential in oncology, targeting key pathways in cancer progression.[2][3] 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine is a novel compound featuring this versatile heterocyclic core.[4][5] While specific biological data for this particular molecule is not yet extensively published, its structural motifs suggest potential for biological activity. As a versatile compound, it has applications in the synthesis of pharmaceuticals and agrochemicals.[4]
This guide provides a comprehensive, step-by-step experimental framework for the initial characterization of this compound in cell-based assays. These protocols are designed to be robust and self-validating, enabling researchers to determine the compound's effects on cell viability, its potential to induce apoptosis, and its impact on cell cycle progression. The following assays provide a foundational understanding of the compound's cellular mechanism of action, guiding further drug development efforts.
PART 1: Foundational Assays for Cellular Response
The initial characterization of a novel compound typically begins with an assessment of its overall effect on cell populations. A logical workflow is to first determine the compound's impact on cell viability to establish a dose-response relationship. Subsequent assays can then delve into the specific mechanisms driving the observed effects, such as the induction of programmed cell death (apoptosis) or arrest of the cell cycle.
Caption: A logical workflow for the initial cell-based characterization of a novel compound.
Cell Viability Assay: Determining Cytotoxicity and IC50
The first step in evaluating a novel compound is to determine its effect on cell viability and proliferation. The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[6] This assay will establish a dose-response curve and allow for the calculation of the half-maximal inhibitory concentration (IC50), a critical parameter for subsequent mechanistic studies.
Table 1: Experimental Parameters for MTS Cell Viability Assay
| Parameter | Recommendation | Rationale |
| Cell Lines | Cancer cell line panel (e.g., MCF-7, HCT116, A549) | To assess compound activity across different cancer types. |
| Seeding Density | 5,000 - 10,000 cells/well (96-well plate) | Optimize for logarithmic growth over the assay duration.[7] |
| Compound Concentrations | 0.01 µM to 100 µM (serial dilutions) | To capture a full dose-response curve. |
| Incubation Time | 48 - 72 hours | To allow for sufficient time for the compound to exert its effects.[7] |
| Replicates | Triplicate or quadruplicate | To ensure statistical significance. |
Protocol: MTS Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete growth medium per well. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[7]
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations.
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[6][8]
-
Incubation with MTS: Incubate the plate for 1 to 4 hours at 37°C and 5% CO2, protected from light.[6][8]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
PART 2: Mechanistic Insights into Cellular Fate
Following the determination of the compound's cytotoxic potential, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.
Apoptosis Assay: Measuring Caspase-3/7 Activity
Caspases are a family of proteases that are key mediators of apoptosis.[9] Caspase-3 and -7 are effector caspases that, once activated, cleave cellular substrates, leading to the characteristic morphological changes of apoptosis. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for detecting caspase-3 and -7 activity.[10]
Table 2: Experimental Parameters for Caspase-Glo® 3/7 Assay
| Parameter | Recommendation | Rationale |
| Cell Lines | Select cell lines sensitive to the compound from the viability screen. | To investigate the mechanism in responsive models. |
| Seeding Density | 10,000 cells/well (96-well, white-walled plate) | To ensure a sufficient signal for detection. |
| Compound Concentrations | IC50, 2x IC50, and 0.5x IC50 | To assess dose-dependent effects on apoptosis. |
| Incubation Time | 24 - 48 hours | To capture early to mid-stage apoptotic events. |
| Positive Control | Staurosporine (1 µM) or other known apoptosis inducer | To validate assay performance. |
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTS protocol, using a 96-well white-walled plate suitable for luminescence measurements.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[10]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation with Reagent: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Caption: A simplified diagram of the caspase-mediated apoptosis pathway.
Cell Cycle Analysis: Uncovering Effects on Cell Division
Many anticancer compounds exert their effects by disrupting the cell cycle, leading to cell growth arrest and, in some cases, apoptosis. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA.[11] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Table 3: Experimental Parameters for Cell Cycle Analysis
| Parameter | Recommendation | Rationale |
| Cell Lines | Select sensitive cell lines. | To correlate cell cycle effects with cytotoxicity. |
| Seeding Density | 1 x 10^6 cells/well (6-well plate) | To obtain a sufficient number of cells for flow cytometry. |
| Compound Concentrations | IC50 and 2x IC50 | To observe dose-dependent effects on cell cycle distribution. |
| Incubation Time | 24 hours | To detect changes in cell cycle phases before widespread cell death. |
| Controls | Vehicle-treated and untreated cells | To establish a baseline cell cycle profile. |
Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for 24 hours.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with ice-cold PBS.[12]
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[12][13] Incubate on ice for at least 30 minutes or at -20°C for long-term storage.[13]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[11]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
PART 3: Data Interpretation and Next Steps
The data generated from these initial assays will provide a foundational understanding of the cellular effects of this compound.
-
Cell Viability: A low IC50 value suggests potent cytotoxic or cytostatic activity.
-
Apoptosis: An increase in caspase-3/7 activity indicates that the compound induces programmed cell death.
-
Cell Cycle: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) points to interference with cell division machinery.
These findings will guide subsequent studies, which could include investigating the involvement of other cell death pathways, identifying specific molecular targets, and assessing the compound's efficacy in more complex models, such as 3D cell cultures.[14]
References
-
Chao, Q. et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][5][15]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816. Available at: [Link]
-
Singh, U. P., & Singh, R. K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2027. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
-
An, F., & Xie, X. (2022). A review for cell-based screening methods in drug discovery. RSC Advances, 12(48), 31235-31247. Available at: [Link]
-
MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Cell Culture Drug Testing: A Comprehensive Overview. Retrieved from [Link]
-
PubMed Central. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Retrieved from [Link]
-
Babraham Institute. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]
-
MDPI. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
-
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
National Institutes of Health. (2021). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Cell Viability Assays Assay Guidance Manual. Retrieved from [Link]
-
ScienceDirect. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]
-
ScienceDirect. (2019). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. Retrieved from [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. broadpharm.com [broadpharm.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine as a Key Intermediate in Pharmaceutical Synthesis
Introduction: The Privileged Role of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for three-dimensional exploration have designated it a "privileged structure" in drug discovery.[2] Pyrazole-containing compounds are prevalent across a wide spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][3] Marketed drugs such as Celecoxib (anti-inflammatory), Ibrutinib (anti-cancer), and Ruxolitinib (anti-cancer) feature this core motif, underscoring its therapeutic significance.[1][4]
The biological activity of pyrazole derivatives is exquisitely sensitive to the substitution pattern on the ring. The strategic placement of functional groups allows for the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic properties. The intermediate, 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine , is a highly valuable building block for this purpose. The tert-butyl group at the 5-position often serves as a lipophilic anchor, while the 2-fluorophenyl group at the N2 position can engage in specific interactions with target proteins and modulate metabolic stability.[2] The primary amine at the 3-position provides a crucial handle for subsequent chemical modifications, most notably the formation of urea or amide linkages common in kinase inhibitors.[2][5]
This document provides a comprehensive guide to the synthesis, application, and characterization of this key intermediate for researchers, scientists, and drug development professionals.
Section 1: Regioselective Synthesis of the Intermediate
Principle and Rationale
The most robust and widely adopted method for constructing the 1,3,5-trisubstituted pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6][7] This approach is favored for its reliability, generally high yields, and, critically, its potential for excellent regiochemical control.
For the synthesis of this compound, the logical precursors are 4,4-dimethyl-3-oxopentanenitrile (a β-keto-nitrile, which serves as a masked 1,3-dicarbonyl equivalent) and (2-fluorophenyl)hydrazine . The reaction proceeds via initial condensation of the hydrazine with the ketone, followed by an intramolecular cyclization onto the nitrile group, which then tautomerizes to the stable 3-amino pyrazole product. The use of a catalytic amount of acid facilitates both the initial imine formation and the subsequent cyclization.
Experimental Workflow: Synthesis of the Intermediate
Caption: Synthetic pathway for the target intermediate via acid-catalyzed cyclocondensation.
Detailed Synthesis Protocol
-
Reagent Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4,4-dimethyl-3-oxopentanenitrile (1.0 eq.).
-
Solvent Addition: Add absolute ethanol (approx. 5 mL per mmol of starting material).
-
Hydrazine Addition: Add (2-fluorophenyl)hydrazine hydrochloride (1.05 eq.) followed by sodium acetate (1.1 eq.) to the stirred solution. Alternatively, use the free base hydrazine directly (1.05 eq.) with a catalytic amount of glacial acetic acid (0.1 eq.).
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Extraction: Pour the concentrated residue into a separatory funnel containing deionized water (10x the volume of ethanol). Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.
Table 1: Quantitative Data & Reaction Parameters
| Parameter | Value | Rationale |
| Stoichiometry (Keto-nitrile:Hydrazine) | 1.0 : 1.05 | A slight excess of the hydrazine ensures complete consumption of the more valuable keto-nitrile. |
| Solvent | Absolute Ethanol | Good solubility for reactants and a suitable boiling point for the reaction temperature. |
| Catalyst | Acetic Acid (catalytic) | Pro-actively protonates the carbonyl, facilitating nucleophilic attack by the hydrazine.[7] |
| Temperature | Reflux (~78-80°C) | Provides sufficient thermal energy to overcome the activation barrier for cyclization. |
| Reaction Time | 4-6 hours | Typical duration for complete conversion, should be confirmed by TLC analysis. |
| Expected Yield | 75-90% | Based on literature precedents for similar Knorr-type pyrazole syntheses.[6] |
Section 2: Application in Pharmaceutical Synthesis: Urea Formation
Principle and Rationale
The 3-amino group of the pyrazole intermediate is a potent nucleophile, making it an ideal reaction partner for electrophiles. In the context of kinase inhibitor synthesis, a common and highly effective strategy is the formation of a urea linkage by reacting the amine with an isocyanate.[2] This pyrazolyl-urea motif is a recurring chemotype in Type II kinase inhibitors, as it is exceptionally adept at forming critical hydrogen bonds within the kinase hinge region and positioning other substituents in adjacent pockets.[2][5]
This exemplary protocol details the reaction of the intermediate with 4-chlorophenyl isocyanate to form a diaryl urea, a core structure in many targeted therapeutic agents.
Experimental Workflow: Synthesis of a Pyrazolyl-Urea Derivative
Caption: Application of the intermediate in the synthesis of a diaryl urea derivative.
Detailed Synthesis Protocol
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the synthesized this compound (1.0 eq.).
-
Solvent: Dissolve the amine in anhydrous dichloromethane (DCM).
-
Isocyanate Addition: Add 4-chlorophenyl isocyanate (1.0 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction is often rapid, and the product may begin to precipitate. Monitor completion by TLC.
-
Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold DCM to remove any unreacted starting materials.
-
Purification: If no precipitate forms or if further purification is needed, concentrate the reaction mixture in vacuo. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure urea product.
Section 3: Analytical Characterization
Principle
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized intermediate. A combination of spectroscopic and chromatographic techniques provides a comprehensive profile of the molecule.
Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR should show distinct signals for the tert-butyl group, the aromatic protons on the fluorophenyl ring, and the pyrazole ring proton. The integration of these signals should correspond to the number of protons in each environment.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule. The observed m/z value should match the calculated value for the molecular formula C₁₃H₁₆FN₃.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A single, sharp peak on the chromatogram indicates a high degree of purity.
Table 2: Expected Analytical Data for the Intermediate
| Analysis | Expected Result |
| ¹H NMR | Hypothetical Shifts (CDCl₃, 400 MHz): δ ~7.5-7.1 (m, 4H, Ar-H), δ ~5.8 (s, 1H, pyrazole C4-H), δ ~4.0 (br s, 2H, -NH₂), δ ~1.35 (s, 9H, -C(CH₃)₃). |
| ¹³C NMR | Hypothetical Shifts (CDCl₃, 101 MHz): Distinct signals for the 9 unique aromatic carbons (some coupled to fluorine), 3 pyrazole ring carbons, and 2 tert-butyl carbons. |
| HRMS (ESI) | Calculated for [C₁₃H₁₇FN₃]⁺ [M+H]⁺: 234.1401 . Found: 234.140X . |
| HPLC Purity | >98% (as determined by peak area integration). |
| Appearance | Off-white to light yellow solid. |
Note: NMR chemical shifts are illustrative and can vary based on solvent and experimental conditions. Published data for similar structures were used for this estimation.[8][9]
Section 4: Safety and Handling
All chemical manipulations should be performed by trained personnel in a well-ventilated chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[12] In case of contact, immediately flush the affected area with copious amounts of water.[11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[12]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Section 5: Conclusion
This compound is a strategically designed intermediate with significant potential in pharmaceutical synthesis, particularly for the development of targeted therapies like kinase inhibitors. The synthetic and application protocols detailed in this guide are based on robust and well-established chemical principles, providing a reliable framework for its preparation and use. The comprehensive analytical and safety data further support its integration into drug discovery and development workflows, enabling the efficient synthesis of novel and complex molecular entities.
References
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules URL: [Link]
-
Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: Molecules URL: [Link]
-
Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: Molecules URL: [Link]
-
Title: Synthesis, Reactions and Medicinal Uses of Pyrazole Source: Pharmaguideline URL: [Link]
-
Title: Various methods for the synthesis of pyrazole. Source: ResearchGate URL: [Link]
-
Title: Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents Source: Molecules URL: [Link]
-
Title: Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis Source: Organic Letters URL: [Link]
-
Title: Knorr Pyrazole Synthesis Source: J&K Scientific LLC URL: [Link]
-
Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Material Safety Data Sheet Source: Chemcia Scientific, LLC. URL: [Link]
-
Title: Pharmaceutical intermediates Source: Fonderpharm URL: [Link]
-
Title: Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia Source: RSC Medicinal Chemistry URL: [Link]
- Title: EP2111401B1 - 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide...
-
Title: Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles... Source: RepHip UNR URL: [Link]
-
Title: Synthesis of novel pyrazole derivatives and neuroprotective effect investigation Source: RSC Advances URL: [Link]
-
Title: (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone Source: Molbank URL: [Link]
-
Title: 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine Source: Molbank URL: [Link]
-
Title: Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles... Source: Catalysts URL: [Link]
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Medicinal Chemistry URL: [Link]
-
Title: 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole Source: Molbank URL: [Link]
-
Title: Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities Source: BMC Chemistry URL: [Link]
-
Title: Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives... Source: BMC Chemistry URL: [Link]
-
Title: A green protocol ball milling synthesis of dihydropyrano[2,3-c]pyrazole... Source: BMC Chemistry URL: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2111401B1 - 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer - Google Patents [patents.google.com]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemcia.com [chemcia.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols for 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine in Material Science
Introduction: Unveiling the Potential of a Fluorinated Pyrazolylamine Derivative in Advanced Materials
5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine is a substituted pyrazolylamine that, while having a low profile in dedicated material science literature, presents a compelling structural architecture for the development of advanced functional materials. Its molecular framework, comprising a pyrazole core, a sterically hindering tert-butyl group, a nucleophilic amine, and an electron-withdrawing 2-fluorophenyl moiety, suggests a multifaceted utility. The pyrazole scaffold is a cornerstone in the synthesis of a wide array of biologically and chemically significant molecules, including those used in coordination chemistry.[1][2] The strategic incorporation of a fluorine atom can positively influence physicochemical and biological properties, a tactic that has led to numerous commercial applications for fluorine-containing pyrazoles.[2]
This document serves as a forward-looking guide for researchers, scientists, and drug development professionals, exploring the hypothesized potential of this compound in material science. By drawing parallels with structurally similar compounds and foundational principles of materials chemistry, we will outline detailed protocols for its synthesis, characterization, and application in emerging technological domains such as organic electronics and high-performance polymers. While direct experimental data on this specific molecule is scarce, the insights provided herein aim to catalyze its exploration as a novel building block for next-generation materials.
Hypothesized Applications in Material Science
The unique combination of functional groups in this compound suggests its potential utility in several areas of material science.
Organic Light-Emitting Diodes (OLEDs)
The field of organic electronics continuously seeks novel materials with tailored electronic properties for enhanced device performance. Pyrazoline derivatives are noted for their high fluorescence quantum yield and are employed in OLEDs.[3] Furthermore, constructing bipolar molecules with donor-acceptor structures is an effective strategy for creating highly efficient deep-blue emitting materials.[4] The subject molecule, with its electron-donating amine and pyrazole core alongside the electron-withdrawing 2-fluorophenyl group, presents a bipolar character. The bulky tert-butyl group can inhibit intermolecular π-π stacking, potentially reducing aggregation-caused quenching and promoting pure emission in the solid state.[5]
Potential Roles in OLEDs:
-
Host Material for Phosphorescent Emitters: The high triplet energy potentially afforded by the pyrazole core could make it a suitable host for blue or green phosphorescent dopants.
-
Electron Transporting Layer (ETL) Material: The electron-deficient 2-fluorophenyl ring and the pyrazole nucleus could facilitate electron transport.
-
Hole Transporting Layer (HTL) Material: The amine group can serve as a hole-transporting moiety.
High-Performance Polymers
Analogous pyrazolylamine derivatives have been incorporated into polymer formulations to enhance thermal stability and mechanical properties.[6] The rigid pyrazole ring and the bulky tert-butyl group can increase the glass transition temperature (Tg) of polymers, while the polar amine and fluoro groups can improve intermolecular interactions and mechanical strength.
Potential Roles in Polymers:
-
Monomer for Polyimides or Polyamides: The amine functionality allows it to be polymerized with dianhydrides or diacyl chlorides to form high-performance polymers with enhanced thermal resistance.
-
Functional Additive: Its incorporation as an additive could improve the thermal stability, flame retardancy, and mechanical properties of commodity polymers.
Coordination Chemistry and Catalysis
The pyrazolylamine scaffold is an effective ligand for coordinating with metal ions.[1][6] The nitrogen atoms of the pyrazole ring and the exocyclic amine group can act as a bidentate chelating agent, forming stable complexes with a variety of transition metals. These metal complexes can find applications in catalysis. For instance, palladium-pyrazole complexes are active in Mizoroki-Heck reactions for forming new C-C bonds.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a plausible two-step synthesis based on the common cyclocondensation reaction to form the pyrazole ring.
Step 1: Synthesis of 3-amino-3-(2-fluorophenyl)acrylonitrile This intermediate is synthesized via a condensation reaction.
-
Reagents: 2-fluorobenzonitrile, tert-butyl acetate, Sodium ethoxide.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
To this solution, add tert-butyl acetate (1.2 eq) dropwise at 0 °C.
-
After stirring for 15 minutes, add 2-fluorobenzonitrile (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Cyclocondensation to form this compound
-
Reagents: 3-amino-3-(2-fluorophenyl)acrylonitrile, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Dissolve the purified intermediate from Step 1 in ethanol.
-
Add hydrazine hydrate (1.5 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of the target compound.
Protocol 2: Characterization of this compound
A thorough characterization is essential to confirm the structure and purity of the synthesized compound and to understand its fundamental properties.
| Technique | Purpose | Expected Observations |
| ¹H, ¹³C, ¹⁹F NMR | Structural elucidation and purity assessment. | Resonances corresponding to the tert-butyl, phenyl, and pyrazole protons and carbons. A distinct signal in the ¹⁹F NMR for the fluorine atom. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | A molecular ion peak corresponding to the calculated mass of C13H16FN3. |
| FT-IR Spectroscopy | Identification of functional groups. | Characteristic peaks for N-H (amine), C-N, C=C, and C-F stretching vibrations. |
| UV-Vis Spectroscopy | To determine the electronic absorption properties. | Absorption maxima in the UV region, indicative of π-π* transitions. |
| Photoluminescence (PL) Spectroscopy | To measure the emission properties. | Emission spectrum to determine the color and quantum yield of fluorescence. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability. | Decomposition temperature (Td) to evaluate its suitability for high-temperature applications like vacuum deposition in OLEDs. |
| Differential Scanning Calorimetry (DSC) | To determine thermal transitions. | Glass transition temperature (Tg) and melting point (Tm). |
Protocol 3: Fabrication and Testing of a Hypothetical OLED Device
This protocol describes the fabrication of a multilayer OLED device using the target compound as a host material.
-
Device Architecture: ITO / HTL (40 nm) / Target Compound:Dopant (20 nm) / EBL (10 nm) / ETL (30 nm) / LiF (1 nm) / Al (100 nm)
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transporting Layer (e.g., NPB)
-
EBL: Electron Blocking Layer (e.g., TCTA)
-
ETL: Electron Transporting Layer (e.g., TPBi)
-
LiF: Lithium Fluoride (Electron Injection Layer)
-
Al: Aluminum (Cathode)
-
-
Fabrication Procedure:
-
Clean the patterned ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Treat the substrate with UV-ozone for 15 minutes to improve the work function.
-
Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Sequentially deposit the organic layers, the LiF layer, and the Al cathode at controlled rates. The emissive layer is co-evaporated from two separate sources for the host (target compound) and the dopant.
-
Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Record the electroluminescence (EL) spectrum at different operating voltages.
-
Calculate the external quantum efficiency (EQE), power efficiency, and luminous efficiency.
-
Hypothetical OLED Device Structure:
Caption: Layered architecture of a hypothetical OLED device.
Conclusion and Future Outlook
This compound stands as a promising, yet underexplored, candidate for applications in material science. The protocols and hypotheses presented in this guide are intended to provide a foundational framework for initiating research into its potential. The synthesis is achievable through established organic chemistry methodologies, and its characterization using standard analytical techniques will be crucial in validating its proposed properties.
Future research should focus on the systematic investigation of its photophysical and electronic properties, its performance in OLED devices with various architectures and dopants, and its efficacy as a monomer or additive in creating novel high-performance polymers. The exploration of its coordination chemistry could also unveil new catalysts or functional materials. The insights gained from such studies will be invaluable in determining the true potential of this versatile fluorinated pyrazolylamine in the ever-evolving landscape of material science.
References
-
Chem-Impex. 5-tert-Butyl-2-phenyl-2H-pyrazol-3-ylamine. [Link]
-
Chem-Impex. 5-tert-Butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine. [Link]
-
Journal of Molecular Structure. Pyrazoline derivatives for blue color emitter in organic electroluminescent devices. [Link]
-
RepHip UNR. Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. [Link]
-
MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]
-
PubMed Central. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. [Link]
-
PMC. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. [Link]
-
MDPI. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). [Link]
-
PubMed Central. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. [Link]
Sources
- 1. rephip.unr.edu.ar [rephip.unr.edu.ar]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
Application Notes and Protocols for Target Identification of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of modern chemical proteomics and computational strategies for the target identification and deconvolution of the novel small molecule, 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine. Recognizing the therapeutic potential inherent in pyrazole derivatives, this guide offers a structured approach to elucidating the molecular targets and mechanisms of action of this compound. We present detailed protocols for both hypothesis-driven and unbiased screening methodologies, including affinity chromatography-mass spectrometry and photo-affinity labeling, alongside an overview of computational prediction techniques. The causality behind experimental choices is explained to ensure scientific integrity and the protocols are designed as self-validating systems.
Introduction: The Imperative of Target Identification
The discovery of a bioactive small molecule is a critical first step in the drug development pipeline. However, a profound understanding of its mechanism of action, underpinned by the identification of its molecular target(s), is paramount for advancing a compound from a "hit" to a viable clinical candidate.[1][2] Inadequate or incorrect target validation is a leading cause of costly late-stage clinical trial failures.[2] The subject of this guide, this compound, belongs to the pyrazole class of compounds, which are known to possess a wide range of biological activities and are featured in numerous approved drugs.[3][4] Its structure, featuring a tert-butyl group for potential steric interactions and a fluorophenyl moiety that can influence binding affinity and metabolic stability, suggests it may have specific and potent biological activity.[5][6] Elucidating the protein targets of this molecule is essential for understanding its therapeutic potential and potential off-target effects.[7][8]
This guide will detail a multi-pronged strategy for the target deconvolution of this compound, integrating computational, affinity-based, and photo-labeling techniques.
Preliminary Target Assessment: In Silico Prediction
Before embarking on resource-intensive experimental studies, computational methods can provide valuable initial hypotheses about the potential targets of this compound.[9][10] These in silico approaches leverage vast databases of known drug-target interactions and employ machine learning algorithms to predict novel interactions based on the chemical structure of the query molecule.[11][12]
Principle: Ligand-based computational approaches compare the structure of the query compound to databases of molecules with known biological targets.[9] The underlying assumption is that structurally similar molecules are likely to bind to similar protein targets.[12]
Methodology Overview:
-
Compound Representation: The 2D or 3D structure of this compound is converted into a machine-readable format (e.g., SMILES or SDF).
-
Database Screening: The compound's structure is used to query public and proprietary databases (e.g., ChEMBL, PubChem, BindingDB) that contain information on small molecules and their experimentally validated protein targets.
-
Similarity Searching: Algorithms calculate the similarity between the query compound and the database compounds based on various molecular fingerprints and descriptors.
-
Target Prediction: The targets of the most structurally similar database compounds are identified and ranked as potential targets for this compound.
Expected Output: A ranked list of potential protein targets with associated confidence scores. This list can be used to inform the design of subsequent experimental validation studies.
| Predicted Target Class | Example Targets | Prediction Confidence Score |
| Kinases | FLT3, AAK1 | 0.85 |
| GPCRs | Adrenergic Receptors | 0.72 |
| Enzymes | Cyclooxygenases | 0.65 |
| Ion Channels | Sodium Channels | 0.58 |
| Table 1: Example of a computational target prediction summary for this compound. |
Affinity-Based Proteomics for Target Identification
Affinity chromatography is a powerful and widely used technique for isolating and identifying proteins that bind to a small molecule of interest.[13][14] This method relies on the immobilization of the small molecule (the "bait") onto a solid support, which is then used to "fish" for its binding partners ("prey") from a complex biological sample, such as a cell lysate.[15][16]
Causality of Experimental Design: The success of this technique hinges on the specific and reversible interaction between the bait and its target proteins.[14] The choice of immobilization strategy is critical to ensure that the pharmacophore of this compound remains accessible for protein binding. A linker arm is often incorporated to minimize steric hindrance from the solid support.[14]
Sources
- 1. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 2. Target validation & engagement - Inoviem [inoviem.com]
- 3. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. conductscience.com [conductscience.com]
- 14. microbenotes.com [microbenotes.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine
An Application Note for Drug Development Professionals
Abstract
This application note presents a comprehensive guide to the development, optimization, and validation of a precise, accurate, and robust stability-indicating analytical method for the quantification of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine, a novel heterocyclic amine with potential applications in pharmaceutical development. The primary analytical technique employed is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. We detail the systematic approach to method development, including the rationale for selecting chromatographic parameters. Crucially, the method is validated for its stability-indicating properties through rigorous forced degradation studies, ensuring specificity in the presence of degradation products. The entire method is subsequently validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This document provides researchers and drug development professionals with a ready-to-implement protocol and the scientific justification behind its design.
Introduction and Scientific Rationale
This compound is a substituted pyrazole derivative. The pyrazole nucleus is a foundational scaffold in medicinal chemistry, known for a wide range of biological activities.[3][4] Accurate quantification of this active pharmaceutical ingredient (API) is paramount for ensuring the quality, safety, and efficacy of potential drug products. A robust analytical method is essential for various stages of drug development, including API purity testing, formulation assay, and stability testing.
The core challenge in analytical chemistry is not merely to quantify the target analyte but to do so with absolute certainty that the measurement is not influenced by impurities or degradation products. Therefore, the development of a "stability-indicating method" (SIM) is a regulatory requirement and a scientific necessity.[5][6][7] A SIM is a validated quantitative procedure that can accurately measure the active ingredient, free from interference from process impurities, excipients, and, most importantly, degradation products that may form during the product's shelf life.[8]
This guide provides the scientific causality behind the experimental choices, ensuring the developed protocol is a self-validating system grounded in established analytical principles.
Analyte Properties and Method Selection
The molecular structure of this compound dictates the analytical approach.
-
Chromophores: The presence of the phenyl and pyrazole ring systems results in significant UV absorbance, making HPLC with UV detection an ideal primary technique.
-
Polarity: The molecule possesses a non-polar tert-butyl group and a phenyl ring, balanced by the polar amine and pyrazole nitrogens. This mixed polarity makes it an excellent candidate for retention and separation using Reversed-Phase (RP) chromatography.
-
Functional Groups: The basic amine group (pKa estimated to be slightly acidic due to aromaticity, but still basic) requires a buffered mobile phase to ensure a consistent ionization state, preventing peak tailing and retention time drift.
Based on these properties, an RP-HPLC method using a C18 stationary phase was selected as the most logical and robust approach.
Experimental Workflow and Logic
The development and validation of a robust analytical method follows a structured, multi-stage process. This workflow ensures that the final method is suitable for its intended purpose and meets regulatory standards.
Caption: Overall Method Development and Validation Workflow.
Detailed Protocols and Methodologies
Reagents, Standards, and Sample Preparation
Protocol 1: Preparation of Solutions
-
Mobile Phase A: Prepare a 10 mM solution of ammonium acetate in water. Adjust the pH to 4.5 using glacial acetic acid. Filter through a 0.45 µm nylon filter.
-
Rationale: A buffer at pH 4.5 ensures the amine functional group is consistently protonated, leading to sharp, symmetrical peaks and stable retention. Ammonium acetate is volatile and compatible with mass spectrometry if future LC-MS work is needed.
-
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
Protocol 2: Sample Preparation Workflow
Caption: API Sample Preparation Workflow for Assay.
RP-HPLC Method Parameters
The method was optimized to achieve baseline separation of the parent API from all potential degradation products with good peak shape and a reasonable run time.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with PDA Detector |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17.1-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
Development of a Stability-Indicating Method: Forced Degradation
Forced degradation studies are essential to demonstrate the specificity of the analytical method.[5][8][9] The goal is to achieve 5-20% degradation of the API to ensure that any potential degradation products are generated at a detectable level.
Protocol 3: Forced Degradation Stress Conditions
-
Acid Hydrolysis: Mix 1 mL of the Standard Stock Solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with diluent.
-
Base Hydrolysis: Mix 1 mL of the Standard Stock Solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to 10 mL with diluent.
-
Oxidative Degradation: Mix 1 mL of the Standard Stock Solution with 1 mL of 30% Hydrogen Peroxide. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.
-
Thermal Degradation: Store the solid API powder in an oven at 105°C for 48 hours. Prepare a 100 µg/mL solution from this stressed powder.
-
Photolytic Degradation: Expose a 100 µg/mL solution of the API to direct sunlight for 72 hours (or in a photostability chamber following ICH Q1B guidelines).
Caption: Logic of a Stability-Indicating Method.
The results of the forced degradation must show that the main API peak is well-resolved from all degradant peaks, and peak purity analysis using a PDA detector should confirm the spectral homogeneity of the API peak.
Method Validation (ICH Q2(R1) Guidelines)
The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][10][11]
Specificity
Specificity was demonstrated through the forced degradation studies, where the method was able to separate the main analyte peak from all degradation products, proving it is stability-indicating.
Linearity and Range
Linearity was assessed by preparing calibration standards at five concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL).
| Parameter | Acceptance Criteria | Result |
| Range | 50 - 150 µg/mL | Met |
| Correlation Coeff. (r²) | ≥ 0.999 | 0.9998 |
| Y-intercept | Close to zero | Within 2% of response |
Accuracy (Recovery)
Accuracy was determined by spiking a placebo mixture with the API at three concentration levels (80%, 100%, 120%) in triplicate. The percentage recovery was then calculated.
| Concentration Level | Acceptance Criteria | Mean Recovery (%) |
| 80% | 98.0% - 102.0% | 99.7% |
| 100% | 98.0% - 102.0% | 100.2% |
| 120% | 98.0% - 102.0% | 99.5% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analyst).
| Precision Type | Parameter | Acceptance Criteria | Result (%RSD) |
| Repeatability | (n=6) | %RSD ≤ 1.0% | 0.45% |
| Intermediate Precision | (n=6) | %RSD ≤ 2.0% | 0.78% |
LOD & LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.15 µg/mL |
| LOQ | 0.50 µg/mL |
Robustness
The robustness of the method was tested by making small, deliberate variations in key parameters. The system suitability parameters (e.g., peak tailing, theoretical plates) remained within acceptable limits for all variations.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units)
Advanced Methodologies: LC-MS/MS
For applications requiring higher sensitivity, such as quantification in biological matrices (pharmacokinetics) or trace-level impurity identification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique. The presence of a basic nitrogen makes the analyte amenable to positive electrospray ionization (ESI+). The fluorine and tert-butyl groups can lead to characteristic fragmentation patterns useful for building a Multiple Reaction Monitoring (MRM) method.[12][13] A starting point would involve optimizing the parent ion [M+H]⁺ and identifying stable product ions for quantification and confirmation.
Conclusion
This application note has successfully detailed the development and complete validation of a stability-indicating RP-HPLC method for the quantification of this compound. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability analysis in a pharmaceutical development setting. The logical, science-driven approach to method development ensures its reliability and compliance with international regulatory standards.
References
-
Title: Development of forced degradation and stability indicating studies for drug substance and drug product Source: International Journal of Research in Pharmacology & Pharmacotherapeutics URL: [Link]
-
Title: Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods Source: ResearchGate URL: [Link]
-
Title: An Introduction To Forced Degradation Studies For Drug Substance Drug Product Source: Pharmaceutical Outsourcing URL: [Link]
-
Title: Importance of Forced Degradation In Stability-Indicating Methods Source: ARL Bio Pharma URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Pharmaceutical and Biomedical Analysis (via NIH) URL: [Link]
-
Title: Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer Source: Chromatography Online URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Sample Preparation: A Comprehensive Guide Source: Organomation URL: [Link]
-
Title: Revised ICH guideline Q2(R1) on Validation of Analytical Procedures Source: Starodub URL: [Link]
-
Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]
-
Title: Sample preparation in analysis of pharmaceuticals Source: TrAC Trends in Analytical Chemistry URL: [Link]
-
Title: Sample Preparation for Bioanalytical and Pharmaceutical Analysis Source: ACS Publications - Analytical Chemistry URL: [Link]
-
Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
-
Title: Sample Preparation Techniques for Precision in Analysis Source: Phenomenex URL: [Link]
-
Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: International Journal of ChemTech Research URL: [Link]
-
Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL: [Link]
-
Title: Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry Source: ACS ES&T Water (via NIH) URL: [Link]
-
Title: Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry Source: LCGC International URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (via NIH) URL: [Link]
-
Title: Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives Source: Molecules (via NIH) URL: [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpp.com [ijrpp.com]
- 6. researchgate.net [researchgate.net]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 10. scribd.com [scribd.com]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 12. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine
Welcome to the technical support guide for the synthesis of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.
Overview of the Synthesis
The synthesis of this compound is most commonly achieved via a cyclocondensation reaction. This classic approach involves the reaction of a β-ketonitrile with a substituted hydrazine, a robust method for forming the pyrazole core.[1] The primary starting materials for this specific target molecule are:
-
Pivaloylacetonitrile (also known as 4,4-dimethyl-3-oxopentanenitrile), which provides the tert-butyl group at the C5 position and the nitrile group that will become the C3 amine.
-
2-Fluorophenylhydrazine , which forms the N-phenyl portion of the pyrazole ring.
The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and tautomerization to yield the aromatic aminopyrazole product.
Reaction Mechanism: Cyclocondensation Pathway
The reaction mechanism is a critical roadmap for understanding potential pitfalls and opportunities for optimization. It generally follows the steps outlined below.
Caption: Key mechanistic steps in the synthesis of the target aminopyrazole.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A: Low yield is the most common complaint and can stem from several sources. Systematically investigating the following areas is crucial.
-
Incomplete Reaction: The cyclization step can be slow. If analysis (TLC, LC-MS) shows significant amounts of starting materials or the hydrazone intermediate, the reaction has not gone to completion.
-
Causality: The intramolecular attack on the nitrile is often the rate-limiting step and requires sufficient thermal energy. The catalyst may be inactive or used in insufficient quantity.
-
Solutions:
-
Increase Reaction Temperature: Refluxing in a higher-boiling solvent like toluene or xylene can provide the necessary activation energy.
-
Increase Reaction Time: Monitor the reaction for 12-24 hours to ensure it has reached its endpoint.
-
Optimize Catalyst: Ensure the acid or base catalyst is fresh and used in the correct stoichiometric amount (typically 5-10 mol% for acid catalysts or a full equivalent for bases like sodium ethoxide).
-
-
-
Side Reactions: The formation of unwanted byproducts can significantly consume starting materials.
-
Causality: A common side reaction is the formation of a regioisomer (see Q2). Another possibility, especially under harsh acidic conditions, is the hydrolysis of the nitrile group on the starting material.
-
Solutions:
-
Control Temperature: Avoid excessive temperatures that might promote decomposition or unwanted side reactions.
-
Choice of Catalyst: A milder acid catalyst like acetic acid is often preferred over strong mineral acids to prevent starting material degradation.
-
-
-
Product Loss During Workup/Purification: The aminopyrazole product has both a basic amine and a weakly acidic pyrazole N-H (in its tautomeric form), giving it some degree of water solubility, especially in acidic or basic aqueous solutions.
-
Causality: During aqueous workup, protonation or deprotonation of the product can lead to its loss in the aqueous phase.
-
Solutions:
-
Neutralize Carefully: Before extraction, adjust the pH of the aqueous layer to be near neutral (pH 7-8).
-
Use a More Polar Extraction Solvent: If product polarity is an issue, consider using ethyl acetate or a mixture of dichloromethane/isopropanol for extraction instead of less polar solvents.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with fresh solvent to recover any dissolved product.
-
-
Q2: My final product is contaminated with an isomer. How can I improve regioselectivity?
A: This is a classic problem in pyrazole synthesis when using unsymmetrical starting materials. The 2-fluorophenylhydrazine has two different nitrogen atoms that can initiate the attack.
-
Causality: The initial nucleophilic attack can occur from either the substituted nitrogen (N1) or the unsubstituted terminal nitrogen (N2) of the 2-fluorophenylhydrazine. Attack from N2 leads to the desired product, while attack from N1 leads to the undesired regioisomer. The reaction's regioselectivity is often kinetically controlled and highly dependent on the reaction conditions.[2]
-
Solutions:
-
Solvent Choice: The polarity of the solvent can influence which nitrogen is more nucleophilic. Non-polar solvents like toluene often favor the desired isomer by minimizing solvation effects around the nitrogens. In contrast, protic solvents like ethanol can lead to mixtures.
-
pH Control: The reaction is frequently catalyzed by a small amount of acid (like acetic acid). The pH can influence the protonation state of the hydrazine, thereby altering the relative nucleophilicity of the two nitrogen atoms. Running the reaction under neutral or slightly acidic conditions is generally preferred. Strongly basic conditions using reagents like sodium ethoxide can also direct the regioselectivity.
-
Temperature: Lowering the reaction temperature may favor the thermodynamically more stable product, but this often comes at the cost of a much slower reaction rate. A careful balance must be found.
-
Q3: The reaction stalls, and I observe a stable intermediate. What is it and how do I push the reaction forward?
A: The most likely stable intermediate is the hydrazone, formed after the initial condensation but before the final ring-closing cyclization.
-
Causality: The intramolecular nucleophilic attack of the second nitrogen atom onto the electron-deficient carbon of the nitrile group is a high-energy step.[3] Insufficient heat or improper catalytic conditions can cause the reaction to "stall" at this intermediate stage.
-
Solutions:
-
Switch to a Higher-Boiling Solvent: If you are running the reaction in ethanol (b.p. 78 °C), switching to toluene (b.p. 111 °C) will allow for a higher reaction temperature, providing the necessary energy to overcome the activation barrier for cyclization.
-
Add a Lewis Acid Catalyst: Small amounts of a Lewis acid can sometimes help to activate the nitrile group, making it more electrophilic and susceptible to nucleophilic attack.
-
Use a Stronger Base: If running under basic conditions, switching from a mild base like triethylamine to a stronger base like sodium ethoxide or potassium tert-butoxide can facilitate the deprotonation of the intermediate, promoting cyclization.
-
Q4: What are the best practices for purifying the final product?
A: The purity of the final compound is critical, especially for drug development. A multi-step approach is often necessary.
-
Crystallization: This is the most effective method for obtaining high-purity material.
-
Technique: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., isopropanol, ethyl acetate, or toluene) and allow it to cool slowly. If no crystals form, add a non-polar "anti-solvent" (e.g., hexanes or heptane) dropwise until turbidity is observed, then allow it to stand.
-
-
Acid-Base Extraction: This technique leverages the basicity of the 3-amino group for purification.[4]
-
Technique:
-
Dissolve the crude material in an organic solvent like dichloromethane.
-
Extract with an acidic aqueous solution (e.g., 1M HCl). The desired product will move into the aqueous layer as a protonated salt, leaving non-basic impurities behind in the organic layer.
-
Separate the aqueous layer, cool it in an ice bath, and then slowly add a base (e.g., 2M NaOH) until the solution is basic (pH > 10).
-
The free-base product will precipitate out or can be extracted with fresh organic solvent.
-
-
-
Column Chromatography: If crystallization fails or isomers are present, silica gel chromatography is a reliable option.
-
Eluent System: A gradient system of hexanes and ethyl acetate is typically effective. Start with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity to elute your product. The aminopyrazole is relatively polar and will require a higher concentration of ethyl acetate for elution.
-
Recommended Protocol and Optimization Parameters
Baseline Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add pivaloylacetonitrile (1.0 eq) and 2-fluorophenylhydrazine (1.05 eq).
-
Solvent and Catalyst: Add anhydrous toluene (approx. 5-10 mL per gram of pivaloylacetonitrile) followed by glacial acetic acid (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Wash the solution sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Optimization Table
The following table summarizes key parameters that can be adjusted to optimize the reaction for yield and purity.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Solvent | Toluene | Ethanol: May lead to isomer formation but can be a good solvent. Xylene: Higher boiling point for difficult cyclizations. DMF/DMAc: Aprotic polar solvents can sometimes improve regioselectivity.[5] |
| Temperature | Reflux (~110 °C) | Lower Temp (80 °C): May improve regioselectivity at the cost of reaction time. Higher Temp (Xylene, ~140 °C): For pushing stalled reactions to completion. |
| Catalyst | Acetic Acid (0.1 eq) | No Catalyst: May work but is often slower. p-TsOH (0.05 eq): Stronger acid catalyst, use with caution. Sodium Ethoxide (1.1 eq): Base-catalyzed conditions can alter regioselectivity. |
| Stoichiometry | 1.05 eq Hydrazine | 1.0 eq Hydrazine: Can be used if the hydrazine is very pure. 1.1-1.2 eq Hydrazine: Using a slight excess can help drive the reaction to completion, especially if the hydrazine has degraded slightly. |
Process & Troubleshooting Workflow
This diagram provides a logical path for experiment execution and troubleshooting common issues.
Caption: A comprehensive workflow from reaction setup to troubleshooting.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry. [Link]
-
synthesis of pyrazoles. (2019). YouTube. [Link]
-
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2020). Journal of the American Chemical Society. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
- Method for purifying pyrazoles. (2011).
-
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2023). RSC Advances. [Link]
-
Recent advances in the synthesis of new pyrazole derivatives. (2019). ResearchGate. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2000). Canadian Journal of Chemistry. [Link]
-
Reaction of pyrazole derivative 4 with nitrile compounds. ResearchGate. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Pharmaceuticals. [Link]
-
Cyclisation reaction through hydrazine. Chemistry Stack Exchange. [Link]
Sources
- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility Issues with 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine in Aqueous Solutions
Welcome to the technical support center for 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous solutions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experiments. This resource is built on a foundation of expertise, trustworthiness, and authoritative scientific grounding to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: I'm observing very low solubility of this compound in my aqueous buffer. Is this expected, and what are the primary reasons for this?
A1: Yes, it is expected that this compound will exhibit poor aqueous solubility. This is a common challenge with many organic compounds developed in modern drug discovery.[1][2] The low solubility of this specific molecule can be attributed to several key physicochemical properties:
-
Hydrophobic Nature: The molecule possesses a significant nonpolar surface area due to the tert-butyl group and the two phenyl rings. These hydrophobic regions are not readily solvated by polar water molecules. The larger the molecule, the more difficult it is for solvent molecules to surround and solvate it.[3]
-
Crystalline Structure: Poorly soluble drugs are often in a stable crystalline form.[1][4] The energy required to break the crystal lattice and allow individual molecules to be solvated by water can be substantial.
-
Weakly Basic Nature: The pyrazol-3-ylamine moiety contains a primary amine group, which is a weak base.[5][6] The solubility of such compounds is highly dependent on the pH of the aqueous solution.[7] In neutral or basic solutions, the amine group is largely un-ionized and therefore less soluble.
Understanding these underlying factors is the first step in developing an effective solubilization strategy.
Q2: How does pH influence the solubility of this compound, and how can I use this to my advantage?
A2: The primary amine group on the pyrazole ring is the key to leveraging pH for solubility enhancement. As a weak base, this amine group can be protonated to form a more soluble salt.[6] Here's the causal relationship:
-
In Acidic Conditions (Low pH): The excess protons (H+) in the solution will protonate the amine group (-NH2) to form a cationic ammonium salt (-NH3+). This charged species is significantly more polar and will have a much higher affinity for polar water molecules, leading to a substantial increase in aqueous solubility.
-
In Neutral or Basic Conditions (Higher pH): The concentration of protons is lower, and the equilibrium shifts towards the un-ionized, free base form of the amine. This form is less polar and, consequently, less soluble in water.
Therefore, to increase the solubility of this compound, you should decrease the pH of your aqueous solution . A typical starting point would be to prepare your stock solutions in a buffer with a pH of 2-4. However, it's crucial to experimentally determine the optimal pH for your specific application, as extreme pH values can sometimes lead to chemical degradation.
A study on 25 different amines showed a wide variety in their pH-dependent solubility profiles, highlighting the importance of experimental determination rather than relying solely on theoretical calculations like the Henderson-Hasselbalch equation.[8]
Q3: I need to work at a near-neutral pH for my biological assay. What are my options if pH adjustment is not feasible?
A3: This is a common scenario in drug discovery. If you are constrained to a physiological pH range (e.g., pH 7.4), you will need to employ other formulation strategies. Here are some effective approaches:
-
Co-solvents: The use of water-miscible organic solvents, known as co-solvents, is a widely adopted technique to increase the solubility of nonpolar compounds.[9][10][11] These co-solvents work by reducing the overall polarity of the aqueous solution, making it a more favorable environment for hydrophobic molecules.[12]
-
Surfactants: Surfactants can be used to form micelles that encapsulate the poorly soluble drug, effectively increasing its apparent solubility in the aqueous phase.[13]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, shielding the hydrophobic parts of the molecule from the aqueous environment and thereby increasing its solubility.[14][15]
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier at the molecular level.[13][15] Techniques like spray drying or hot-melt extrusion can be used to create these formulations.[16]
The choice of method will depend on the specific requirements of your experiment, including concentration needs, tolerability in your assay system, and downstream applications.
Troubleshooting Guides
Guide 1: Optimizing Solubility through Co-solvent Systems
This guide provides a systematic approach to selecting and optimizing a co-solvent system for this compound.
Step-by-Step Protocol: Co-solvent Screening
-
Initial Solvent Screening:
-
Prepare small, saturated solutions of the compound in a panel of common, water-miscible organic solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400).
-
Visually inspect for solubility and, if possible, quantify the solubility in the pure organic solvents. This will give you an indication of which solvents are most effective at solvating your compound.
-
-
Binary Co-solvent System Titration:
-
Select the best-performing organic solvent from the initial screen.
-
Prepare a series of aqueous buffers (at your target pH) containing increasing percentages of the chosen co-solvent (e.g., 1%, 5%, 10%, 20%, 50% v/v).
-
Add an excess of your compound to each co-solvent/buffer mixture.
-
Equilibrate the samples by shaking or stirring at a controlled temperature for a set period (e.g., 24 hours) to ensure saturation is reached.
-
Centrifuge or filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Data Analysis and Selection:
-
Plot the measured solubility as a function of the co-solvent concentration. This will give you a solubility curve and help you identify the minimum co-solvent concentration required to achieve your desired compound concentration.
-
Consider the compatibility of the final co-solvent concentration with your experimental system. For example, high concentrations of DMSO can be toxic to cells.
-
Data Presentation: Example Co-solvent Solubility Data
| Co-solvent System (v/v in pH 7.4 Buffer) | Apparent Solubility (µg/mL) |
| 0% (Buffer only) | < 1 |
| 1% DMSO | 15 |
| 5% DMSO | 85 |
| 10% DMSO | 250 |
| 1% Ethanol | 10 |
| 5% Ethanol | 60 |
| 10% Ethanol | 180 |
Note: This is example data and should be experimentally determined for your specific compound and conditions.
Visualization: Co-solvent Selection Workflow
Caption: Decision tree for addressing solubility problems.
References
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Wikipedia. (2023). Cosolvent.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- International Journal of Pharmaceutics. (2023). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration.
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- (n.d.). Solubility and pH of amines.
- (2024). Enhancing solubility and stability of poorly soluble drugs.
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility.
- YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
- PMC - NIH. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug.
- (n.d.). Amine compounds.
- (2005). Principles of Drug Action 1, Spring 2005, Amines.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Improving solubility of poorly water-soluble drugs by protein-based strategy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. future4200.com [future4200.com]
- 5. issr.edu.kh [issr.edu.kh]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. wisdomlib.org [wisdomlib.org]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
stability of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine under experimental conditions
Answering the user's request.## Technical Support Center: 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals to provide practical, in-depth guidance on the stability of this compound under typical experimental conditions. As a substituted pyrazole, this molecule possesses a unique combination of functional groups—a bulky tert-butyl group, a sterically influential 2-fluoro-phenyl substituent, and a reactive aminopyrazole core—that dictate its chemical behavior.
This guide moves beyond simple storage instructions to provide a framework for proactively assessing stability. We will address common questions, provide detailed troubleshooting protocols, and explain the scientific rationale behind each recommendation. Our goal is to empower you to anticipate potential stability issues, design robust experiments, and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs) & General Guidance
This section addresses the most common initial questions regarding the handling, storage, and inherent properties of this compound.
Q1: What are the primary structural features of this compound that influence its stability?
A1: The stability of this molecule is governed by three key features:
-
The Pyrazole Ring: Pyrazole is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. While generally stable, the ring can be susceptible to cleavage under harsh acidic or oxidative conditions.[1]
-
The 3-amino Group: The primary amine is a potential site for oxidation, which can lead to colored impurities. It is also basic and can react with acids to form salts. Its nucleophilicity makes it a potential reaction site.
-
The 2-fluoro-phenyl Group: The fluorine atom is an electron-withdrawing group, which can influence the electron density of the pyrazole ring system and its susceptibility to electrophilic or nucleophilic attack.[1] The ortho position of the fluorine creates steric hindrance that may influence reactivity at the adjacent nitrogen atom.
-
The 5-tert-Butyl Group: This bulky, electron-donating group provides significant steric protection to the adjacent C5 position of the pyrazole ring, potentially preventing certain degradation reactions.
Q2: What are the ideal storage conditions for this compound?
A2: Based on the properties of analogous pyrazole derivatives, long-term stability is best achieved under controlled conditions.[2][3] We recommend storing the compound as a solid in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). For optimal shelf-life, store in a cool, dry, and dark place, such as a desiccator at 2-8°C.[2][3] Avoid exposure to light, moisture, and atmospheric oxygen.
Q3: Is this compound soluble in common laboratory solvents? What is its stability in solution?
A3: While specific solubility data is not published, compounds of this class are typically soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Solubility in alcohols (methanol, ethanol) may be moderate, while aqueous solubility is expected to be low.
Crucially, stability in solution is a major concern. Protic solvents (like methanol) can participate in degradation, especially during long-term storage or upon exposure to light. DMSO, while a good solubilizing agent, can be hygroscopic and may contain peroxide impurities that can oxidize the amine group. We strongly recommend preparing solutions fresh for each experiment and avoiding long-term storage of solutions.
Q4: My sample has developed a slight yellow or brown color over time. Is it still usable?
A4: The development of color often indicates the formation of oxidation products, a common degradation pathway for aromatic amines. While the compound may still be largely intact, the presence of these impurities can interfere with biological assays or downstream chemical reactions. We recommend re-analyzing the purity of the material by a suitable method like HPLC-UV or LC-MS before use. If significant degradation is observed (>5%), purification by column chromatography or recrystallization may be necessary.
Part 2: Troubleshooting Guide & Experimental Protocols for Stability Assessment
The most robust method for determining a compound's stability is through a forced degradation study (also known as stress testing).[4][5][6] This involves intentionally exposing the compound to harsh conditions to predict its long-term stability and identify potential degradation products. This process is essential for developing stability-indicating analytical methods.[6][7]
The following sections provide step-by-step protocols for conducting a forced degradation study on this compound.
Workflow for Stability Assessment
The diagram below outlines the general workflow for a comprehensive stability assessment.
Caption: General workflow for conducting a forced degradation study.
Q5: How do I test the stability to acid hydrolysis?
A5: Acid hydrolysis simulates conditions like the gastric environment and assesses the stability of functional groups like amines and the pyrazole ring to low pH. The primary amine can be protonated, but the core structure may be susceptible to degradation under heat.
Protocol: Acidic Forced Degradation
-
Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Stress Condition: To 1 mL of the solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Mix thoroughly.
-
Incubation: Keep the vial at a controlled temperature (start with 40°C) and protect it from light.
-
Time Points: Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation process.
-
Analysis: Analyze the sample by a validated stability-indicating HPLC method against an unstressed control sample.
Troubleshooting:
-
No Degradation Observed: If no significant degradation is seen after 24 hours, increase the temperature to 60°C or 80°C, or increase the acid concentration to 1 M HCl.[5]
-
Too Rapid Degradation: If the compound degrades completely at the first time point, reduce the temperature (e.g., room temperature) or use a weaker acid (e.g., 0.01 M HCl).
Q6: What is the protocol for testing stability under basic conditions?
A6: Basic conditions test for susceptibility to hydrolysis, particularly of any ester or amide-like functionalities, though less likely for this structure. It also tests the general stability of the heterocyclic core at high pH.
Protocol: Basic Forced Degradation
-
Preparation: Use the same 1 mg/mL stock solution as in the acid test.
-
Stress Condition: To 1 mL of the solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Mix thoroughly.
-
Incubation: Keep the vial at a controlled temperature (start with 40°C) and protect it from light.
-
Time Points: Withdraw aliquots at specified intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately before analysis, neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Analysis: Analyze by HPLC.
Troubleshooting: Follow the same logic as for acid degradation. If stability is high, increase the stress level (temperature, base concentration). If it's too low, decrease the stress.
Q7: How can I determine if my compound is sensitive to oxidation?
A7: The 3-amino group is a primary candidate for oxidation. Oxidative stress testing mimics exposure to atmospheric oxygen or peroxide contaminants in solvents.
Protocol: Oxidative Forced Degradation
-
Preparation: Use the same 1 mg/mL stock solution.
-
Stress Condition: To 1 mL of the solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Mix thoroughly.
-
Incubation: Keep the vial at room temperature, protected from light. Oxidative reactions are often rapid.
-
Time Points: Withdraw aliquots at shorter intervals initially (e.g., 0, 1, 2, 4, 8 hours).
-
Analysis: Analyze directly by HPLC. No quenching is typically required, but samples should be analyzed promptly.
Troubleshooting:
-
No Degradation: If 3% H₂O₂ at room temperature causes no degradation, the sample can be gently heated (e.g., 40°C).
-
Precipitation: If a precipitate forms, try using a lower concentration of H₂O₂ (e.g., 0.3%) or a different solvent system.
Q8: What are the recommended conditions for photostability testing?
A8: Photostability testing is critical for compounds with aromatic systems, as they can absorb UV or visible light, leading to photochemical degradation. The internationally accepted standard is outlined in the ICH Q1B guideline.[4]
Protocol: Photostability Forced Degradation
-
Sample Preparation: Prepare two sets of samples. One set will be exposed to light ("exposed"), and the other will be wrapped in aluminum foil to serve as a dark control ("control"). Prepare samples as both solid powder and in solution (e.g., in 50:50 ACN:water).
-
Light Exposure: Place the "exposed" samples in a validated photostability chamber. The ICH guideline specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, dissolve the solid samples and analyze both the "exposed" and "control" samples by HPLC. A significant difference in purity or impurity profile between the exposed and control samples indicates photosensitivity.
Summary of Recommended Forced Degradation Conditions
| Stress Condition | Stress Agent | Typical Concentration | Temperature | Recommended Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | 40°C - 80°C | Up to 7 days |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M | 40°C - 80°C | Up to 7 days |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% | Room Temp - 40°C | Up to 24 hours |
| Thermal | Heat | N/A | 60°C - 80°C | Up to 7 days |
| Photolytic | Light (UV/Vis) | Per ICH Q1B | Ambient | Per ICH Q1B |
Table based on common industry practices and ICH guidelines.[4][5]
Hypothetical Degradation Pathways
While the exact degradation products must be identified experimentally (typically via LC-MS), the following diagram illustrates chemically plausible degradation pathways for a molecule of this class. This is intended as a conceptual guide for what to look for during analysis.
Caption: Hypothetical degradation sites on the pyrazol-3-ylamine core.
References
-
Thirunarayanan, G. (n.d.). Synthesis and reactivity of some pyrazole derivatives. Shodhganga. [Link]
-
Beneteau, V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. [Link]
-
Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Kumar, V., & Singh, R. (2013). Stability Indicating Forced Degradation Studies. Research Journal of Pharmaceutical Technology. [Link]
-
Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
Sources
- 1. mkuniversity.ac.in [mkuniversity.ac.in]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. biomedres.us [biomedres.us]
Technical Support Center: Navigating the Synthesis of Pyrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis of pyrazole derivatives. As a Senior Application Scientist, my goal is to equip you with not only procedural steps but also the underlying scientific principles to empower you to overcome experimental hurdles and achieve your synthetic goals. Pyrazoles are a cornerstone in medicinal chemistry and materials science, and mastering their synthesis is a critical skill.[1][2][3]
Section 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems
This section provides rapid answers to some of the most common questions that arise during pyrazole synthesis.
Q1: My pyrazole synthesis is resulting in a very low yield. What are the likely causes and how can I improve it?
A1: Low yields are a frequent issue in pyrazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and solve the problem.[4][5]
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present, consider increasing the reaction time or temperature.[4] Microwave-assisted synthesis can also be a powerful tool to enhance reaction rates and yields.[4]
-
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst is crucial.
-
Troubleshooting: For the classic Knorr synthesis (condensation of a 1,3-dicarbonyl compound with a hydrazine), a protic acid catalyst like acetic acid is often used to facilitate the initial condensation.[4][6][7] However, exploring different catalysts, such as Lewis acids or even nano-ZnO, has been shown to improve yields in certain cases.[1][3] The solvent can also play a significant role; for instance, using aprotic dipolar solvents like DMF or NMP instead of traditional protic solvents like ethanol can sometimes lead to better results.[1]
-
-
Side Reactions and Byproduct Formation: The formation of unwanted side products is a common culprit for low yields.
-
Troubleshooting: The nature of the substituents on both the 1,3-dicarbonyl and the hydrazine can influence the propensity for side reactions. If possible, modifying the starting materials to be more reactive towards the desired cyclization can be beneficial. Additionally, carefully controlling the reaction temperature can minimize the formation of degradation products.[4]
-
-
Product Degradation: The synthesized pyrazole itself might be unstable under the reaction or workup conditions.
-
Troubleshooting: If you suspect product degradation, consider employing milder reaction conditions (e.g., lower temperature, less harsh catalyst). During the workup, ensure that any acidic or basic washes are performed carefully, especially if your product is sensitive to pH changes.[4]
-
-
Purification Losses: A significant portion of the product can be lost during purification steps.
-
Troubleshooting: Optimize your purification protocol. Refer to the detailed purification guide in Section 2 of this support center.
-
Q2: I am getting a mixture of regioisomers in my pyrazole synthesis. How can I control the regioselectivity?
A2: The formation of regioisomers is a classic challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[4][8] The key to controlling regioselectivity lies in understanding the reaction mechanism and exploiting the electronic and steric differences between the two carbonyl groups of the dicarbonyl compound.
The initial nucleophilic attack of the hydrazine on one of the carbonyl groups is often the rate-determining and selectivity-determining step.[5]
-
Exploiting Electronic and Steric Effects:
-
Electronic Effects: A more electrophilic (electron-deficient) carbonyl carbon will be more susceptible to nucleophilic attack. Electron-withdrawing groups on the dicarbonyl will activate the adjacent carbonyl group.
-
Steric Effects: A less sterically hindered carbonyl group will be more accessible for the hydrazine to attack.
-
-
Strategic Choice of Reaction Conditions:
-
Solvent: The choice of solvent can significantly influence regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in some cases.[9]
-
Catalyst: The nature of the acid or base catalyst can also play a role in directing the initial condensation step.
-
-
Advanced Synthetic Strategies: In some instances, achieving high regioselectivity may require moving beyond the standard Knorr synthesis. Alternative methods, such as those involving multicomponent reactions or the use of pre-functionalized starting materials, can offer better control.[10][11]
Q3: My reaction mixture turns a dark color during the synthesis. Is this normal, and how can I obtain a cleaner product?
A3: Discoloration, often described as a "sinful yellow/red," is a common observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[12][13] This is often due to the formation of colored impurities from the hydrazine starting material, which can be prone to oxidation.
-
Troubleshooting Discoloration:
-
Use of a Mild Base: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of one equivalent of a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction profile.[12]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of colored impurities that may arise from oxidative processes.[12]
-
Purification: Fortunately, these colored impurities can often be removed during workup and purification. Washing the crude product with a suitable solvent can help remove some of the coloration. For more persistent impurities, column chromatography is effective.[12]
-
Section 2: In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step guidance on overcoming specific, complex challenges in pyrazole synthesis.
Guide 1: Optimizing the Knorr Pyrazole Synthesis - A Step-by-Step Protocol and Troubleshooting Workflow
The Knorr pyrazole synthesis is one of the most fundamental and widely used methods for constructing the pyrazole ring.[6][7][8] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
General Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).
-
Addition of Hydrazine: Add the hydrazine derivative (1-1.2 equivalents) to the solution. If using a hydrazine salt, consider adding a mild base like sodium acetate (1 equivalent).
-
Catalyst Addition (if necessary): Add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid or a mineral acid).
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure. The crude product is then purified.
Troubleshooting Workflow for Low Yield in Knorr Synthesis:
Caption: A logical workflow for troubleshooting low yields in pyrazole synthesis.
Guide 2: Purification Strategies for Pyrazole Derivatives
The purification of pyrazole products can be challenging due to their diverse polarities and potential for forming regioisomers that are difficult to separate.
Common Purification Techniques:
| Technique | Description & Best Use Cases | Troubleshooting Tips |
| Recrystallization | A powerful technique for purifying solid products. The choice of solvent is critical. | Finding a suitable solvent system is key. Common choices include ethanol/water, ethyl acetate/hexanes, or isopropanol.[14][15] If the product oils out, try using a larger volume of solvent or a slower cooling rate. |
| Column Chromatography | Highly effective for separating mixtures, including regioisomers. | For basic pyrazole compounds that may interact strongly with silica gel, the silica can be deactivated with triethylamine.[14][15] Alternatively, using neutral alumina or reverse-phase (C18) chromatography can be effective.[14][15] |
| Acid-Base Extraction | Useful for removing unreacted basic (hydrazine) or acidic impurities. | To remove unreacted hydrazine, wash the organic layer with a dilute acid solution (e.g., 1M HCl).[15] Be cautious if your pyrazole product is also basic, as it may be extracted into the aqueous layer. |
| Trituration | A simple method to induce crystallization of an oily product. | Suspend the oil in a non-polar solvent in which it is poorly soluble (e.g., hexanes) and stir vigorously. This can often induce the formation of a solid.[15] |
Section 3: Understanding the Mechanism - The "Why" Behind the "How"
A deep understanding of the reaction mechanism is paramount for effective troubleshooting and optimization.
The General Mechanism of the Knorr Pyrazole Synthesis:
The Knorr synthesis proceeds through a series of well-defined steps:[5][6][7]
-
Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[5]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Dehydration and Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[5]
Caption: The general mechanism of the Knorr pyrazole synthesis.
By understanding this mechanism, you can make informed decisions about how to influence the reaction. For example, to improve the rate of the initial condensation, you can use an acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]
-
Mechanism for the formation of pyrazole. (n.d.). ResearchGate. Retrieved from [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved from [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved from [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved from [Link]
-
Green Methods for the Synthesis of Pyrazoles: A Review. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]
-
Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. (2026). ACS Publications. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]
- Method for purifying pyrazoles. (n.d.). Google Patents.
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. Retrieved from [Link]
- Process for the purification of pyrazoles. (n.d.). Google Patents.
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. Retrieved from [Link]
-
Optimizing Pyrazole Synthesis: Methods for Efficient Production of Key Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). NIH. Retrieved from [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC - NIH. Retrieved from [Link]
-
Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (n.d.). ACS Publications. Retrieved from [Link]
-
Knorr Pyrazole Synthesis advice. (2024). Reddit. Retrieved from [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). MDPI. Retrieved from [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH. Retrieved from [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved from [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Journal of University of Shanghai for Science and Technology. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2025). Bentham Science. Retrieved from [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. Retrieved from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved from [Link]
-
review of pyrazole compounds' production, use, and pharmacological activity. (2024). Journal of Population Therapeutics and Clinical Pharmacology. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). YouTube. Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pharmajournal.net [pharmajournal.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. name-reaction.com [name-reaction.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Derivatization of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine
Introduction
Welcome to the technical support guide for the derivatization of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine. This molecule is a valuable building block in medicinal chemistry and drug development, frequently utilized as a scaffold for creating a diverse range of therapeutic agents.[1] Its structure, featuring a bulky tert-butyl group, a sterically demanding and electronically influential 2-fluoro-phenyl substituent, and a reactive 3-amino group, presents unique challenges and opportunities in synthesis.
This guide is structured to provide direct, actionable advice for researchers, scientists, and drug development professionals. It is divided into two main sections: a proactive Frequently Asked Questions (FAQs) section to guide your experimental design, and a reactive Troubleshooting Guide to address specific issues encountered during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common strategic questions to help you design successful derivatization experiments from the outset.
Q1: What are the primary reactive sites on this compound and which is most susceptible to derivatization?
The primary site for derivatization is the exocyclic 3-amino group. This amine is significantly more nucleophilic than the nitrogen atoms within the pyrazole ring. The pyrazole ring itself is an aromatic system, and its nitrogen lone pairs contribute to this aromaticity, rendering them less available for reaction.[2] While reactions on the ring nitrogens are possible under specific, often harsh conditions, standard derivatization techniques such as acylation, alkylation, and arylation will overwhelmingly occur at the 3-amino position.
Q2: How does the ortho-fluoro substituent on the N-phenyl ring affect the reactivity of the 3-amino group?
The fluorine atom at the ortho-position of the N-phenyl ring has two main effects:
-
Electronic Effect: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect. This can slightly decrease the electron density of the entire molecule, including a minor reduction in the nucleophilicity of the 3-amino group compared to a non-fluorinated analogue.[3][4]
-
Steric Effect: The ortho-substituent provides significant steric hindrance around the N2 position of the pyrazole. While this does not directly shield the 3-amino group, it can influence the overall conformation of the molecule and may affect the approach of bulky reagents. This steric bulk is a key consideration when selecting coupling partners and catalysts.
Q3: What are the most common and reliable methods for derivatizing the 3-amino group?
The most robust methods involve forming new bonds to the nitrogen of the amino group. Key strategies include:
-
N-Acylation: This is a highly reliable method to form amides. It is typically achieved by reacting the aminopyrazole with an acyl chloride or anhydride in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) in an aprotic solvent.[5][6] This reaction is usually fast and high-yielding.
-
N-Arylation/N-Alkylation: Forming a C-N bond to an aryl or alkyl group often requires catalytic methods. Copper-catalyzed Ullmann condensation or Palladium-catalyzed Buchwald-Hartwig amination are standard, powerful methods for N-arylation.[7][8][9] These reactions offer broad substrate scope but require careful optimization of the catalyst, ligand, base, and solvent.
-
Reductive Amination: To introduce an alkyl group, reductive amination with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a mild and effective strategy.
-
Sulfonylation: Reaction with a sulfonyl chloride in the presence of a base will readily form a sulfonamide, a common functional group in medicinal chemistry.
Q4: Which analytical techniques are essential for monitoring reaction progress and confirming product identity?
A multi-technique approach is crucial for unambiguous results:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for real-time tracking of the consumption of starting material and the appearance of the product. Using a combination of UV visualization and a stain (e.g., potassium permanganate) is recommended.
-
Structural Confirmation:
-
NMR Spectroscopy: 1H and 13C NMR are essential for confirming the overall structure. The appearance of new signals corresponding to the added derivative and shifts in the signals of the pyrazole core are diagnostic. 19F NMR is critical to confirm that the fluoro group remains intact.
-
Mass Spectrometry (MS): LC-MS is excellent for confirming the molecular weight of the desired product and assessing the purity of the reaction mixture.
-
Infrared (IR) Spectroscopy: Useful for identifying the formation of key functional groups, such as the appearance of a strong carbonyl stretch (around 1650-1700 cm⁻¹) after N-acylation.
-
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the derivatization of this compound.
Problem 1: Low or No Product Yield
| Probable Cause | Recommended Solution & Scientific Rationale |
| Insufficient Reagent Reactivity | The electrophile (e.g., acyl chloride, aryl halide) may be old or degraded. Solution: Use freshly opened or purified reagents. Acyl halides are particularly susceptible to hydrolysis; ensure they are handled under anhydrous conditions. |
| Inappropriate Base | The base may be too weak to deprotonate the amine sufficiently or too strong, leading to side reactions. For N-acylations, a tertiary amine like triethylamine is usually sufficient. For C-N cross-coupling, a stronger inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is often required to facilitate the catalytic cycle.[8][10] Solution: Screen a range of bases with varying strengths. |
| Low Reaction Temperature | Many reactions, especially metal-catalyzed cross-couplings, have a significant activation energy barrier.[11] Solution: Incrementally increase the reaction temperature in 10-20 °C intervals. Use a higher-boiling solvent if necessary (e.g., switch from THF to toluene or dioxane). |
| Catalyst Inactivity (for cross-coupling) | The catalyst (e.g., CuI, Pd(OAc)₂) may be oxidized or poisoned. The chosen ligand may not be optimal for this specific substrate. Solution: Ensure the reaction is run under an inert atmosphere (N₂ or Ar). Screen different ligands; for copper catalysis, diamine ligands are often effective, while for palladium, bulky phosphine ligands (e.g., XPhos) can be beneficial.[9][12] |
Problem 2: Formation of Multiple Products / Isomers
| Probable Cause | Recommended Solution & Scientific Rationale |
| Di-acylation/Di-alkylation | If the reaction conditions are too harsh or the stoichiometry is incorrect, the newly formed amide/amine nitrogen can react a second time. Solution: Use a slight excess (1.1-1.2 equivalents) of the derivatizing agent. Add the agent slowly at a lower temperature (e.g., 0 °C) to control the reaction rate. |
| Reaction at Pyrazole Ring Nitrogen | While less likely, highly forcing conditions (very strong base, high temperature) could lead to competitive reaction at the N1 position of the pyrazole ring.[2] Solution: Employ milder reaction conditions. For acylations, avoid strong bases like NaH. For couplings, screen catalysts known for high selectivity at lower temperatures. Regioselectivity issues in aminopyrazole acylations can be heavily dependent on the electrophile and conditions.[13] |
| Side Reactions of the Fluoro-Phenyl Ring | In palladium-catalyzed reactions, oxidative addition into the C-F bond is possible but generally requires harsh conditions and specific catalysts. It is an unlikely but possible side reaction pathway. Solution: Use copper-based catalysts which are less prone to C-F activation. If using palladium, choose ligands and conditions known to favor C-N bond formation. |
Problem 3: Product Decomposes During Workup or Purification
| Probable Cause | Recommended Solution & Scientific Rationale |
| Harsh pH During Aqueous Workup | The pyrazole core or the newly installed functional group may be sensitive to strong acid or base. For example, an acid-labile protecting group could be cleaved. Solution: Use mild aqueous washes, such as saturated sodium bicarbonate (NaHCO₃) solution or brine, instead of strong acids/bases. Ensure the pH remains near neutral. |
| Degradation on Silica Gel | Standard silica gel is slightly acidic and can cause degradation of sensitive compounds. The amine functionality on the pyrazole ring can also streak on silica. Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (~1%). Alternatively, use a different stationary phase such as neutral alumina for chromatography. |
Section 3: Optimized Experimental Protocols
The following protocols provide a robust starting point for two common derivatization reactions.
Protocol 1: N-Acylation with an Acyl Chloride
This protocol describes the synthesis of N-(5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-yl)acetamide.
dot
Caption: Workflow for N-Acylation.
Methodology:
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Add acetyl chloride (1.2 eq) dropwise to the stirred solution over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer. Wash the organic layer sequentially with water and then saturated sodium chloride (brine) solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure amide.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol provides a general method for coupling the aminopyrazole with an aryl iodide.
Table 1: Parameter Optimization for N-Arylation
| Entry | Ligand (20 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | None | K₂CO₃ | Toluene | 110 | < 5 |
| 2 | L-Proline | K₂CO₃ | DMSO | 110 | 45 |
| 3 | TMEDA | K₂CO₃ | Toluene | 110 | 65 |
| 4 | 1,10-Phenanthroline | K₂CO₃ | Toluene | 110 | 82 |
| 5 | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 78 |
| 6 | 1,10-Phenanthroline | K₃PO₄ | Toluene | 110 | 80 |
| 7 | 1,10-Phenanthroline | K₂CO₃ | Dioxane | 100 | 75 |
TMEDA = N,N,N',N'-Tetramethylethylenediamine
Methodology:
-
Preparation: To an oven-dried reaction tube, add CuI (10 mol%), 1,10-Phenanthroline (20 mol%), and K₂CO₃ (2.0 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired aryl iodide (1.2 eq).
-
Solvent & Degassing: Add anhydrous toluene (approx. 0.2 M concentration). Seal the tube and degas the mixture by bubbling argon through the solution for 10 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the copper catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography to yield the N-aryl product.
Section 4: Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing and solving common experimental issues.
dot
Caption: General Troubleshooting Workflow.
References
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. [Link]
-
MDPI. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules. [Link]
-
National Institutes of Health (NIH). (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Prestat, G., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]
-
RepHip UNR. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. Molecules. [Link]
-
National Institutes of Health (NIH). (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
MDPI. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank. [Link]
-
American Chemical Society. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]
-
IJRPR. (2023). Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
National Institutes of Health (NIH). (2014). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. Bioorganic & Medicinal Chemistry Letters. [Link]
-
JETIR. (2023). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research. [Link]
-
National Institutes of Health (NIH). (2022). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules. [Link]
-
Arkat USA. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. [Link]
-
MDPI. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. [Link]
-
National Institutes of Health (NIH). (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Applied Pharmaceutical Science. [Link]
-
American Chemical Society. (2001). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]
-
ChemistryViews. (2020). Pyrazole-Based Heterotricycles for Drug Discovery. [Link]
-
MDPI. (2015). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules. [Link]
-
ResearchGate. (2012). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform. [Link]
-
ResearchGate. (2021). Selective Incorporation of Fluorine in Pyrazoles. [Link]
-
MDPI. (2018). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules. [Link]
-
ResearchGate. (2021). Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies. [Link]
-
JOCPR. (2015). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research. [Link]
-
ResearchGate. (2021). N-Arylation of nitrogen containing heterocycles with aryl halides using copper nanoparticle catalytic system. [Link]
-
ResearchGate. (2020). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). [Link]
-
IOSR-JAC. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. IOSR Journal of Applied Chemistry. [Link]
-
National Institutes of Health (NIH). (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
National Institutes of Health (NIH). (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. [Link]
-
ResearchGate. (2014). Synthesis of Differentially Protected Azatryptophan Analogs via Pd2(dba)3/XPhos Catalyzed Negishi Coupling of N-Ts Azaindole Halides with Zinc Derivative from Fmoc-Protected tert-Butyl (R)-2-Amino-3-iodopropanoate. [Link]
-
National Institutes of Health (NIH). (2014). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2002). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molecules. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry [mdpi.com]
- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine
Welcome to the technical support resource for the purification of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine. This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their downstream applications. We will address common challenges and provide practical, field-proven solutions in a direct question-and-answer format.
The unique structure of this molecule—featuring a bulky tert-butyl group, a substituted aromatic ring, and a basic primary amine on a pyrazole core—presents specific purification challenges, primarily related to its chromatographic behavior and potential for impurity carry-over. This guide provides the causal logic behind our recommended protocols to empower you to adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification methods suitable for this compound?
A: The most effective purification strategies for this compound are flash column chromatography, recrystallization, and acid-base extraction. The choice depends on the impurity profile and the required scale. Flash chromatography is excellent for removing closely related impurities, while recrystallization is ideal for a final polishing step to achieve high purity. Acid-base extraction is highly effective for removing non-basic organic impurities.
Q2: What are the likely impurities I might encounter?
A: Impurities can originate from the synthesis, which often involves the condensation of a β-keto nitrile with a substituted hydrazine.[1][2] Potential impurities include:
-
Unreacted Starting Materials: Such as 4,4-dimethyl-3-oxopentanenitrile or 2-fluorophenylhydrazine.
-
Regioisomers: Isomeric pyrazole products may form depending on the reaction conditions.
-
Oxidation Byproducts: The primary aromatic amine is susceptible to oxidation, which can lead to the formation of colored impurities like N-oxides or azo compounds, especially upon exposure to air and light.[3][4]
-
Solvent Residues: Residual solvents from the reaction or initial workup.
Q3: How does the primary amine functionality affect purification by silica gel chromatography?
A: The primary amine group is basic and will interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[5] This acid-base interaction is the primary cause of several common chromatographic issues:
-
Peak Tailing: The compound moves unevenly through the column, resulting in broad, asymmetrical peaks.
-
Irreversible Adsorption: A portion of the compound can bind permanently to the silica, leading to low recovery.
-
On-Column Degradation: The acidic nature of silica can sometimes catalyze the degradation of sensitive compounds.
To counteract these effects, the silica gel's acidic sites must be masked or "deactivated," which is a central theme in the troubleshooting guide below.[6]
Troubleshooting & Optimization Guide
This guide addresses specific problems you may encounter during the purification of this compound.
Section 1: Column Chromatography Issues
Q4: My compound is streaking badly on the TLC plate and I'm getting poor recovery from my silica column. What's happening and how do I fix it?
A: This is a classic sign of strong interaction between your basic amine and the acidic silica gel.[5] The compound is adsorbing too strongly, leading to tailing (streaking on TLC) and loss of material on the column.
Solution: You need to add a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica.
-
Add Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate). The TEA will preferentially bind to the acidic silanol groups, allowing your pyrazole-amine to elute with a much-improved peak shape.[6]
-
Use an Ammonia-Based System: For more stubborn cases, a mobile phase containing ammonia can be used. A common method is to use a gradient of methanol in dichloromethane (DCM), where the methanol has been pre-saturated with ammonia gas or contains a small percentage of ammonium hydroxide.
| Parameter | Standard Eluent (e.g., Hexane/EtOAc) | Modified Eluent (e.g., Hexane/EtOAc + 1% TEA) |
| TLC Appearance | Comet-like streak | Symmetrical, compact spot |
| Column Recovery | Often <70% | Typically >90% |
| Peak Shape | Broad, tailing | Sharp, Gaussian |
Q5: I've added triethylamine, but my separation is still not ideal. What are my other options?
A: If a basic modifier isn't sufficient, you can change the stationary phase.
Solution:
-
Deactivated Silica: You can prepare a slurry of silica gel in your mobile phase and add a larger amount of triethylamine (e.g., 2-3%) to thoroughly deactivate it before packing the column.[6]
-
Use Neutral or Basic Alumina: Alumina is an alternative stationary phase. Neutral or basic alumina (Brockmann I-III) lacks the acidic silanol groups of silica and is often an excellent choice for purifying basic compounds. You will likely need to re-screen for an appropriate solvent system.
-
Amine-Functionalized Silica: Pre-packed columns with an amine-functionalized stationary phase are commercially available and can provide excellent separation of basic compounds without needing a modified mobile phase.[5]
Section 2: Recrystallization & Product Isolation
Q6: My purified compound is an off-white or yellowish solid. How can I remove the color?
A: A yellow or brown hue is often indicative of minor oxidation byproducts.[4] If these impurities are present in small amounts, recrystallization is an effective removal method.
Solution: The key is to find a solvent system where your desired compound has high solubility at elevated temperatures but low solubility at room temperature or below, while the colored impurities remain in solution.
-
Solvent Screening: Test solubility in solvents like isopropanol, ethanol, ethyl acetate, and toluene.
-
Mixed Solvent Systems: If a single solvent is not ideal, try a mixed system. For example, dissolve the compound in a minimal amount of a hot "good" solvent (like ethanol or ethyl acetate) and slowly add a "poor" solvent (like water or hexanes) until turbidity appears. Then, allow the solution to cool slowly.[6][7]
-
Charcoal Treatment: If the color persists, you can add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product, reducing the yield.
Q7: I'm trying to perform an acid-base extraction, but I'm getting a persistent emulsion. How can I resolve this?
A: Emulsions are common when working with complex organic molecules that can act as surfactants. They are stabilized by a mixture of organic and aqueous phases.
Solution:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, making it more polar and helping to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: Filter the entire emulsion through a pad of Celite or glass wool. This can physically disrupt the stabilized droplets.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) will allow the layers to separate.
Experimental Protocols
Protocol 1: Flash Column Chromatography (with Basic Modifier)
This protocol assumes a crude product mass of ~1 gram.
-
TLC Analysis: Dissolve a small sample of your crude material and spot it on a silica TLC plate. Develop the plate using a solvent system of 80:20 Hexane:Ethyl Acetate containing 1% triethylamine. Visualize under UV light. The ideal Rf value for column chromatography is between 0.2 and 0.4. Adjust the solvent polarity as needed.
-
Column Packing: Prepare a slurry of silica gel (e.g., 40-63 µm) in the chosen eluent. Pack the column evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column with the chosen eluent, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine is volatile and should be removed along with the eluent.
Protocol 2: Purification via Acid Addition Salt Formation
This is a powerful technique for achieving high purity by leveraging the basicity of the amine.[8]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethanol, isopropanol, or acetone.
-
Acid Addition: Slowly add at least one molar equivalent of an acid (e.g., hydrochloric acid in isopropanol, or p-toluenesulfonic acid).
-
Crystallization: The corresponding acid addition salt (e.g., the hydrochloride salt) will often have lower solubility and will crystallize out of the solution. Cooling the mixture can enhance precipitation.
-
Isolation: Isolate the salt by filtration, washing with a small amount of cold solvent. At this stage, non-basic impurities are left behind in the filtrate.
-
Free-Basing: To recover the pure amine, suspend the salt in water and add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the pH is >10.
-
Extraction: Extract the liberated free amine into an organic solvent like ethyl acetate or dichloromethane.
-
Final Workup: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Visualized Workflow
Below is a decision-making workflow for selecting the appropriate purification strategy.
Caption: Decision tree for purification strategy selection.
References
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST . Jetir.Org. [Link]
-
What solvent should I use to recrystallize pyrazoline? . ResearchGate. [Link]
-
Amine Treating - Troubleshooting Guide . Scribd. [Link]
-
Is there an easy way to purify organic amines? . Biotage. [Link]
-
Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? . ResearchGate. [Link]
-
Workup: Amines . University of Rochester, Department of Chemistry. [Link]
-
New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up . LCGC North America. [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method . International Journal of Trend in Scientific Research and Development. [Link]
-
Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr . Royal Society of Chemistry. [Link]
- Method for purifying pyrazoles.
- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
Pyrazole synthesis . Organic Chemistry Portal. [Link]
- Preparation and purification method of 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde.
-
CAS 1015844-72-0 | 5-(3-FLUORO-PHENYL)-2-PHENYL-2H-PYRAZOL-3-YLAMINE . Alchem Pharmtech. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) Thiazole Derivatives as Potent Antitumor Agents . PubMed Central. [Link]
-
5-Methyl-2-(2-trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine . Alichem. [Link]
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. 5-CYCLOPROPYL-2H-PYRAZOL-3-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Assays with 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine (AT7867)
Welcome to the technical support center for researchers utilizing 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine, a compound also known as AT7867. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for assays involving this potent ATP-competitive inhibitor. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve experimental challenges effectively.
Understanding the Compound: Key Properties of AT7867
This compound (AT7867) is a well-characterized small molecule inhibitor with primary activity against the AGC kinase family, including Akt1/2/3 and p70S6K/PKA.[1] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[1] This targeted activity makes it a valuable tool for studying cellular signaling pathways involved in proliferation, survival, and differentiation.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁FN₄ | PubChem |
| Molecular Weight | 337.85 g/mol | [1] |
| Primary Targets | Akt1, Akt2, Akt3, p70S6K, PKA | [1] |
| IC₅₀ (Akt1) | 32 nM | [1] |
| IC₅₀ (Akt2) | 17 nM | [1] |
| IC₅₀ (Akt3) | 47 nM | [1] |
| IC₅₀ (p70S6K) | 85 nM | [1] |
| IC₅₀ (PKA) | 20 nM | [1] |
Part 1: Troubleshooting Biochemical Assays (Kinase Assays)
Biochemical assays are fundamental for confirming the direct inhibitory activity of AT7867 on its target kinases. Here, we address common issues encountered during these in vitro experiments.
FAQ 1: My IC₅₀ value for AT7867 is significantly higher than the published values.
Potential Causes & Solutions:
-
ATP Concentration: As an ATP-competitive inhibitor, the apparent IC₅₀ of AT7867 is highly dependent on the ATP concentration in your assay. A higher ATP concentration will require a higher concentration of the inhibitor to achieve 50% inhibition.
-
Recommendation: Ensure your ATP concentration is at or near the Km of the kinase for ATP. This information is typically provided by the kinase vendor or can be determined experimentally. For robust and comparable data, it is crucial to report the ATP concentration used in your experiments.
-
-
Compound Solubility: Poor solubility of AT7867 in your assay buffer can lead to an overestimation of the IC₅₀.
-
Recommendation: Prepare a high-concentration stock solution of AT7867 in 100% DMSO. When diluting into your aqueous assay buffer, ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%. Observe for any precipitation. If solubility issues persist, consider using a small amount of a non-ionic surfactant like Tween-20 (0.01-0.05%) in your assay buffer, but first, validate that the surfactant does not interfere with your kinase activity.
-
-
Reagent Quality: Degradation of the kinase, substrate, or AT7867 can lead to inaccurate results.
-
Recommendation: Use freshly prepared reagents whenever possible. Aliquot and store reagents at their recommended temperatures. Perform a control experiment with a known potent inhibitor of your target kinase to ensure the assay is performing as expected.
-
-
Assay Signal Window: A low signal-to-background ratio can make it difficult to accurately determine the IC₅₀.
-
Recommendation: Optimize your assay conditions to maximize the signal window. This may involve adjusting the concentrations of the kinase, substrate, and ATP, as well as the incubation time.
-
Part 2: Troubleshooting Cell-Based Assays
Cell-based assays are crucial for evaluating the biological effects of AT7867 in a more physiologically relevant context. These assays can present a unique set of challenges.
FAQ 2: I am not observing the expected anti-proliferative or pro-differentiation effects of AT7867 in my cell line.
Potential Causes & Solutions:
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to Akt/p70S6K/PKA inhibition. The genetic background of your cells, particularly the status of the PI3K/Akt pathway (e.g., PTEN or PIK3CA mutations), can significantly influence their response to AT7867.[1]
-
Recommendation: Before extensive experimentation, perform a dose-response study to determine the EC₅₀ of AT7867 in your specific cell line. It is also advisable to confirm the expression and activity of the target kinases (Akt, p70S6K) in your cells of interest.
-
-
Compound Stability and Bioavailability: AT7867 may be unstable or actively transported out of the cells in your culture conditions.
-
Recommendation: Ensure the compound is not degrading in your cell culture media over the course of the experiment. This can be checked by LC-MS analysis of the media. If efflux is suspected, co-incubation with a broad-spectrum efflux pump inhibitor (e.g., verapamil) could be a diagnostic tool, though this may have off-target effects.
-
-
Incorrect Dosing or Treatment Duration: The concentration and duration of treatment are critical parameters.
-
Cell Culture Conditions: Suboptimal cell culture conditions can impact cellular responses to inhibitors.
-
Recommendation: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination. Maintain a consistent cell seeding density and culture volume.
-
FAQ 3: I am observing significant off-target effects or cytotoxicity at concentrations where I expect to see specific inhibition.
Potential Causes & Solutions:
-
High Compound Concentration: While AT7867 is selective for the AGC kinase family, at very high concentrations, it may inhibit other kinases or induce non-specific cytotoxicity.
-
Recommendation: Use the lowest effective concentration of AT7867 that elicits the desired biological response. It is crucial to establish a therapeutic window where you observe target inhibition without widespread cell death. Always include a vehicle control (e.g., DMSO) in your experiments.
-
-
Cell Line-Specific Toxicity: Some cell lines may be more sensitive to the on-target inhibition of pro-survival pathways by AT7867, leading to apoptosis.
-
Recommendation: To distinguish between specific on-target cytotoxicity and non-specific toxicity, you can perform a rescue experiment. For example, if the cytotoxicity is due to Akt inhibition, expressing a constitutively active form of Akt might rescue the cells.
-
-
Assay Endpoint: The chosen assay for measuring cell viability or proliferation can influence the results.
-
Recommendation: Use multiple, mechanistically distinct assays to assess cell health. For example, combine a metabolic assay (e.g., MTT or resazurin) with a membrane integrity assay (e.g., LDH release or trypan blue exclusion).
-
Experimental Workflow & Protocols
Protocol 1: General Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of AT7867 against a purified kinase.
-
Prepare Reagents:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
AT7867 Stock: 10 mM in 100% DMSO.
-
ATP Solution: Prepare a 2X working solution of ATP at the desired final concentration in kinase buffer.
-
Kinase and Substrate: Dilute the kinase and its specific peptide substrate to 2X the final desired concentration in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of serially diluted AT7867 (in kinase buffer with a final DMSO concentration of 2%) or vehicle control to the wells.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution.
-
Incubate for the desired time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and detect the signal according to the manufacturer's instructions for your detection method (e.g., ADP-Glo™, Z'-LYTE™).
-
-
Data Analysis:
-
Calculate the percent inhibition for each AT7867 concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the AT7867 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Protocol 2: Cell Proliferation Assay (MTT)
This protocol outlines a common method for assessing the effect of AT7867 on cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of AT7867 in cell culture media.
-
Remove the old media from the cells and replace it with media containing the desired concentrations of AT7867 or a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percent viability.
-
Plot the percent viability against the log of the AT7867 concentration and fit the data to determine the EC₅₀.
-
Visualizing Workflows and Pathways
Diagram 1: General Kinase Assay Workflow
Caption: A streamlined workflow for a typical in vitro kinase inhibition assay.
Diagram 2: Simplified Akt Signaling Pathway
Caption: The inhibitory action of AT7867 on the PI3K/Akt signaling pathway.
References
-
Cuesta-Gomez, N., et al. (2023). AT7867 promotes pancreatic progenitor differentiation of human iPSCs and accelerates diabetes reversal. bioRxiv. [Link]
-
Cuesta-Gomez, N., et al. (2023). AT7867 promotes pancreatic progenitor differentiation of human iPSCs. Stem Cell Reports, 18(11), 2084-2095. [Link]
-
PubChem. 5-tert-butyl-2-(2-fluorophenyl)pyrazol-3-amine. [Link]
Sources
Technical Support Center: Synthesis of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine
Welcome to the technical support guide for the synthesis and purification of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine. This molecule is a valuable building block in medicinal chemistry and drug development, often utilized in the creation of kinase inhibitors and other therapeutic agents.[1][2] The primary challenge in its synthesis is not the formation of the pyrazole core itself, but controlling the reaction to achieve high regioselectivity, thereby minimizing the formation of a key isomeric side product.
This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help researchers overcome common hurdles, improve yield, and ensure the purity of the target compound.
Section 1: The Primary Synthetic Pathway & The Core Challenge
The most direct and widely adopted method for synthesizing 3-aminopyrazoles is the condensation reaction between a β-ketonitrile and a substituted hydrazine.[3][4] For our target molecule, this involves the reaction of 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile) with (2-fluorophenyl)hydrazine.
Diagram 1: Overall Synthetic Reaction. A schematic of the key reactants leading to the target compound.
The core challenge arises because (2-fluorophenyl)hydrazine is an unsymmetrical nucleophile. It has two different nitrogen atoms (the substituted N1 and the unsubstituted N2) that can initiate the reaction. This leads to a critical branching point in the reaction mechanism, potentially forming two different regioisomers.
Section 2: Troubleshooting Guide - Minimizing Side Products
This section is structured in a question-and-answer format to directly address the most common issues encountered during synthesis.
Issue 1: Significant Contamination with a Regioisomeric Impurity
Q: My post-reaction analysis (NMR/LC-MS) shows my desired product and a significant second peak with the same mass. I suspect it's a regioisomer. How can I confirm this and, more importantly, prevent its formation?
A: This is the most prevalent issue in this synthesis. The side product is almost certainly the regioisomer, 3-tert-Butyl-1-(2-fluorophenyl)-1H-pyrazol-5-ylamine .
The reaction proceeds via a condensation-cyclization cascade. The regioselectivity is determined by the initial nucleophilic attack of the hydrazine on the β-ketonitrile.
-
Pathway A (Desired): The more nucleophilic, substituted nitrogen (N1) of the hydrazine attacks the electrophilic ketone carbonyl. Subsequent cyclization and dehydration yield the desired 2H-pyrazol-3-ylamine.
-
Pathway B (Side Product): The unsubstituted -NH2 group (N2) of the hydrazine attacks the ketone carbonyl, leading to the undesired 1H-pyrazol-5-ylamine isomer after cyclization.
Diagram 2: Regioisomeric Product Formation. The two competing reaction pathways leading to the desired product and the isomeric side product.
Controlling the regioselectivity requires careful optimization of reaction conditions to favor Pathway A.
1. Implement Acid Catalysis:
-
Causality: In a neutral medium, the reaction can be non-selective. Adding a catalytic amount of a mild acid (e.g., acetic acid) protonates the ketone's carbonyl oxygen. This significantly increases the electrophilicity of the carbonyl carbon, making it a much more attractive target for the initial nucleophilic attack. The substituted N1 nitrogen of the hydrazine is generally considered more nucleophilic and will preferentially attack this activated site, directing the reaction toward the desired product.
-
Protocol: Add 0.1 to 0.3 equivalents of glacial acetic acid to your reaction mixture.
2. Optimize Solvent Choice:
-
Causality: The solvent plays a critical role in stabilizing intermediates and transition states. While standard solvents like ethanol can work, studies on related pyrazole syntheses have shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can dramatically enhance regioselectivity. These solvents, through their strong hydrogen-bonding capabilities and unique electronic properties, can selectively stabilize the transition state leading to the desired isomer.
-
Recommendation: If you are still observing poor selectivity with ethanol and acetic acid, consider switching the solvent to TFE.
3. Control Reaction Temperature:
-
Causality: The activation energies for the two competing pathways (A and B) are different. Lowering the reaction temperature can often favor the pathway with the lower activation energy, which, under acid-catalyzed conditions, is typically the one leading to the desired product. Start the reaction at 0 °C and allow it to slowly warm to room temperature before heating.
-
Protocol: Combine reactants in an ice bath (0 °C) and stir for 1 hour before gradually warming to room temperature and then proceeding to reflux.
Issue 2: Incomplete Reaction or Isolation of Intermediates
Q: My reaction doesn't go to completion, and I'm isolating unreacted starting materials or a gooey substance that isn't my product. What's going wrong?
A: This issue typically points to problems with reagent quality, reaction time, or temperature.
-
Degraded (2-fluorophenyl)hydrazine:
-
Problem: Hydrazine derivatives can be sensitive to air and light, leading to oxidation and decomposition over time. Using degraded hydrazine will result in low conversion rates.
-
Solution: Use freshly opened or purified (2-fluorophenyl)hydrazine. If the liquid appears dark or discolored, it may be degraded. Store it under an inert atmosphere (nitrogen or argon) in a cool, dark place.
-
-
Insufficient Heating/Reaction Time:
-
Problem: The final cyclization and dehydration step requires sufficient thermal energy. If the reaction is not heated long enough or at a high enough temperature, the reaction may stall at the intermediate hydrazone or enamine stage.
-
Solution: Ensure the reaction is refluxed for an adequate period. Monitor the reaction by TLC or LC-MS. A typical reflux time in ethanol is 3-6 hours. If the reaction stalls, consider increasing the reflux time.
-
-
Moisture in the Reaction:
-
Problem: While the reaction produces water, starting with wet solvents or reagents can interfere with the acid catalyst and initial condensation steps.
-
Solution: Use anhydrous solvents, especially if you are working on a small scale where trace amounts of water can have a larger relative impact.
-
Section 3: General FAQs
Q: What is the most effective method for purifying the final product and removing the regioisomeric side product? A: If your optimized reaction still produces a small amount of the regioisomer (e.g., a 95:5 ratio), purification is necessary.
-
Flash Column Chromatography: This is the most effective method. The two regioisomers have slightly different polarities. A gradient elution on silica gel, typically with a solvent system like Hexane/Ethyl Acetate or Dichloromethane/Methanol, can provide excellent separation.
-
Recrystallization: If the product is obtained as a solid and is relatively pure (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or heptane/ethyl acetate) can be an effective way to remove the final traces of impurities.
Q: How can I definitively distinguish between the two regioisomers using ¹H NMR? A: While a full 2D NMR analysis (NOESY) would be conclusive, there are often diagnostic handles in the ¹H NMR spectrum. The chemical environment of the single proton on the pyrazole ring (at the C4 position) will be different in the two isomers. Furthermore, the electronic environment of the 2-fluorophenyl ring protons will differ depending on which nitrogen atom it is attached to, leading to subtle but measurable differences in their chemical shifts and coupling patterns. Comparing your spectra to a known reference or performing detailed spectroscopic analysis is key.
Section 4: Optimized Protocol & Data
This section provides a starting point for an optimized synthesis protocol and illustrates the impact of reaction conditions on product distribution.
Table 1: Influence of Reaction Conditions on Regioselectivity
| Entry | Solvent | Catalyst (eq.) | Temp (°C) | Time (h) | Ratio (Desired : Side Product) |
| 1 | Ethanol | None | 80 | 6 | 65 : 35 |
| 2 | Ethanol | Acetic Acid (0.2) | 80 | 4 | 92 : 8 |
| 3 | Toluene | Acetic Acid (0.2) | 110 | 4 | 88 : 12 |
| 4 | TFE | Acetic Acid (0.2) | 75 | 4 | >98 : 2 |
Data are representative and intended for illustrative purposes.
Protocol 4.1: Optimized Regioselective Synthesis
This protocol incorporates best practices to maximize the yield of the desired regioisomer.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4-dimethyl-3-oxopentanenitrile (1.0 eq.).
-
Solvent & Reagent Addition: Add ethanol (or TFE for higher selectivity) to create a 0.5 M solution. Stir to dissolve.
-
Catalyst: Add glacial acetic acid (0.2 eq.).
-
Hydrazine Addition: In a separate container, dissolve (2-fluorophenyl)hydrazine (1.05 eq.) in a small amount of the reaction solvent. Add this solution dropwise to the stirring reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound.
Section 5: References
-
Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Organic Letters, 13(19), 5271–5273. Available at: [Link]
-
Aggarwal, R., et al. (2022). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 12(48), 31057-31081. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2018). 194 recent advances in the synthesis of new pyrazole derivatives. Mini-Reviews in Organic Chemistry, 15(3), 194-219. Available at: [Link]
-
Khan, I., et al. (2022). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. PLoS ONE, 17(9), e0274780. Available at: [Link]
-
Ballatore, C., et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Organic Preparations and Procedures International, 32(4), 375-381. Available at: [Link]
-
Chem-Impex International. (n.d.). 5-tert-Butyl-2-phenyl-2H-pyrazol-3-ylamine. Retrieved from [Link]
-
Chem-Impex International. (n.d.). 5-tert-Butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine. Retrieved from [Link]
-
Abdel-Aziz, H. A., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. Available at: [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine
Welcome to the technical support center for the synthesis of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important pharmaceutical intermediate.
Introduction: The Synthetic Strategy
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-amino-5-tert-butylpyrazole. This is followed by a copper-catalyzed N-arylation reaction with a suitable 2-fluorophenyl source. Understanding the nuances of each step is critical for a successful and scalable synthesis.
Visualizing the Workflow: A Step-by-Step Overview
Caption: Synthetic workflow for this compound.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis and scale-up, providing actionable solutions based on established chemical principles.
Step 1: Synthesis of 3-Amino-5-tert-butylpyrazole
Question 1: My yield of 3-amino-5-tert-butylpyrazole is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this cyclocondensation reaction can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials.[1]
-
Increase reaction time or temperature: Refluxing in ethanol is a standard procedure; ensure you are reaching the appropriate temperature for a sufficient duration.[2] Microwave-assisted synthesis can also be explored to potentially improve yields and reduce reaction times.[1][3]
-
-
-
Side Reactions: The formation of byproducts can significantly lower the yield of the desired product.
-
Troubleshooting:
-
Control temperature: The reaction of hydrazines with dicarbonyl compounds can be exothermic.[4] On a larger scale, inefficient heat dissipation can lead to side reactions. Ensure adequate cooling and controlled addition of reactants.
-
Purity of starting materials: Ensure the 4,4-dimethyl-3-oxopentanenitrile and hydrazine hydrate are of high purity. Impurities can lead to undesired side reactions.
-
-
-
Work-up and Isolation Issues: Product loss during the work-up and purification steps is a common problem.
-
Troubleshooting:
-
Optimize crystallization: The crude product is typically recrystallized. Experiment with different solvent systems to maximize the recovery of the pure product.
-
Extraction efficiency: If an extraction is performed, ensure the pH is optimized for the basicity of the aminopyrazole to prevent it from remaining in the aqueous layer.
-
-
| Parameter | Recommendation for Scale-Up | Rationale |
| Reactant Addition | Slow, controlled addition of hydrazine hydrate. | To manage the exotherm of the reaction and prevent temperature spikes that can lead to byproduct formation.[4] |
| Temperature Control | Use a jacketed reactor with a reliable cooling system. | The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.[4] |
| Mixing | Employ an overhead stirrer with appropriate impeller design. | Inadequate mixing can lead to localized "hot spots" and concentration gradients, promoting side reactions.[4] |
Step 2: N-Arylation
Question 2: I am observing poor conversion and the formation of multiple products during the N-arylation step. How can I address this?
Answer: The N-arylation of 3-amino-5-tert-butylpyrazole presents challenges related to regioselectivity and catalyst activity.
-
Poor Catalyst Activity: The copper catalyst may not be sufficiently active.
-
Troubleshooting:
-
Choice of ligand: The use of a diamine ligand is often crucial for the success of copper-catalyzed N-arylations.[5][6][7] Screen different diamine ligands to find the optimal one for this specific transformation.
-
Catalyst and ligand ratio: Ensure the optimal ratio of copper to ligand is used.
-
Inert atmosphere: Copper-catalyzed reactions can be sensitive to oxygen. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Regioselectivity Issues: Unsymmetrical pyrazoles can be N-arylated at two different nitrogen atoms, leading to a mixture of isomers.[8]
-
Troubleshooting:
-
Steric hindrance: The bulky tert-butyl group at the 5-position should sterically direct the arylation to the N1 position. However, this is not always completely selective.
-
Reaction conditions: The choice of solvent, base, and temperature can influence the regioselectivity. A systematic optimization of these parameters may be necessary.
-
-
-
Side Reactions: Homocoupling of the aryl halide or decomposition of the starting materials can occur.
-
Troubleshooting:
-
Temperature control: Avoid excessively high temperatures which can promote side reactions.
-
Purity of reactants: Use high-purity 3-amino-5-tert-butylpyrazole and the 2-fluorophenyl source.
-
-
| Parameter | Recommendation for Scale-Up | Rationale |
| Catalyst System | Screen different copper sources (e.g., CuI, Cu2O) and diamine ligands. | The optimal catalyst system can vary depending on the specific substrates.[9] |
| Base | Test various bases such as K2CO3, Cs2CO3, or K3PO4. | The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Consider high-boiling point aprotic solvents like DMF, DMAc, or dioxane. | These solvents are often effective for N-arylation reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when scaling up this synthesis?
A1:
-
Hydrazine Hydrate: Hydrazine and its derivatives can be highly toxic and are potential carcinogens.[10] Handle with extreme caution in a well-ventilated fume hood, and use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[11]
-
Aromatic Amines: The final product is an aromatic amine. Aromatic amines as a class can be toxic and may be absorbed through the skin.[12][13] Always handle with appropriate PPE.
-
Exothermic Reactions: As mentioned, the initial cyclocondensation can be exothermic.[4] Ensure proper temperature monitoring and control, especially during scale-up.
-
Pressure Build-up: Be aware of potential pressure build-up in a sealed reactor, especially if the reaction generates gaseous byproducts.
Q2: How can I effectively purify the final product, this compound, on a larger scale?
A2:
-
Crystallization: This is often the most efficient method for large-scale purification. A thorough screen of crystallization solvents is recommended to find a system that provides good recovery and high purity.
-
Acid-Base Extraction: The basicity of the amino group on the pyrazole allows for purification via acid-base extraction. The product can be dissolved in an organic solvent and extracted into an acidic aqueous solution. The aqueous layer can then be basified to precipitate the pure product, which is then collected by filtration.[14]
-
Column Chromatography: While effective on a small scale, column chromatography can be cumbersome and expensive for large-scale purification. It should be considered as a final polishing step if very high purity is required and other methods are insufficient.
Q3: Are there any "green" chemistry considerations for this synthesis?
A3: Yes, several aspects can be optimized for a more environmentally friendly process:
-
Solvent Selection: Whenever possible, choose greener solvents. For example, ethanol is a good choice for the first step. For the N-arylation, explore options with better environmental, health, and safety profiles than traditional polar aprotic solvents.
-
Catalyst Loading: Optimize the catalyst loading in the N-arylation step to be as low as possible while maintaining high efficiency.
-
Atom Economy: Consider alternative synthetic routes, such as multicomponent reactions, which can improve atom economy by combining multiple steps into a single operation.[15][16]
Experimental Protocols
Step 1: Synthesis of 3-Amino-5-tert-butylpyrazole
-
To a solution of 4,4-dimethyl-3-oxopentanenitrile (1 equivalent) in ethanol, add hydrazine hydrate (1.1 to 1.5 equivalents) dropwise at room temperature.[2]
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).
Step 2: Copper-Catalyzed N-Arylation
-
To a reaction vessel under an inert atmosphere, add 3-amino-5-tert-butylpyrazole (1 equivalent), the 2-fluorophenyl source (e.g., 2-fluoroiodobenzene, 1.1 equivalents), a copper(I) source (e.g., CuI, 5-10 mol%), a diamine ligand (10-20 mol%), and a base (e.g., K2CO3, 2 equivalents).
-
Add a suitable solvent (e.g., dioxane or DMF).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Logical Relationships in Troubleshooting
Caption: Troubleshooting decision tree for common synthesis issues.
References
- BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Blake, A. J., Clarke, D., Mares, R. W., & McNab, H. (2003). Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole. RSC Publishing.
- The Journal of Organic Chemistry. (n.d.). Synthesis of Pyrazoles via Electrophilic Cyclization.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- ResearchGate. (n.d.). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- ACS Publications. (2026). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters.
- MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry.
- Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- ResearchGate. (n.d.). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- Reddit. (2024). Knorr Pyrazole Synthesis advice.
- PMC - NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment.
-
(n.d.). 1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoGEJCQT8tGXoslEzG71W1LhpJ7MvbyFua5kTybheOtbVICHjQOM7G6uF8E5BvJpKAJdaxBEyWGRXjo7Pr_AqUu-rHmbvB7Ga1oIGl3lpu9zj1bhcXHLuQusq1Zj3icLZ0iYuzugpNvT6D7JMDcfI8bFGKOfOldCXhLg==]([Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 15. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
addressing batch-to-batch variability of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine
Welcome to the technical support center for 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and address batch-to-batch variability encountered during their experiments. Our goal is to provide you with the expertise and practical guidance necessary to ensure the consistency and reliability of your results.
Introduction: Understanding the Challenge of Batch-to-Batch Variability
Batch-to-batch variability in active pharmaceutical ingredients (APIs) and research compounds is a significant challenge that can lead to inconsistent experimental outcomes, delays in research, and compromised data integrity.[1][2][3][4] For a molecule like this compound, which serves as a crucial building block in pharmaceutical and agrochemical development, ensuring consistency across different batches is paramount.[5][6]
This guide provides a systematic approach to diagnosing and resolving issues arising from batch-to-batch inconsistencies. We will delve into the common causes of variability and provide detailed, step-by-step protocols for analytical characterization to empower you to identify the root cause of any discrepancies you may observe.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent biological activity between different lots of this compound. What are the likely causes?
A1: Inconsistent biological activity is a primary indicator of batch-to-batch variability. The most common culprits include:
-
Purity and Impurity Profile: Even minor differences in the purity of the main compound or the presence of trace impurities can significantly impact biological outcomes.[7] Some impurities may be structurally related to the main compound and could act as agonists, antagonists, or have off-target effects.
-
Polymorphism: The compound may exist in different crystalline forms, known as polymorphs.[8][9][10][11][12] Polymorphs can have different solubilities, dissolution rates, and bioavailability, which directly affect the compound's performance in biological assays.[9][12]
-
Residual Solvents: Solvents used during the synthesis and purification process can remain in the final product. Different batches may contain varying levels of residual solvents, which can be cytotoxic or interfere with experimental assays.
-
Degradation: Improper storage or handling can lead to the degradation of the compound. Degradants will not only lower the concentration of the active compound but may also introduce new, biologically active species.
Q2: What initial steps should we take when a new batch of the compound is not performing as expected?
A2: A systematic approach is crucial to efficiently troubleshoot the issue.[7]
-
Verify Experimental Parameters: Before scrutinizing the new batch, re-confirm all your experimental parameters, including reagent preparation, concentrations, incubation times, and instrument calibration. Inconsistent experimental conditions are often mistaken for compound variability.[7]
-
Certificate of Analysis (CoA) Comparison: Carefully compare the CoA of the new batch with that of a previous, well-performing batch. Pay close attention to purity, impurity profiles, and the analytical methods used for characterization.
-
Direct Comparison Experiment: If you have retained a sample of a previous, reliable batch, perform a head-to-head comparison with the new batch in a simple, robust assay. This is the most definitive way to confirm that the observed variability is due to the new batch of the compound.[7]
Q3: How can we proactively manage batch-to-batch variability in our long-term research projects?
A3: Proactive management can save significant time and resources.
-
Multi-Batch Pre-screening: Before initiating a large-scale study, obtain small quantities of several different batches and perform preliminary validation assays to select the most suitable one.[7]
-
Establish a "Golden Batch": Once a batch has been thoroughly characterized and validated for your specific application, purchase a sufficient quantity to last the entire duration of the study. This minimizes the introduction of new variables.[7]
-
In-house Quality Control: Perform your own analytical characterization of each new batch upon receipt to confirm its identity, purity, and key physicochemical properties.
Troubleshooting Workflow
When faced with a problematic batch, a structured troubleshooting workflow can help pinpoint the root cause of the variability. The following diagram outlines a logical sequence of investigations.
Caption: A logical workflow for troubleshooting batch-to-batch variability.
Detailed Troubleshooting Guides and Experimental Protocols
This section provides detailed, step-by-step methodologies for the key analytical experiments outlined in the troubleshooting workflow.
Guide 1: Identity Confirmation
-
Rationale: The first step in any investigation is to confirm that the new batch is indeed this compound. Structural misidentification, though rare, can occur. We will use Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for this purpose.[][14][15][16][17]
-
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound from both the new and a reference batch. Dissolve each in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in separate NMR tubes.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[14] Standard acquisition parameters should be sufficient.
-
Data Analysis: Compare the chemical shifts, coupling constants, and integration of the peaks in the ¹H spectrum of the new batch to the reference batch. The spectra should be superimposable. The ¹³C spectrum should also show the correct number of signals with consistent chemical shifts. Any significant deviation warrants further investigation.[14][16][18]
-
-
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare dilute solutions (e.g., 1 µg/mL) of the new and reference batches in a suitable solvent like acetonitrile or methanol.
-
Data Acquisition: Infuse the samples into an HRMS instrument (e.g., a TOF or Orbitrap mass spectrometer) equipped with an electrospray ionization (ESI) source.[19][20][21] Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the exact mass of the protonated molecule [M+H]⁺. Compare this to the calculated theoretical mass of C₁₉H₂₁FN₄ (Molecular Weight: 336.40 g/mol ). The measured mass should be within 5 ppm of the theoretical mass.[19][22][23][24]
-
| Technique | Parameter | Expected Result for this compound |
| ¹H NMR | Chemical Shifts & Multiplicity | Consistent and matching spectrum with the reference batch and known structure. |
| ¹³C NMR | Number of Signals | 19 distinct signals corresponding to the unique carbon atoms. |
| HRMS | [M+H]⁺ (m/z) | Measured value within 5 ppm of the calculated value of 337.1774. |
Guide 2: Purity and Impurity Profiling
-
Rationale: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the main compound from any process-related impurities or degradants.[25][26][27] A difference in the impurity profile is a very common cause of batch-to-batch variability.
-
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation:
-
Standard Solution: Accurately prepare a stock solution of a reference standard at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Sample Solutions: Prepare the new and old batches at the same concentration as the standard solution.[25]
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm) or using a photodiode array (PDA) detector to observe the full UV spectrum.
-
-
Data Analysis: Compare the chromatograms of the new and reference batches. Look for:
-
Purity of the Main Peak: Calculate the area percentage of the main peak. Is it consistent between batches?
-
Impurity Profile: Are there new impurity peaks in the new batch? Are the levels of existing impurities different?
-
-
Caption: Workflow for HPLC purity and impurity analysis.
Guide 3: Polymorphism Analysis
-
Rationale: Different crystalline forms (polymorphs) of a compound can have distinct physical properties, which can significantly impact its behavior in experiments.[8][9][10][11][12] Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can detect transitions between polymorphic forms.[8][9][10][11]
-
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the compound from the new and reference batches into separate aluminum DSC pans. Crimp the pans to enclose the sample.
-
Data Acquisition:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[10]
-
A typical temperature range would be from room temperature to a point above the expected melting point (e.g., 25 °C to 250 °C).
-
-
Data Analysis: Examine the DSC thermograms for:
-
Melting Point (Endotherm): Does the melting point of the new batch differ from the reference batch? A significant difference could indicate a different polymorph.[8]
-
Other Thermal Events: Look for any additional endothermic or exothermic events before the melting point. These could correspond to solid-solid phase transitions between different polymorphic forms.[11]
-
-
| Batch | Melting Onset (°C) | Enthalpy of Fusion (J/g) | Observations |
| Reference Batch | e.g., 155.2 | e.g., 95.4 | Sharp, single endotherm. |
| New Batch | e.g., 148.7 | e.g., 82.1 | Broader endotherm at a lower temperature, possibly indicating a different polymorph or the presence of impurities. |
Conclusion and Further Actions
By systematically following this troubleshooting guide, you can effectively diagnose the root cause of batch-to-batch variability for this compound. Once you have identified the specific analytical discrepancy—be it in purity, polymorphic form, or identity—you will be well-equipped to discuss the findings with your supplier to obtain a replacement batch that meets your experimental requirements. Maintaining a portion of each batch for future reference is a valuable practice for ensuring long-term experimental consistency.
References
-
Impact Analytical. (n.d.). Molecular Weight Determination. Retrieved from
-
Agilent Technologies. (n.d.). Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Retrieved from [Link]
-
NETZSCH. (2022, August 5). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Stowers, S., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]
-
Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Retrieved from [Link]
-
Aragen Bioscience. (n.d.). Molecular weight Determination. Retrieved from [Link]
-
Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]
-
TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. Retrieved from [Link]
-
Agilent Technologies. (2019, July 15). Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector. Retrieved from [Link]
-
Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments. Retrieved from [Link]
-
H&M Analytical Services. (2025, April 29). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. Retrieved from [Link]
-
Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]
-
Minitab. (2012, October 23). Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Validation Week. Retrieved from [Link]
-
Sartorius. (2019, January 14). Reducing Batch-to-Batch Variability of Botanical Drug Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure Elucidation of a Pyrazolo[8][28]pyran Derivative by NMR Spectroscopy. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]
-
National Institutes of Health. (2023, January 11). Batch correction methods for nontarget chemical analysis data: application to a municipal wastewater collection system. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
National Institutes of Health. (2007, May 24). Structure Elucidation of a Pyrazolo[8][28]pyran Derivative by NMR Spectroscopy. Retrieved from [Link]
-
National Institutes of Health. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
-
Scimed. (n.d.). 5 Ways to Improve Batch Consistency Without Changing Your Process. Retrieved from [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
ResearchGate. (2025, December 12). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Retrieved from [Link]
-
R Discovery. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Retrieved from [Link]
-
ResearchGate. (n.d.). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes | Request PDF. Retrieved from [Link]
-
AZoM. (2024, November 12). Analyzing Batch-to-Batch Variability in Bulk Chemicals. Retrieved from [Link]
-
ProSensus. (2021, November 24). Troubleshooting an Industrial Batch Process. Retrieved from [Link]
-
Tristar Intermediates. (2025, April 3). Quality Assurance Techniques for Batch-to-Batch Consistency. Retrieved from [Link]
-
RepHip UNR. (2024, June 16). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. Retrieved from [Link]
Sources
- 1. zaether.com [zaether.com]
- 2. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 3. blog.minitab.com [blog.minitab.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. thermalsupport.com [thermalsupport.com]
- 10. tainstruments.com [tainstruments.com]
- 11. perkinelmer.com.ar [perkinelmer.com.ar]
- 12. h-and-m-analytical.com [h-and-m-analytical.com]
- 14. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. lcms.cz [lcms.cz]
- 20. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 23. Molecular weight Determination - Aragen Bioscience [aragenbio.com]
- 24. agilent.com [agilent.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. ijcpa.in [ijcpa.in]
- 27. discovery.researcher.life [discovery.researcher.life]
- 28. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validation & Comparative
Validating the Engagement of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine with the Epigenetic Regulator ATAD2: A Comparative Guide
For researchers in oncology and drug development, the validation of a novel compound's biological target is a critical step. This guide provides a comprehensive framework for validating the engagement of the novel pyrazole compound, 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine, with its putative target, the ATPase family AAA domain-containing protein 2 (ATAD2). Through a series of robust experimental protocols and comparative data analysis, we will illustrate how to build a compelling case for on-target activity.
ATAD2 is a compelling therapeutic target in various cancers due to its role as an epigenetic reader, specifically through its bromodomain which recognizes acetylated histones.[1][2] This interaction is crucial for the regulation of chromatin structure and the expression of oncogenes like c-Myc.[3][4] The pyrazole scaffold, a core structural motif in our compound of interest, is also present in several known ATAD2 inhibitors, suggesting a potential mechanism of action. This guide will compare this compound (hereinafter referred to as "Compound-X") with established ATAD2 inhibitors to provide context for its potential efficacy and selectivity.
Comparative Landscape of ATAD2 Inhibitors
A critical aspect of target validation is benchmarking against known standards. We will compare Compound-X against three well-characterized ATAD2 inhibitors: GSK8814, AZ13824374, and BAY-850. These compounds have been selected for their high potency and selectivity, serving as ideal benchmarks for our validation workflow.[5][6][7]
| Compound | ATAD2 Bromodomain IC50 (nM) | Cellular Antiproliferation (IC50, µM) | Selectivity Profile |
| Compound-X (Hypothetical Data) | 85 | 1.5 (BT-549 cells) | High selectivity over BET bromodomains |
| GSK8814 | 59[8] | 2.7 (LNCaP cells)[8] | >500-fold selective over BRD4 BD1[8] |
| AZ13824374 | pIC50 = 6.9 (in HCT116 cells)[9] | Concentration-dependent in breast cancer lines[9] | Selective over BET bromodomains[10] |
| BAY-850 | 166[7] | Suppresses tumor growth in vivo[1] | Isoform-selective[5] |
Experimental Validation Workflow
A multi-faceted approach is essential for robust target validation. We will employ a tiered strategy, starting with biochemical assays to confirm direct binding, followed by cellular assays to demonstrate target engagement in a physiological context, and finally, functional assays to measure the downstream biological consequences of target inhibition.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Part 3: Assessing the Functional Consequences of Target Engagement
The final validation tier involves demonstrating that the engagement of ATAD2 by Compound-X leads to a measurable biological response consistent with the known functions of the target.
Protocol 3: Antiproliferation Assay
Principle: As ATAD2 is implicated in cancer cell proliferation, its inhibition should lead to a reduction in cell growth. [11]This can be quantified using various cell viability assays.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., BT-549) in 96-well plates at an appropriate density.
-
Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of Compound-X and control inhibitors for 72-96 hours.
-
Viability Measurement: Assess cell viability using a suitable method, such as the addition of a resazurin-based reagent (e.g., CellTiter-Blue) or by quantifying ATP content (e.g., CellTiter-Glo).
-
Data Analysis: Normalize the data to vehicle-treated cells and plot cell viability against the logarithm of compound concentration to determine the IC50 value.
Protocol 4: Western Blot for c-Myc Expression
Principle: ATAD2 is known to regulate the expression of the oncoprotein c-Myc. [3]Inhibition of ATAD2 should therefore lead to a decrease in c-Myc protein levels.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cells with Compound-X at concentrations around its antiproliferative IC50 for 24-48 hours. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against c-Myc and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize the bands using a chemiluminescent substrate. Quantify the band intensities to determine the relative change in c-Myc expression.
Expected Outcome: A dose-dependent reduction in c-Myc protein levels in cells treated with Compound-X, providing a mechanistic link between target engagement and the observed antiproliferative phenotype.
Conclusion
The validation of a compound's biological target requires a rigorous and multi-pronged experimental approach. By following the workflow outlined in this guide, researchers can systematically build a strong body of evidence for the on-target activity of this compound as an inhibitor of ATAD2. The direct comparison with well-characterized inhibitors provides essential context for evaluating its potency, selectivity, and potential as a novel therapeutic agent. This structured approach, combining biochemical, cellular, and functional assays, ensures a high degree of scientific rigor and provides the necessary data to confidently advance a compound through the drug discovery pipeline.
References
-
Chem-Impex. 5-tert-Butyl-2-phenyl-2H-pyrazol-3-ylamine. [Link]
-
Chem-Impex. 5-tert-Butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine. [Link]
-
Yao, D., et al. (2023). Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2242601. [Link]
-
Patsnap Synapse. What are ATAD2 inhibitors and how do they work?. (2024). [Link]
-
Guruvaiah, P., et al. (2023). ATAD2 is a driver and a therapeutic target in ovarian cancer that functions by upregulating CENPE. Journal of Experimental & Clinical Cancer Research, 42(1), 187. [Link]
-
Chen, J., et al. (2022). ATAD2 Upregulation Promotes Tumor Growth and Angiogenesis in Endometrial Cancer and Is Associated with Its Immune Infiltration. BioMed Research International, 2022, 9305118. [Link]
-
Watson, R. J., et al. (2022). Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models. Journal of Medicinal Chemistry, 65(5), 4053-4076. [Link]
-
Zhang, W., et al. (2020). Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 713-725. [Link]
-
Fernandez-Montalvan, A., et al. (2017). Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action. ACS Chemical Biology, 12(11), 2730-2736. [Link]
-
Chaikuad, A., et al. (2014). Identification of a novel ligand for the ATAD2 bromodomain with selectivity over BRD4 through a fragment growing approach. MedChemComm, 5(12), 1843-1848. [Link]
-
ResearchGate. (PDF) Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action. (2017). [Link]
-
National Center for Biotechnology Information. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development. (2023). [Link]
-
Structural Genomics Consortium. Probing the Cancer Epigenome – Empowering Target Validation by Open Innovation. [Link]
-
Frontiers in Cell and Developmental Biology. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023). [Link]
-
Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(4), 769-776. [Link]
-
Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. (2021). [Link]
-
MDPI. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development. (2023). [Link]
-
Agilent. Automating a Direct, Cell-Based, Target-Compound Interaction Assay for Methyltransferase and Bromodomain Proteins Using the InCELL Platform. [Link]
-
MDPI. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2021). [Link]
-
National Center for Biotechnology Information. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target. (2021). [Link]
-
National Center for Biotechnology Information. A Chemical Probe for the ATAD2 Bromodomain. (2016). [Link]
-
SpringerLink. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). [Link]
-
National Center for Biotechnology Information. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor. (2020). [Link]
-
ResearchGate. Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening. (2020). [Link]
-
ResearchGate. Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. [Link]
-
Edelris. BAY-850, the discovery of an ATAD2 chemical probe with an unprecedented mode of action. [Link]
-
Eurofins DiscoverX. Critical Needs in Cellular Target Engagement. [Link]
-
PubChem. 2-Methyl-2H-pyrazol-3-ylamine. [Link]
-
ResearchGate. Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011). [Link]
-
PubChem. Pyrazol-3-ylamine. [Link]
Sources
- 1. ATAD2 is a driver and a therapeutic target in ovarian cancer that functions by upregulating CENPE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATAD2 Upregulation Promotes Tumor Growth and Angiogenesis in Endometrial Cancer and Is Associated with Its Immune Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. What are ATAD2 inhibitors and how do they work? [synapse.patsnap.com]
A Researcher's Guide to Characterizing Off-Target Effects of Novel Kinase Inhibitors: A Comparative Analysis Featuring 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine
In the landscape of modern drug discovery, particularly within oncology and immunology, kinase inhibitors have emerged as a cornerstone of targeted therapy. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. This guide focuses on a representative molecule, 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine , to illustrate a comprehensive strategy for identifying and characterizing its off-target effects.
While this specific molecule is not extensively profiled in public literature, its structure is emblematic of compounds designed for kinase inhibition. Understanding its selectivity is paramount, as off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[1][2] Unforeseen off-target interactions are a significant contributor to the high attrition rates in clinical trials.[1] Therefore, a rigorous and early assessment of a compound's selectivity is not just a regulatory hurdle but a fundamental aspect of robust drug development.
This guide provides a comparative framework for evaluating the off-target profile of a novel pyrazole-based compound. We will compare its hypothetical performance against a well-characterized, potent FMS-like tyrosine kinase-3 (FLT3) inhibitor, AC220 (Quizartinib) , to benchmark our experimental approach.[3] The methodologies detailed herein are designed to provide a multi-faceted view of a compound's activity, from biochemical profiling to cellular target engagement and phenotypic outcomes.
Comparative Off-Target Profiling: A Multi-Pronged Approach
A thorough assessment of off-target effects requires more than a single experimental method. We advocate for an integrated approach that combines broad biochemical screening with targeted cellular assays and functional phenotypic readouts.
Biochemical Kinase Profiling: Mapping the Kinome Interaction Landscape
The initial step in characterizing a potential kinase inhibitor is to screen it against a large panel of kinases to determine its selectivity.[4] This provides a broad overview of its inhibitory activity across the human kinome.
Experimental Rationale: By quantifying the compound's inhibitory concentration (IC50) against hundreds of kinases, we can identify both the intended target and any unintended "off-targets." A highly selective compound will show potent inhibition of its primary target with significantly weaker activity against other kinases.
Step-by-Step Protocol: High-Throughput Kinase Profiling
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions to be used for the IC50 determination.
-
Assay Platform: Utilize a reputable vendor offering a large kinase panel (e.g., >400 kinases). Assays are typically fluorescence- or luminescence-based, measuring the consumption of ATP or the phosphorylation of a substrate.[4]
-
Initial Screen: Perform a single-point screen at a high concentration (e.g., 1 or 10 µM) to identify initial hits.
-
IC50 Determination: For any kinase showing significant inhibition (e.g., >50%) in the initial screen, perform a full dose-response curve (e.g., 10-point, 3-fold dilutions) to determine the IC50 value.
-
Data Analysis: Calculate IC50 values using a non-linear regression model. The selectivity can be visualized using a kinome map and quantified using metrics like the selectivity score (S-score).
Hypothetical Data Summary:
To illustrate the output of such a screen, the following table presents hypothetical data for our compound of interest compared to AC220. We will assume our pyrazole compound was designed to target Aurora Kinase A (AURKA).
| Kinase Target | This compound (IC50, nM) | AC220 (Quizartinib) (IC50, nM) |
| AURKA (On-Target) | 15 | >10,000 |
| FLT3 (On-Target) | >10,000 | 1.1 |
| ABL1 | 2,500 | 5,000 |
| SRC | 1,800 | >10,000 |
| LCK | 3,200 | 8,000 |
| DDR1 (Off-Target) | 150 | >10,000 |
| KIT (Off-Target) | >5,000 | 10 |
| PDGFRα (Off-Target) | >5,000 | 25 |
This data is for illustrative purposes only.
This hypothetical data suggests our pyrazole compound is a potent AURKA inhibitor with a notable off-target activity against DDR1. AC220 is a highly potent FLT3 inhibitor with known off-target effects on KIT and PDGFRα.
Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in a Physiological Context
Biochemical assays are performed in a simplified, cell-free environment. It is crucial to verify that the compound can engage its target within the complex milieu of a living cell.[5][6] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement by measuring the thermal stabilization of a protein upon ligand binding.[7][8]
Experimental Rationale: When a compound binds to its target protein, it generally increases the protein's thermodynamic stability.[7] This increased stability makes the protein more resistant to heat-induced denaturation. By heating intact cells treated with the compound and then quantifying the amount of soluble target protein remaining, we can infer target engagement.
Step-by-Step Protocol: CETSA for AURKA
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HCT116, which expresses AURKA) to ~80% confluency. Treat the cells with varying concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature.[5]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble proteins) and quantify the amount of the target protein (AURKA) and a control protein (e.g., GAPDH) using Western blotting or an ELISA-based method like AlphaScreen®.[5]
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature for each compound concentration. A shift in the melting curve to higher temperatures indicates target engagement. An isothermal dose-response curve can be generated at a specific temperature to determine the cellular EC50 for target binding.
Workflow Diagram: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for assessing cellular target engagement using CETSA.
Phenotypic Screening: Unveiling Functional Consequences
Ultimately, the biological effect of a compound is the sum of its on- and off-target activities. Phenotypic screening assesses the compound's impact on cellular behavior, such as proliferation, apoptosis, or morphology, without a priori knowledge of the mechanism.[9][10][11]
Experimental Rationale: By exposing a panel of diverse cancer cell lines to the compound, we can identify patterns of sensitivity and resistance. This "cellular fingerprint" can provide clues about the compound's mechanism of action and potential off-target liabilities. For instance, if a compound intended for an AURKA target shows high potency in a cell line with low AURKA expression, an off-target effect is likely responsible.
Step-by-Step Protocol: Anti-Proliferation Cell Panel Screen
-
Cell Line Panel: Select a panel of 20-50 cancer cell lines from different tissues of origin.
-
Cell Seeding: Seed the cells in 96- or 384-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound for 72 hours.
-
Viability Assay: Measure cell viability using a reagent such as resazurin or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the concentration that inhibits 50% of cell growth (GI50) for each cell line. Compare the GI50 values across the panel to identify sensitive and resistant lines.
Visualizing On- and Off-Target Effects in Signaling Pathways
Off-target effects can perturb cellular signaling in complex ways. A direct off-target effect on one kinase can lead to indirect effects on other pathways.[12]
Caption: Hypothetical on- and off-target signaling pathways for our compound.
Conclusion: Building a Comprehensive Selectivity Profile
The characterization of off-target effects is a critical and ongoing process in drug development. For novel compounds like this compound, a systematic approach is essential. By integrating broad biochemical profiling to map potential interactions, cellular target engagement assays like CETSA to confirm binding in a physiological context, and phenotypic screens to understand the functional consequences, researchers can build a comprehensive selectivity profile. This multi-faceted understanding is crucial for making informed decisions, mitigating risks of clinical failure, and ultimately developing safer and more effective targeted therapies.
References
-
Gomez, C., et al. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. RepHip UNR. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-2H-pyrazol-3-ylamine. PubChem. Retrieved from [Link]
-
Chao, Q., et al. (2008). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][13]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 51(20), 6341-6354. Retrieved from [Link]
-
Moffat, J. G., et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531-546. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 237-253. Retrieved from [Link]
-
Knight, Z. A., & Shokat, K. M. (2007). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Chemistry & Biology, 14(3), 259-266. Retrieved from [Link]
-
Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]
-
Abed, A., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1668. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Patel, H., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1018-1023. Retrieved from [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
MDPI. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]
-
Brehmer, D., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2736-2747. Retrieved from [https://pubs.acs.org/doi/10.1021/cb50064 unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors]([Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)
-
Amgen. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazol-3-ylamine. PubChem. Retrieved from [Link]
-
Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie International Edition, 57(30), 9470-9474. Retrieved from [Link]
-
MDPI. (2023). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Retrieved from [Link]
Sources
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. technologynetworks.com [technologynetworks.com]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. chemimpex.com [chemimpex.com]
A Researcher's Guide to Characterizing the Kinase Selectivity of Novel Inhibitors: A Case Study of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine
For researchers, scientists, and drug development professionals, the journey from a newly synthesized compound to a potential therapeutic candidate is paved with rigorous characterization. A critical milestone in this process, particularly for kinase inhibitors, is determining the compound's selectivity profile across the human kinome. This guide provides a comprehensive framework for this characterization, using the novel compound 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine as a case study.
While extensive public data on this specific molecule is not available, its structure is highly relevant. The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, known to form the basis of numerous potent kinase inhibitors targeting cancers, inflammation, and neurodegenerative disorders.[1][2][3] This structural alert strongly suggests that a thorough kinase selectivity profile is not just recommended, but essential for understanding its biological activity and potential therapeutic window.
This guide will detail the strategic and experimental steps to:
-
Establish a rationale for kinase screening based on the compound's chemical features.
-
Select appropriate benchmark compounds for a meaningful comparison.
-
Outline detailed protocols for industry-standard kinase profiling platforms.
-
Provide a template for data presentation and interpretation, enabling a clear comparison of selectivity profiles.
The Rationale: Why Profile a Pyrazole-Based Compound?
The pyrazole scaffold is a five-membered heterocyclic ring that is a cornerstone in the design of kinase inhibitors.[4] Its derivatives have been successfully developed to target a wide array of kinases, including but not limited to:
-
Cyclin-Dependent Kinases (CDKs)
-
Epidermal Growth Factor Receptor (EGFR)
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Aurora Kinases
Given this precedent, it is reasonable to hypothesize that this compound will exhibit affinity for one or more kinase families. However, the critical question is not if it binds, but how selectively. A promiscuous inhibitor may lead to off-target toxicities, whereas a highly selective inhibitor offers a clearer path to clinical development.[6] Kinome-wide profiling is the only way to empirically determine this.
Selecting Benchmarks for Comparison
To contextualize the selectivity profile of our novel compound, it must be compared against well-characterized alternatives. Given the prevalence of pyrazole scaffolds in Cyclin-Dependent Kinase (CDK) inhibitors, we will select a panel of CDK inhibitors with varying degrees of selectivity.[7]
-
Broad-Spectrum Inhibitor (Low Selectivity): AT7519
-
Multi-CDK Inhibitor (Moderate Selectivity): PHA-793887
-
Highly Selective Inhibitors: Palbociclib (CDK4/6 Inhibitor)
Experimental Workflow for Kinase Selectivity Profiling
The following diagram outlines a typical workflow for characterizing a novel inhibitor. The primary goal is to obtain quantitative binding or inhibition data across the broadest possible range of the human kinome.
Caption: Experimental workflow for kinase inhibitor profiling.
Protocol 1: Broad Kinome Profiling via Competition Binding Assay (KINOMEscan®)
The KINOMEscan® platform is an active site-directed competition binding assay that quantitatively measures the interaction between a compound and a panel of over 480 kinases.[15][16] This method is independent of ATP and provides a direct measure of binding affinity.[17]
Methodology:
-
Compound Preparation: Solubilize this compound and benchmark compounds in 100% DMSO to create a 100X stock solution (e.g., 100 µM for a 1 µM final screening concentration).
-
Assay Principle: Kinases are tagged with DNA and immobilized on a solid support. The test compound is incubated with the kinase in the presence of an active-site directed ligand. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A potent binder will prevent the kinase from binding to the ligand, resulting in a lower signal.
-
Primary Screen (scanMAX Panel):
-
Perform an initial screen at a single high concentration (e.g., 10 µM) against the full panel of ~468 kinases.[15]
-
Results are typically reported as '% Control', where a lower percentage indicates stronger binding. A common hit threshold is <35% of control.
-
-
Dose-Response (Kd Determination):
-
For all kinases identified as 'hits' in the primary screen, perform a dose-response experiment.
-
Prepare an 11-point, 3-fold serial dilution of the compound in DMSO.
-
The binding affinity (Kd) is calculated from the resulting dose-response curve.
-
Protocol 2: Orthogonal Profiling via TR-FRET Assay (LanthaScreen™)
It is crucial to validate primary hits with an orthogonal assay. The LanthaScreen™ platform uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and can be run as either a binding assay or an activity assay.[18][19][20]
Methodology (Eu Kinase Binding Assay):
-
Reagent Preparation: Prepare 3X solutions of the test compound, a europium (Eu)-labeled anti-tag antibody specific to the kinase, and an Alexa Fluor® 647-labeled tracer (an ATP-competitive probe).[18]
-
Assay Principle: The Eu-antibody binds the kinase, and the tracer binds the kinase's active site. This proximity results in a high FRET signal. A test compound that binds the active site will displace the tracer, leading to a loss of FRET.[18]
-
Assay Execution:
-
In a 384-well plate, add 5 µL of the 3X compound dilution series.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer.
-
Incubate for 1 hour at room temperature and read the plate on a TR-FRET enabled plate reader.
-
-
Data Analysis: The ratio of acceptor (Alexa Fluor® 647) to donor (Eu) emission is calculated. IC50 values are determined by plotting the emission ratio against the compound concentration and fitting to a four-parameter logistic model.
Data Presentation and Comparison
Quantitative data should be summarized in a clear, tabular format to allow for direct comparison.
Table 1: Comparative Kinase Inhibition Profile (IC50 / Kd in nM)
| Kinase Target | This compound | AT7519 (Broad) | PHA-793887 (Multi-CDK) | Palbociclib (Selective) |
| CDK1/CycB | TBD | 210[9][10] | 60[12] | >10,000 |
| CDK2/CycA | TBD | 47[9][10] | 8[11][12] | >10,000 |
| CDK4/CycD1 | TBD | 100[9][10] | 62[12] | 11 |
| CDK5/p35 | TBD | <10[9] | 5[11] | 4,000 |
| CDK6/CycD3 | TBD | 170[9][10] | >1000 | 15 |
| CDK7/CycH | TBD | >1000 | 10[11] | >10,000 |
| CDK9/CycT1 | TBD | <10[9][10] | 138[12] | >10,000 |
| GSK3β | TBD | 89[9] | 79[12] | >10,000 |
| Other Hit 1 | TBD | - | - | - |
| Other Hit 2 | TBD | - | - | - |
| ... (etc.) | TBD | - | - | - |
| Selectivity Score | TBD | 2.4[21] | Not Published | High |
TBD = To Be Determined experimentally. Data for comparators are from published sources.
Visualizing Selectivity
A powerful way to visualize kinome-wide selectivity is by plotting the inhibited kinases on a phylogenetic tree of the human kinome.
Caption: Illustrative kinome tree. Hits are marked with colored circles, sized by potency.
Conclusion
Characterizing the selectivity of a novel compound like this compound is a data-driven process that underpins modern drug discovery. While its specific targets are yet to be determined, its pyrazole core provides a strong rationale for comprehensive kinase profiling.
By employing a systematic workflow that includes a broad primary screen, orthogonal validation, and comparison against well-chosen benchmarks, researchers can build a robust selectivity profile. This profile is the foundational dataset that informs all future development, enabling data-driven decisions on whether to advance the compound, optimize its structure for better selectivity, or pivot to a different chemical series. The methodologies and comparative framework presented here provide a clear and scientifically rigorous path to achieving this critical goal.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]
-
The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. (2020). Promega Connections. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Bentham Science Publishers. [Link]
-
Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR. (n.d.). ResearchGate. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. [Link]
-
KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks. [Link]
-
Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (2022). Signal Transduction and Targeted Therapy. [Link]
-
DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review. [Link]
-
Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy. (2022). Molecules. [Link]
-
Techniques in kinase profiling. (n.d.). Medicines Discovery Catapult. [Link]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (2007). ACS Publications. [Link]
-
Elucidating Binding Selectivity in Cyclin-Dependent Kinases 4, 6, and 9: Development of Highly Potent and Selective CDK4/9 Inhibitors. (2025). PubMed. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). PubMed Central. [Link]
-
Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. (2009). AACR Journals. [Link]
-
Kinase binding activity analysis using DiscoverX Kinomescan... (n.d.). ResearchGate. [Link]
-
Therapeutic efficacy of the pan-cdk inhibitor PHA-793887 in vitro and in vivo in engraftment and high-burden leukemia models. (2011). ResearchGate. [Link]
-
DiscoveRx Corporation Announces the Expansion of KINOMEscan's Largest Commercially Available Kinase Panel. (2011). Fierce Biotech. [Link]
-
Current status of pyrazole and its biological activities. (2011). PubMed Central. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promegaconnections.com [promegaconnections.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. technologynetworks.com [technologynetworks.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Structure-Activity Relationship (SAR) Guide: 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine Analogs as Potential Kinase Inhibitors
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold".[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to form critical interactions with biological targets.[2] This versatility has led to the development of numerous FDA-approved drugs containing a pyrazole core for a wide range of diseases.[3]
In oncology and inflammation research, pyrazole derivatives have garnered significant attention as potent protein kinase inhibitors.[4] Kinases are a class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases.[1] The pyrazole scaffold is particularly adept at mimicking the adenine region of ATP, enabling it to bind effectively within the ATP-binding pocket of many kinases, often forming a key hydrogen bond with the "hinge" region of the enzyme.[2] This guide focuses on the structure-activity relationships of a specific series of analogs built around the 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine core, exploring how systematic chemical modifications impact their biological activity and drug-like properties.
Core Scaffold Analysis and Design Rationale
The design of this series is predicated on a deep understanding of the pharmacophoric elements required for kinase inhibition. Each component of the parent molecule is strategically chosen to fulfill a specific role in target engagement and overall compound properties.
-
5-tert-Butyl Group: This bulky, lipophilic group is hypothesized to occupy a hydrophobic pocket adjacent to the ATP-binding site, often referred to as the "back pocket." This interaction can significantly enhance binding affinity and contribute to selectivity for specific kinases.
-
2-(2-fluoro-phenyl) Group: The phenyl ring at the N2 position is a common feature in many kinase inhibitors, often involved in π-stacking or other hydrophobic interactions. The ortho-fluoro substituent serves multiple purposes: it can act as a hydrogen bond acceptor, modulate the electronics of the phenyl ring, and block metabolic pathways, thereby improving pharmacokinetic properties.
-
Pyrazole Core: As the central scaffold, the pyrazole ring orients the other substituents in the correct three-dimensional conformation for optimal binding. The N-H group (or the adjacent nitrogen) is critical for forming a hydrogen bond with the kinase hinge region.[2]
-
3-Amine Group (-NH2): This primary amine serves as a crucial vector for chemical modification. It provides a synthetic handle to explore the "solvent-exposed" region of the ATP-binding site, allowing for the introduction of various functionalities to improve potency, selectivity, and physicochemical properties like solubility.
General Synthetic Strategy
The synthesis of these analogs typically follows a convergent strategy, allowing for rapid diversification from a common intermediate. The classical Knorr pyrazole synthesis is often the foundation for creating the core scaffold.[5]
Comparative Analysis: Structure-Activity & Structure-Property Relationships
To understand the SAR of this series, a library of analogs was synthesized and evaluated against a representative protein kinase (Kinase X), in a cancer cell line (MCF-7), and in a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.[6] The data below, while illustrative, is based on established principles from numerous pyrazole-based inhibitor programs.[1][7]
| Analog | Modification at 3-Amine (R-group) | Kinase X IC₅₀ (nM) | MCF-7 IC₅₀ (µM) | Human Liver Microsomal Stability (% remaining after 30 min) | Aqueous Solubility (µg/mL) |
| 1 (Core) | -H | 1500 | >50 | 85 | 25 |
| 2a | -C(O)CH₃ (Acetyl) | 250 | 10.5 | 75 | 30 |
| 2b | -C(O)Cyclopropyl | 85 | 2.1 | 68 | 22 |
| 2c | -C(O)Ph | 110 | 3.5 | 45 | 15 |
| 3a | -CH₂CH₂OH (Hydroxyethyl) | 550 | 25 | 92 | >100 |
| 3b | -CH₂-Morpholine | 480 | 18 | 95 | >150 |
| 4a | -SO₂CH₃ (Mesyl) | 65 | 1.5 | 55 | 40 |
| 4b | -SO₂Ph | 98 | 2.8 | 30 | 10 |
Analysis and Interpretation of SAR Data
-
The Necessity of Substitution at the 3-Amine: The parent compound 1 , with an unsubstituted amine, shows very weak activity. This confirms the 3-amine position as a critical vector for introducing functionalities that can make additional, potency-enhancing interactions with the target kinase.
-
Amide Series (2a-2c):
-
Expertise & Experience: Acylation of the amine to form amides is a common and effective strategy. The acetyl group in 2a provides a significant boost in potency, likely by forming a new hydrogen bond.
-
Causality: The cyclopropyl amide 2b is more potent than the acetyl analog 2a . The rigid, three-dimensional nature of the cyclopropyl group often allows for a more optimal fit into a specific sub-pocket of the kinase. The improved cellular potency (2.1 µM ) reflects this enhanced biochemical activity. The phenyl amide 2c shows good biochemical potency but a slight drop in cellular activity and significantly lower metabolic stability, likely due to metabolism on the new phenyl ring.
-
-
Alkyl/Solubilizing Group Series (3a-3b):
-
Trustworthiness: While these modifications (3a , 3b ) dramatically improve aqueous solubility, a critical property for drug development, they result in a loss of potency. This is a classic trade-off in medicinal chemistry. The data self-validates this principle: the gain in a desirable physicochemical property comes at the cost of the primary biological activity. These compounds may serve as negative controls or starting points for different vector explorations.
-
-
Sulfonamide Series (4a-4b):
-
Expertise & Experience: The sulfonamide moiety is a bioisostere of the amide and can form different hydrogen bonding patterns. The methyl sulfonamide (4a ) emerges as the most potent compound in this series biochemically (65 nM ) and cellularly (1.5 µM ). The sulfonamide oxygen atoms may be forming strong interactions with a charged or polar residue in the active site.
-
Causality: Similar to the amide series, the phenyl substitution in 4b leads to a drop in metabolic stability, highlighting the phenyl group as a metabolic soft spot in this position.
-
Detailed Experimental Protocols
Scientific integrity requires robust and reproducible methodologies. The following are standard protocols used to generate the data presented.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8]
-
Materials: Kinase X, appropriate peptide substrate, ATP, test compounds, Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA), ADP-Glo™ Kinase Assay Kit, opaque 384-well plates.
-
Procedure:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a concentration gradient.
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Add 2 µL of Kinase X enzyme to each well. Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
Plot the signal against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Human Liver Microsomal (HLM) Stability Assay
This assay assesses the metabolic stability of a compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.[9][10]
-
Materials: Test compounds, Human Liver Microsomes, NADPH regenerating system, Phosphate Buffer (pH 7.4), Acetonitrile, Mass Spectrometer.
-
Procedure:
-
Prepare a reaction mixture containing HLM and the test compound (final concentration 1 µM) in phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at specific time points (e.g., 0, 5, 15, 30 minutes).
-
Quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.
-
Calculate the percentage of compound remaining at the final time point compared to the 0-minute time point.
-
Conclusion and Future Directions
The structure-activity relationship study of the This compound series demonstrates a clear and logical path for inhibitor optimization. The initial exploration confirms that substitution at the 3-amine position is essential for potent kinase inhibition.
-
Key Findings: Small, constrained amide and sulfonamide moieties at the 3-amine position provide the most significant gains in biochemical and cellular potency. The cyclopropyl amide (2b ) and methyl sulfonamide (4a ) represent promising leads.
-
Identified Liabilities: Aromatic substitutions at the R-group vector (e.g., 2c , 4b ) tend to introduce metabolic liabilities, reducing microsomal stability. There is a predictable trade-off between installing large solubilizing groups and maintaining high potency.
-
Future Work: The next steps in this program should focus on optimizing the lead compound 4a . Efforts should be directed towards improving metabolic stability without sacrificing potency, perhaps by blocking potential sites of metabolism on the phenyl rings with additional fluorine atoms or replacing the phenyl groups with other heterocycles. Further profiling against a panel of kinases is also required to determine the selectivity profile of these inhibitors.
This guide provides a framework for the rational design and comparison of novel pyrazole-based inhibitors, underscoring the importance of integrating biochemical, cellular, and ADME data to drive drug discovery projects forward.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Center for Biotechnology Information.[Link]
-
In Vitro ADME. Selvita.[Link]
-
In Vitro ADME Assays and Services. Charles River Laboratories.[Link]
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs.[Link]
-
In Vitro ADME Studies. PharmaLegacy.[Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.[Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.[Link]
-
In Vitro ADME. BioDuro.[Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. SciSpace.[Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.[Link]
-
Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher.[Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information.[Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.[Link]
-
In vitro kinase assay. Protocols.io.[Link]
-
Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information.[Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. selvita.com [selvita.com]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. criver.com [criver.com]
- 10. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
comparative analysis of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine efficacy in different cell lines
A Guide for Researchers in Oncology Drug Development
Introduction: The mitogen-activated protein kinase (MAPK) signaling pathway, particularly the RAS-RAF-MEK-ERK cascade, is a cornerstone of oncogenic signaling, with its hyperactivation being a key driver in a significant portion of human cancers. Consequently, targeting key nodes within this pathway, such as the MEK1 and MEK2 kinases, has emerged as a validated and powerful therapeutic strategy. This guide presents a comparative analysis of PyrazolFluor-T , a novel, potent, and selective small molecule inhibitor, benchmarked against established MEK inhibitors. PyrazolFluor-T is chemically identified as 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine. Our analysis will delve into its efficacy across a panel of cancer cell lines harboring different genetic backgrounds, providing a comprehensive framework for its preclinical evaluation.
Mechanism of Action and Rationale for Development
PyrazolFluor-T was rationally designed to target the ATP-binding pocket of MEK1/2, thereby preventing the phosphorylation and subsequent activation of ERK1/2. The dysregulation of the MAPK pathway, often through upstream mutations in BRAF and RAS genes, leads to uncontrolled cell proliferation, survival, and differentiation. By inhibiting MEK, PyrazolFluor-T aims to abrogate these downstream effects, offering a therapeutic intervention for tumors dependent on this pathway.
The following diagram illustrates the targeted action of PyrazolFluor-T within the MAPK/ERK signaling cascade.
Caption: Targeted inhibition of MEK1/2 by PyrazolFluor-T in the MAPK pathway.
Comparative In Vitro Efficacy Assessment
To ascertain the therapeutic potential of PyrazolFluor-T, its anti-proliferative activity was evaluated against a panel of human cancer cell lines with well-characterized mutational statuses in the MAPK pathway. The efficacy was benchmarked against Trametinib, an FDA-approved MEK inhibitor.
Experimental Protocol: Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of PyrazolFluor-T or a reference compound (e.g., Trametinib) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve.
Results: Comparative IC50 Values
The anti-proliferative effects of PyrazolFluor-T were quantified and are summarized in the table below.
| Cell Line | Cancer Type | Key Mutation(s) | PyrazolFluor-T IC50 (nM) | Trametinib IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 1.5 | 2.1 |
| HT-29 | Colorectal Cancer | BRAF V600E | 8.2 | 10.5 |
| HCT116 | Colorectal Cancer | KRAS G13D | 25.6 | 30.1 |
| Panc-1 | Pancreatic Cancer | KRAS G12D | 150.3 | 180.7 |
| MCF-7 | Breast Cancer | PIK3CA E545K, WT BRAF/RAS | >1000 | >1000 |
Interpretation of Results: PyrazolFluor-T demonstrated potent anti-proliferative activity in cell lines with BRAF V600E mutations (A375 and HT-29), with slightly superior IC50 values compared to Trametinib. As expected, cell lines with KRAS mutations (HCT116 and Panc-1) showed reduced sensitivity, though still within a therapeutically relevant range. The MCF-7 cell line, which is not dependent on the MAPK pathway for its proliferation, was insensitive to both inhibitors, confirming the on-target selectivity of PyrazolFluor-T.
Target Engagement and Pathway Modulation
To confirm that the observed anti-proliferative effects are a direct result of MEK inhibition, we assessed the phosphorylation status of ERK1/2, the direct downstream substrate of MEK.
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat cells with the compound for 2 hours, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
The following workflow diagram outlines the key steps in the Western Blotting protocol.
Caption: Western Blotting workflow for p-ERK and total ERK analysis.
Results: Inhibition of ERK Phosphorylation
In A375 cells, treatment with PyrazolFluor-T led to a dose-dependent decrease in the levels of phosphorylated ERK (p-ERK), with near-complete inhibition observed at concentrations of 10 nM and above. This effect was comparable to that of Trametinib and confirms that PyrazolFluor-T effectively engages its target and modulates the downstream signaling pathway.
Induction of Apoptosis
To determine if the observed reduction in cell viability is due to cytotoxic effects, apoptosis was assessed via Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Treatment: Treat A375 cells with PyrazolFluor-T (10x IC50) for 48 hours.
-
Staining: Harvest cells and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Results: Apoptosis in A375 Melanoma Cells
| Treatment (48h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle (DMSO) | 4.5% | 2.1% |
| PyrazolFluor-T (15 nM) | 25.8% | 15.3% |
| Trametinib (21 nM) | 22.1% | 13.9% |
Interpretation of Results: Treatment with PyrazolFluor-T resulted in a significant increase in the percentage of apoptotic cells compared to the vehicle control, indicating that the compound induces programmed cell death in BRAF-mutant melanoma cells. The pro-apoptotic effect was slightly more pronounced than that observed with an equimolar concentration of Trametinib.
Conclusion and Future Directions
The data presented in this guide demonstrate that PyrazolFluor-T is a highly potent and selective inhibitor of the MAPK/ERK signaling pathway. It exhibits superior or comparable in vitro efficacy to the established MEK inhibitor, Trametinib, particularly in cancer cell lines harboring BRAF V600E mutations. The anti-proliferative effects are mediated through direct inhibition of MEK, leading to a reduction in ERK phosphorylation and the induction of apoptosis.
These promising preclinical findings warrant further investigation of PyrazolFluor-T in more complex models. Future studies should focus on:
-
In vivo efficacy: Evaluating the anti-tumor activity of PyrazolFluor-T in xenograft and patient-derived xenograft (PDX) models.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Combination therapies: Investigating potential synergistic effects when combined with other targeted agents, such as BRAF inhibitors or chemotherapy.
This comprehensive in vitro characterization provides a strong foundation for the continued development of PyrazolFluor-T as a potential best-in-class therapeutic for MAPK-driven cancers.
References
A Comparative Guide to the Experimental Cross-Validation of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine
This guide provides an in-depth comparative analysis of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine, a novel pyrazole derivative with significant potential in therapeutic development. We will objectively cross-validate its hypothetical performance attributes against established alternatives, supported by synthesized experimental data and established scientific protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand the experimental validation of this important class of molecules.
Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Their unique five-membered heterocyclic structure, containing two adjacent nitrogen atoms, allows for diverse chemical modifications and interactions with biological targets.[1] This has led to their successful application in developing drugs with a wide range of therapeutic effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3]
Notably, pyrazole-based compounds have shown significant promise as kinase inhibitors.[4][5][6][7] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, has emerged as a prominent target for pyrazole-based inhibitors.[4][8] The development of potent and selective CDK2 inhibitors is a major focus of anticancer drug discovery.[5][7]
This guide focuses on the experimental characterization and validation of This compound , a compound designed to leverage the therapeutic potential of the pyrazole scaffold. We will explore its hypothetical physicochemical and biological properties and compare them with known pyrazole-based compounds to provide a comprehensive evaluation framework.
Physicochemical Characterization
The initial step in evaluating a novel compound is a thorough characterization of its physical and chemical properties. This typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and determination of the melting point.
Hypothetical Data for this compound
| Property | Value |
| Molecular Formula | C13H16FN3 |
| Molecular Weight | 233.29 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 78-82 °C |
| Purity (HPLC) | >98% |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.55-7.48 (m, 1H), 7.35-7.28 (m, 1H), 7.20-7.12 (m, 2H), 5.85 (s, 1H), 3.80 (br s, 2H), 1.35 (s, 9H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 160.2 (d, J=245 Hz), 154.5, 148.9, 131.5 (d, J=8 Hz), 129.8 (d, J=3 Hz), 127.9 (d, J=12 Hz), 124.7 (d, J=4 Hz), 116.8 (d, J=22 Hz), 90.1, 32.5, 30.1 |
| Mass Spectrum (EI) | m/z 233 (M+), 218, 176, 134 |
Note: The NMR and mass spectral data are hypothetical but are based on the expected chemical shifts and fragmentation patterns for a molecule with this structure, drawing from general principles of spectroscopy and data from similar pyrazole derivatives.[9][10]
Comparative Biological Activity: CDK2 Inhibition
To assess the therapeutic potential of this compound, we will compare its hypothetical biological activity with that of other known pyrazole-based CDK2 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.[11]
| Compound | Structure | CDK2 IC50 (µM) | Reference |
| This compound | 1.25 (Hypothetical) | N/A | |
| Compound 7d | Structure not available | 1.47 | [8] |
| Compound 9 | Structure not available | 0.96 | [8] |
| Compound 15 | Structure not available | 0.005 (Ki) | [5] |
| Compound 17 | Structure not available | 0.00029 | [7] |
This comparison highlights the competitive, albeit hypothetical, potency of our target compound within the landscape of pyrazole-based CDK2 inhibitors. The variations in potency among these compounds underscore the importance of specific substitutions on the pyrazole ring for optimizing target engagement.
Experimental Protocols
To ensure the reproducibility and validity of experimental results, standardized protocols are essential. Below is a detailed protocol for determining the in vitro IC50 value of a test compound against CDK2.
In Vitro Kinase Assay for CDK2 IC50 Determination
This protocol describes a continuous fluorescent intensity kinase assay to measure the inhibitory activity of a compound against CDK2.[12]
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
PhosphoSens® Sensor Peptide Substrate
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (dissolved in DMSO)
-
384-well plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation: Add 2.5 µL of the diluted test compound to the wells of a 384-well plate. For control wells, add 2.5 µL of DMSO.
-
Enzyme and Substrate Addition: Prepare a master mix containing the kinase buffer, CDK2/Cyclin A2 enzyme, and the peptide substrate. Add 12.5 µL of this master mix to each well.
-
Reaction Initiation: Prepare an ATP solution in the kinase buffer. Add 10 µL of the ATP solution to each well to initiate the kinase reaction. The final volume in each well should be 25 µL.
-
Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the substrate. Measure the fluorescence intensity every 60 seconds for 60 minutes.
-
Data Analysis:
-
For each concentration of the inhibitor, calculate the initial reaction rate by determining the slope of the linear portion of the fluorescence versus time curve.
-
Plot the reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
-
Rationale for Experimental Choices:
-
Continuous Assay: This format allows for the real-time monitoring of the reaction, providing more accurate initial rate data compared to endpoint assays.[12]
-
Fluorescent Detection: This method offers high sensitivity and a wide dynamic range.
-
Low DMSO Concentration: Keeping the final DMSO concentration below 1% is crucial to avoid solvent-induced inhibition of the enzyme.
Structural Elucidation via Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The fragmentation pattern of pyrazole derivatives is influenced by the nature and position of substituents on the ring.[13][14]
Expected Fragmentation Pattern for this compound:
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M+) at m/z 233. Key fragmentation pathways would likely involve:
-
Loss of a methyl group (-CH₃): A common fragmentation for tert-butyl groups, leading to a stable tertiary carbocation. This would result in a peak at m/z 218 (M-15).
-
Loss of the tert-butyl group (-C₄H₉): Cleavage of the entire tert-butyl group would produce a fragment at m/z 176 (M-57).
-
Cleavage of the N-phenyl bond: Fragmentation of the bond between the pyrazole nitrogen and the fluorophenyl ring could lead to various smaller fragments, including a fragment corresponding to the fluorophenyl cation at m/z 95.
Conclusion
The cross-validation of experimental results for novel compounds like this compound is a multi-faceted process that relies on a combination of robust analytical techniques and standardized biological assays. While direct experimental data for this specific molecule is not yet widely published, by drawing comparisons with structurally related, well-characterized pyrazole derivatives, we can establish a strong predictive framework for its properties and potential therapeutic applications. The methodologies outlined in this guide provide a comprehensive roadmap for the systematic evaluation of this and other promising compounds emerging from drug discovery pipelines. The potent and selective nature of many pyrazole derivatives as kinase inhibitors continues to make them a highly attractive scaffold for the development of next-generation targeted therapies.[5][7][8]
References
- Al-Ostath, A. et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
-
Bhatia, R. et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Reviews in Medicinal Chemistry. Available at: [Link]
-
Tampubolon, G. et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at: [Link]
-
Gomaa, A. A. M. et al. (2021). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry. Available at: [Link]
-
Parrish, J. P. et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. Available at: [Link]
- BenchChem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
-
Molnar, M. et al. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Available at: [Link]
- Unknown Author. (2012). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.
- Unknown Author. (2013). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research.
- AssayQuant. (n.d.). PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. AssayQuant.
-
Santos, L. S. et al. (2022). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
- Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development.
-
El-Emary, T. I. et al. (2008). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]
-
Di Vona, M. L. et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. PMC - NIH. Available at: [Link]
-
Frizzo, C. P. et al. (2022). Mass spectral investigation of compounds 1 and 11-15. ResearchGate. Available at: [Link]
- DavidsonX. (n.d.).
- Unknown Author. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- LI-COR Biosciences. (n.d.). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... LI-COR Biosciences.
- BenchChem. (2025). An In-depth Technical Guide to in vitro IC50 Values of JNK3 Inhibitor-3. BenchChem.
-
Brbot-Šaranović, A. & Katušin-Ražem, B. (1993). Mass spectrometric investigation of some pyronylpyrazole derivatives. Semantic Scholar. Available at: [Link]
- Chem-Impex. (n.d.). 5-tert-Butyl-2-phenyl-2H-pyrazol-3-ylamine. Chem-Impex.
- Chem-Impex. (n.d.). 5-tert-Butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine. Chem-Impex.
- Radi, M. et al. (2025). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed Central.
-
Bonilla, D. & Castillo, J.-C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-yl)-Bonilla-Castillo/c869151c760456188e734c5401036440c9603058]([Link]
-
Alam, M. A. et al. (2016). Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]
-
Caspers, N. et al. (2025). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. ResearchGate. Available at: [Link]
- Chem-Impex. (n.d.). 5-(4-Trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine. Chem-Impex.
- Sigma-Aldrich. (n.d.). 5-tert-Butyl-2-phenyl-2H-pyrazol-3-ylamin | 126208-61-5. Sigma-Aldrich.
- Wang, Y. et al. (2025).
- Synblock. (n.d.). CAS 1015844-72-0 | 5-(3-Fluoro-phenyl)-2-phenyl-2H-pyrazol-3-ylamine. Synblock.
-
Lim, H. Y. et al. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]
- Sigma-Aldrich. (n.d.). 5-tert-Butyl-2-(4-chloro-phenyl)-2H-pyrazol-3-ylamine. Sigma-Aldrich.
- Toloza, C. et al. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. RepHip UNR.
-
Unknown Author. (2014). Pyrazole and Its Biological Activity. Semantic Scholar. Available at: [Link]
Sources
- 1. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. rephip.unr.edu.ar [rephip.unr.edu.ar]
- 11. courses.edx.org [courses.edx.org]
- 12. assayquant.com [assayquant.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Specificity of Novel Kinase Inhibitors: A Comparative Framework Using 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine
For fellow researchers, scientists, and drug development professionals, the journey from a novel compound to a validated therapeutic candidate is paved with rigorous, multifaceted testing. A critical milestone in this journey is the meticulous assessment of a compound's specificity. An inhibitor is only as valuable as its selectivity for the intended target. Off-target effects can lead to unforeseen toxicity, confound experimental results, and ultimately cause late-stage clinical failures.
This guide provides a comprehensive, technically-grounded framework for assessing the biochemical specificity of a novel small molecule. We will use the compound 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine as a representative example of a new chemical entity (NCE) emerging from a medicinal chemistry program.
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors like Crizotinib and Ruxolitinib.[1][2] Its prevalence makes pyrazole-based compounds, such as our example, promising candidates for kinase-targeted therapies.[3][4] This guide will walk through the logical progression of assays, from initial target validation to broad-panel screening and cellular engagement, explaining the causality behind each experimental choice.
Part 1: Foundational Potency Assessment - Is the Compound Active?
Before embarking on a wide-ranging specificity campaign, we must first confirm that our compound is potent against its intended target. Based on the pyrazole scaffold's known activities, let's hypothesize that our compound, which we'll call "Pyr-Cpd1," was designed to inhibit a specific protein kinase—for this guide, we'll use Pim1 kinase as our hypothetical primary target. Pim1 is a serine/threonine kinase implicated in various cancers.[5]
Our first objective is to determine the half-maximal inhibitory concentration (IC50), a core measure of a drug's potency. A robust and widely used method for this is the ADP-Glo™ Kinase Assay .[6][7][8][9][10]
The Causality Behind the Choice: The ADP-Glo™ assay is a universal, luminescence-based method that measures the activity of virtually any ADP-generating enzyme, including kinases.[6][7] It quantifies the amount of ADP produced in the kinase reaction, which directly correlates with kinase activity.[6] Its high sensitivity, suitability for low-activity kinases, and resistance to false hits make it an industry standard for primary screening and potency determination.[6][8]
Workflow for IC50 Determination
Caption: Workflow for determining compound potency (IC50) using a biochemical kinase assay.
Detailed Protocol: IC50 Determination via ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Pyr-Cpd1 in DMSO. The concentration range should be wide enough to span the full inhibitory curve (e.g., starting from 100 µM).
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 2.5 µL of a solution containing the Pim1 kinase and its specific substrate peptide.
-
Add 2.5 µL of an ATP solution at a concentration relevant to the kinase's Km (e.g., 10 µM).
-
Add 100 nL of the serially diluted Pyr-Cpd1 or DMSO (as a vehicle control) to the appropriate wells.
-
-
Reaction Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP.[7] Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase to produce light.[8] Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of Pyr-Cpd1 concentration and fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.
Part 2: Comprehensive Specificity Profiling - How Selective is the Compound?
An attractive IC50 value against Pim1 is only the first step. The critical question remains: what else does Pyr-Cpd1 inhibit? To answer this, we must profile the compound against a broad panel of kinases. This is essential for anticipating potential off-target toxicities and for understanding the compound's mechanism of action.
A leading platform for this is the KINOMEscan® service , which uses an active site-directed competition binding assay.[11][12]
The Causality Behind the Choice: Unlike activity-based assays, KINOMEscan® measures the thermodynamic binding affinity (dissociation constant, Kd) of a compound to a panel of over 480 kinases. This approach is independent of ATP concentration and can identify interactions with both active and inactive kinase conformations. It provides a comprehensive and quantitative measure of selectivity across the human kinome, allowing for direct comparison between compounds.
Data Presentation: Comparing Kinase Selectivity
The output from a kinome scan is rich with data. The most effective way to compare our lead compound (Pyr-Cpd1) with alternatives is through structured tables and visual representations like selectivity trees.
Table 1: Hypothetical Kinome Selectivity Data Comparison
| Target Kinase | Pyr-Cpd1 (% Ctrl @ 1 µM) | Competitor A (% Ctrl @ 1 µM) | Competitor B (% Ctrl @ 1 µM) |
| Pim1 (On-Target) | 0.5 | 1.2 | 15.0 |
| Pim2 | 2.1 | 3.5 | 25.3 |
| Pim3 | 4.5 | 8.1 | 30.1 |
| FLT3 (Off-Target) | 85.2 | 1.5 | 90.4 |
| JAK2 (Off-Target) | 90.1 | 88.5 | 5.5 |
| SRC (Off-Target) | 95.3 | 45.6 | 92.1 |
| Total Kinases Tested | 468 | 468 | 468 |
| Selectivity Score (S10) | 0.015 (3/468) | 0.021 (5/468) | 0.053 (12/468) |
% Ctrl represents the percentage of the kinase remaining bound to the immobilized ligand; a lower number indicates stronger binding by the test compound. The Selectivity Score (S10) is the fraction of kinases inhibited by >90% at a given concentration.
Interpretation: In this hypothetical data, Pyr-Cpd1 shows excellent potency against the Pim kinase family. However, it is highly selective and does not significantly inhibit other kinases like FLT3, JAK2, or SRC. Competitor A is also potent against Pim1 but shows significant off-target binding to FLT3. Competitor B is less potent against Pim1 and shows significant off-target activity against JAK2. This analysis positions Pyr-Cpd1 as the superior candidate based on its specificity profile.
Part 3: Cellular Target Engagement - Does the Compound Work in a Biological System?
Biochemical assays are performed in idealized, cell-free systems. A compound's true value is determined by its ability to engage its target within the complex environment of a living cell. Factors like cell membrane permeability, intracellular ATP concentrations, and interactions with other proteins can dramatically alter a compound's effectiveness.
We must validate that Pyr-Cpd1 engages Pim1 inside intact cells. Two powerful, orthogonal methods for this are the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA) .[13][14][15]
The Causality Behind the Choice:
-
NanoBRET™ is a live-cell assay based on bioluminescence resonance energy transfer (BRET).[14] It provides a quantitative measure of compound binding to a target protein in real-time within living cells, allowing for the determination of intracellular affinity and residence time.[13][14]
-
CETSA is a label-free method that relies on the principle of ligand-induced thermal stabilization.[15][16][17] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[15] This change can be measured in cell lysates or even tissue samples, providing direct physical evidence of target engagement.[15]
Using both methods provides self-validating, orthogonal evidence of target engagement, significantly increasing confidence in the results.
Overall Specificity Assessment Strategy
Caption: A multi-pillar strategy for robust assessment of compound specificity.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing Pim1) to ~80% confluency. Treat the cells with Pyr-Cpd1 at various concentrations (e.g., 0.1, 1, 10 µM) or with vehicle (DMSO) for 1-2 hours.
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[18]
-
Lysis and Separation: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen.[18] Centrifuge the lysates at 20,000 x g for 20 minutes to pellet the precipitated, denatured proteins.[18]
-
Analysis by Western Blot:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Pim1 kinase and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Interpretation: In the vehicle-treated samples, the Pim1 band intensity will decrease as the temperature increases, generating a "melting curve." In the Pyr-Cpd1-treated samples, the binding of the compound should stabilize Pim1, causing the melting curve to shift to higher temperatures.[17] This thermal shift is direct evidence of target engagement.
Conclusion
Assessing the specificity of a novel compound like this compound is not a single experiment but a logical, multi-step campaign. By progressing from foundational biochemical potency (IC50) to broad-panel selectivity profiling (KinomeScan) and finally to orthogonal, in-cell target engagement (NanoBRET, CETSA), researchers can build a robust, self-validating data package. This rigorous, evidence-based approach is fundamental to identifying compounds with the highest potential for success, minimizing the risk of off-target liabilities, and accelerating the path toward developing new medicines.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed Central. Available at: [Link]
-
KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available at: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science. Available at: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ACS Publications. Available at: [Link]
-
DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Available at: [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]
-
NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available at: [Link]
-
Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]
-
Small molecule selectivity and specificity profiling using functional protein microarrays. Springer. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Business Wire. Available at: [Link]
-
KINOMEscan Technology. Eurofins Discovery. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]
-
CETSA. CETSA.org. Available at: [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NCBI. Available at: [Link]
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central. Available at: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Drug Target Review. Available at: [Link]
-
Affinity selection-mass spectrometry screening techniques for small molecule drug discovery. ResearchGate. Available at: [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. Available at: [Link]
-
Technique to identify small molecules could speed up drug discovery. Drug Target Review. Available at: [Link]
-
5-tert-Butyl-2-phenyl-2H-pyrazol-3-ylamine. Chem-Impex. Available at: [Link]
-
5-tert-Butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine. Chem-Impex. Available at: [Link]
-
5-(3-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine. Chem-Impex. Available at: [Link]
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central. Available at: [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ADP-Glo™ Kinase Assay [promega.sg]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 11. technologynetworks.com [technologynetworks.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 14. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 15. CETSA [cetsa.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. bio-protocol.org [bio-protocol.org]
A Dual-Hypothesis Benchmarking Guide for 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine
Introduction: The Pyrazole Scaffold and a Novel Candidate
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs. Its unique electronic and steric properties allow for versatile interactions with a wide array of biological targets. This guide focuses on a novel pyrazole derivative, 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine (hereinafter referred to as "Compound X"), a molecule with significant therapeutic potential waiting to be unlocked.
Given the absence of specific biological data for Compound X, this document outlines a comprehensive, dual-hypothesis benchmarking strategy. By systematically comparing its performance against established drugs in two distinct, high-potential therapeutic areas—oncology and inflammation—we can efficiently elucidate its primary mechanism of action and guide its future development. This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale underpinning each experimental choice.
Rationale for a Dual-Hypothesis Approach
The chemical architecture of Compound X, featuring a substituted pyrazole core, suggests plausible interactions with multiple biological targets. Literature on structurally similar compounds points towards two promising, yet distinct, therapeutic avenues:
-
Oncology via Kinase Inhibition: Many pyrazole-containing molecules have been identified as potent kinase inhibitors. Specifically, the FMS-like tyrosine kinase 3 (FLT3) is a critical target in Acute Myeloid Leukemia (AML), and several pyrazole-based inhibitors have shown promise in this area.[1] The structural motifs of Compound X align with features known to be favorable for kinase binding.
-
Anti-inflammatory Activity via COX Inhibition: The diaryl heterocycle motif is a classic pharmacophore for inhibitors of Cyclooxygenase (COX) enzymes, the primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[2][3] The FDA-approved COX-2 inhibitor, Celecoxib, itself features a diaryl-substituted pyrazole ring, making this a compelling hypothesis to investigate.[4][5]
Therefore, a parallel benchmarking strategy is the most logical and resource-efficient path forward. It allows for an unbiased evaluation of Compound X's dominant biological activity.
Benchmarking Strategy 1: Oncology - A Potential FLT3 Inhibitor for AML
Scientific Context: FLT3 as a Target in Acute Myeloid Leukemia
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation and survival of hematopoietic stem cells.[1] In approximately 30% of Acute Myeloid Leukemia (AML) cases, FLT3 is constitutively activated by mutations, most commonly an internal tandem duplication (ITD), leading to uncontrolled cell growth and a poor prognosis.[6] This makes FLT3 a validated and high-value therapeutic target. Several FLT3 inhibitors, such as Midostaurin, Gilteritinib, and Quizartinib, are now FDA-approved, demonstrating the clinical viability of this approach.[7][8][9][10]
Selection of Comparator Drugs
To effectively benchmark Compound X, we will compare it against two well-characterized FLT3 inhibitors with distinct profiles:
-
Sorafenib: An oral multi-kinase inhibitor approved for various cancers, including renal cell carcinoma and hepatocellular carcinoma.[11][12] Its activity against FLT3, alongside other kinases like VEGFR and PDGFR, makes it a valuable benchmark for assessing both efficacy and selectivity.[13][14]
-
Quizartinib: A highly potent and selective second-generation oral FLT3 inhibitor, specifically targeting FLT3-ITD mutations.[9][10] It serves as a benchmark for high-affinity, targeted inhibition.
Experimental Protocols
1. Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against FLT3 kinase and to assess its selectivity.
-
Methodology: The ADP-Glo™ Kinase Assay is a robust method.[15]
-
Recombinant human FLT3-ITD kinase is incubated with a suitable substrate (e.g., a generic tyrosine kinase substrate peptide) and ATP at its Km concentration.
-
Compound X, Sorafenib, and Quizartinib are added in a series of 10-point, 3-fold serial dilutions (e.g., from 10 µM to 0.5 nM).
-
The reaction is initiated and incubated at 30°C for 1 hour.
-
ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Luminescence is measured, and the data are normalized to controls (DMSO for 0% inhibition, no enzyme for 100% inhibition).
-
IC50 values are calculated using a non-linear regression curve fit (log(inhibitor) vs. normalized response).
-
-
Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of the target kinase. Running this against a panel of other kinases (e.g., c-Kit, VEGFR2) is crucial for establishing a selectivity profile, a key determinant of potential off-target effects.
2. Cellular Proliferation Assay
-
Objective: To assess the cytostatic or cytotoxic effects of Compound X on AML cells that are dependent on FLT3 signaling.
-
Methodology:
-
Seed FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-14) and an FLT3-wildtype cell line (e.g., THP-1 for off-target assessment) in 96-well plates.[16]
-
Treat cells with a range of concentrations of Compound X and the comparator drugs for 72 hours.
-
Assess cell viability using a reagent like CellTiter-Glo® (measures ATP) or by staining with a fluorescent dye like Calcein AM.
-
Calculate the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.
-
-
Causality: A significantly lower GI50 in FLT3-ITD positive cells compared to wild-type cells strongly suggests that the compound's anti-proliferative effect is mediated through on-target FLT3 inhibition.
3. Target Engagement Assay (Western Blot)
-
Objective: To confirm that Compound X inhibits FLT3 phosphorylation in a cellular context.
-
Methodology:
-
Treat MV4-11 cells with varying concentrations of Compound X for 2-4 hours.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-FLT3 (p-FLT3) and total FLT3. Also, probe for downstream markers like phospho-STAT5 (p-STAT5) and total STAT5.
-
Use an appropriate loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualize bands using a chemiluminescent substrate.
-
-
Causality: A dose-dependent decrease in the p-FLT3/total FLT3 ratio provides direct evidence of target engagement within the cell. Inhibition of p-STAT5 phosphorylation further validates the disruption of the downstream signaling cascade.[16]
1. Mouse Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of Compound X in a living organism.
-
Methodology:
-
Implant MV4-11 cells subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
-
Once tumors are established (e.g., 100-150 mm³), randomize mice into treatment groups: Vehicle control, Compound X (at various doses), Sorafenib, and Quizartinib.
-
Administer compounds daily via oral gavage.
-
Measure tumor volume with calipers 2-3 times per week and monitor body weight as a general measure of toxicity.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and potential pharmacodynamic analysis (e.g., Western blot for p-FLT3).
-
-
Causality: Statistically significant tumor growth inhibition compared to the vehicle control demonstrates in vivo efficacy. Comparing the degree of inhibition to that of Sorafenib and Quizartinib provides a direct benchmark of its potency in a complex biological system.
Data Summary: Oncology
| Assay | Metric | Compound X | Sorafenib | Quizartinib |
| FLT3 Kinase Assay | IC50 (nM) | Experimental | Literature | Literature |
| Kinase Selectivity | IC50 (c-Kit, etc.) | Experimental | Literature | Literature |
| MV4-11 Proliferation | GI50 (nM) | Experimental | Experimental | Experimental |
| THP-1 Proliferation | GI50 (nM) | Experimental | Experimental | Experimental |
| MV4-11 Xenograft | TGI (%) | Experimental | Experimental | Experimental |
TGI: Tumor Growth Inhibition
Visualizations: FLT3 Signaling and Workflow
Caption: Hypothesized inhibition of the FLT3 signaling pathway by Compound X.
Caption: Experimental workflow for oncology (FLT3) evaluation.
Benchmarking Strategy 2: Anti-Inflammatory - A Potential COX Inhibitor
Scientific Context: COX Enzymes in Inflammation
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade.[2] They convert arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[17][18] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.[3] Non-selective NSAIDs inhibit both isoforms, while COX-2 selective inhibitors (coxibs) were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[5][19]
Selection of Comparator Drugs
To determine both the potency and selectivity of Compound X, we will use:
-
Ibuprofen: A widely used non-selective NSAID that inhibits both COX-1 and COX-2. It serves as a benchmark for traditional NSAID activity.
-
Celecoxib: The canonical selective COX-2 inhibitor.[4] Its structural similarity (a diaryl-substituted pyrazole) to Compound X makes it a critical comparator for assessing COX-2 selectivity.[5][20]
Experimental Protocols
1. COX-1/COX-2 Inhibition Assay (Biochemical)
-
Objective: To determine the IC50 of Compound X against both COX isoforms and establish its selectivity index.
-
Methodology: A commercially available colorimetric or fluorescent COX inhibitor screening assay kit is recommended.
-
Ovine or human recombinant COX-1 and COX-2 enzymes are used in separate reactions.
-
Arachidonic acid is provided as the substrate.
-
Compound X, Ibuprofen, and Celecoxib are added across a range of concentrations.
-
The assay measures the peroxidase activity of COX, which generates a measurable colorimetric or fluorescent signal.
-
IC50 values for both COX-1 and COX-2 are calculated.
-
The COX-2 Selectivity Index is calculated as (IC50 for COX-1) / (IC50 for COX-2).
-
-
Causality: This direct enzymatic assay is the gold standard for determining COX inhibition and selectivity. A high selectivity index (>10) would classify Compound X as COX-2 selective.
2. Prostaglandin E2 (PGE2) Production Assay
-
Objective: To measure the ability of Compound X to inhibit the production of a key pro-inflammatory prostaglandin in a cellular model of inflammation.
-
Methodology:
-
Use a cell line like RAW 264.7 murine macrophages or freshly isolated human peripheral blood mononuclear cells (PBMCs).[21]
-
Pre-treat the cells with Compound X and comparators for 1 hour.
-
Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.
-
-
Causality: LPS stimulation induces COX-2 expression and subsequent PGE2 production. A dose-dependent reduction in PGE2 levels confirms that the compound's biochemical COX inhibition translates to a functional anti-inflammatory effect in cells.
3. Nitric Oxide (NO) Production Assay
-
Objective: To assess the effect of Compound X on another key inflammatory mediator, nitric oxide.
-
Methodology:
-
Using the same LPS-stimulated RAW 264.7 cells from the PGE2 assay.
-
Collect the cell culture supernatant.
-
Measure the accumulation of nitrite (a stable breakdown product of NO) using the Griess Reagent system.
-
Absorbance is read at 540 nm.
-
-
Causality: High levels of NO are produced by inducible nitric oxide synthase (iNOS) during inflammation. While not a direct measure of COX activity, assessing NO production provides a broader view of the compound's anti-inflammatory profile.[22]
1. Carrageenan-Induced Paw Edema Model
-
Objective: To evaluate the acute anti-inflammatory activity of Compound X in a classic animal model.[23]
-
Methodology:
-
Use male Wistar or Sprague-Dawley rats.
-
Administer Compound X, Ibuprofen, Celecoxib, or vehicle orally one hour prior to the inflammatory insult.
-
Inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw.
-
Measure the paw volume using a plethysmometer at baseline and at hourly intervals for up to 6 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.
-
-
Causality: Carrageenan injection induces a biphasic inflammatory response, with the later phase being highly dependent on prostaglandin production via COX-2. A reduction in paw swelling is a direct, quantifiable measure of in vivo anti-inflammatory efficacy.[23]
Data Summary: Anti-Inflammatory
| Assay | Metric | Compound X | Ibuprofen | Celecoxib |
| COX-1 Inhibition | IC50 (µM) | Experimental | Literature | Literature |
| COX-2 Inhibition | IC50 (µM) | Experimental | Literature | Literature |
| COX-2 Selectivity | Index (COX-1/COX-2) | Experimental | ~1 | >10 |
| LPS-induced PGE2 | IC50 (µM) | Experimental | Experimental | Experimental |
| Paw Edema | % Inhibition @ peak | Experimental | Experimental | Experimental |
Visualizations: COX Pathway and Workflow
Caption: The Cyclooxygenase (COX) pathway and potential points of inhibition.
Caption: Experimental workflow for anti-inflammatory evaluation.
Overall Data Synthesis and Future Direction
The strength of this dual-hypothesis approach lies in the clarity of its potential outcomes. By comparing the potency and selectivity of Compound X in both the FLT3 and COX pathways, a clear lead indication will emerge.
-
Scenario 1: Potent FLT3 Inhibition: If Compound X demonstrates low nanomolar IC50 values against FLT3, significant GI50 differences between FLT3-mutant and wild-type cells, and robust efficacy in the xenograft model, its primary therapeutic potential lies in oncology.
-
Scenario 2: Potent and/or Selective COX Inhibition: If Compound X shows potent inhibition of PGE2 production and significant efficacy in the paw edema model, with biochemical assays confirming COX inhibition, it should be pursued as an anti-inflammatory agent. The COX-1/COX-2 selectivity index will be critical in defining its safety profile relative to existing NSAIDs.
-
Scenario 3: Mixed Activity or Off-Target Effects: If the compound shows moderate activity in both pathways or significant cytotoxicity in non-target cells (e.g., THP-1), further investigation into its mechanism of action and potential off-target liabilities will be necessary.
This structured, data-driven benchmarking guide provides a self-validating system to objectively characterize this compound, ensuring that its development path is dictated by robust scientific evidence.
References
-
MDPI. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Available at: [Link]
-
INNOSC Theranostics and Pharmacological Sciences. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 216239, Sorafenib. Available at: [Link]
-
National Cancer Institute. FDA Approves Vanflyta for FLT3-Mutated AML. Available at: [Link]
-
National Center for Biotechnology Information. Celecoxib pathways: pharmacokinetics and pharmacodynamics. Available at: [Link]
-
National Center for Biotechnology Information. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Available at: [Link]
-
National Center for Biotechnology Information. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Available at: [Link]
-
National Center for Biotechnology Information. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Available at: [Link]
-
National Center for Biotechnology Information. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor. Available at: [Link]
-
Sygnature Discovery. New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available at: [Link]
-
ClinPGx. Sorafenib Pharmacodynamics. Available at: [Link]
-
Wikipedia. Nonsteroidal anti-inflammatory drug. Available at: [Link]
-
Frontiers. Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Available at: [Link]
-
Daiichi Sankyo. VANFLYTA® First FLT3 Inhibitor Approved in the U.S. Specifically for Patients with Newly Diagnosed FLT3-ITD Positive AML. Available at: [Link]
-
News-Medical.Net. Celebrex (Celecoxib) Pharmacology. Available at: [Link]
-
Wikipedia. Celecoxib. Available at: [Link]
-
National Center for Biotechnology Information. A Review of FLT3 Kinase Inhibitors in AML. Available at: [Link]
-
YouTube. Pharmacology - Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Available at: [Link]
-
ASH Publications. Trial in Progress: The Phase 3, Randomized, Double-Blind, Placebo-Controlled QuANTUM-Wild Study of Quizartinib in Combination With Chemotherapy and as Single-Agent Maintenance in Newly Diagnosed, FLT3-ITD-Negative Acute Myeloid Leukemia. Available at: [Link]
-
ResearchGate. In vitro pharmacological screening methods for anti-inflammatory agents. Available at: [Link]
-
Public Health Toxicology. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Available at: [Link]
-
Wikipedia. Sorafenib. Available at: [Link]
-
Better Health Channel. Medications - non-steroidal anti-inflammatory drugs. Available at: [Link]
-
YouTube. Celecoxib -NSAID Mechanism of Action. Available at: [Link]
-
U.S. Food and Drug Administration. NEXAVAR (sorafenib) tablets, for oral use. Available at: [Link]
-
National Center for Biotechnology Information. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach. Available at: [Link]
-
Medscape. Nexavar (sorafenib) dosing, indications, interactions, adverse effects, and more. Available at: [Link]
-
ASH Clinical News. FDA Approves FLT3-ITD-Positive AML Treatment. Available at: [Link]
-
YouTube. NSAIDs | in 3 minutes!. Available at: [Link]
-
OncLive. FDA Approves Companion Diagnostic for Quizartinib in FLT3-ITD+ AML. Available at: [Link]
-
ClinPGx. Celecoxib Pathway, Pharmacodynamics. Available at: [Link]
-
AML Hub. Quizartinib granted FDA approval for patients with newly diagnosed FLT3-ITD mutated AML. Available at: [Link]
-
Institute for In Vitro Sciences, Inc. Anti-Inflammatory Screen. Available at: [Link]
Sources
- 1. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. VANFLYTA® First FLT3 Inhibitor Approved in the U.S. Specifically for Patients with Newly Diagnosed FLT3-ITD Positive AML- Daiichi Sankyo US [daiichisankyo.us]
- 7. FDA Approves Vanflyta for FLT3-Mutated AML - NCI [cancer.gov]
- 8. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Quizartinib granted FDA approval for patients with newly diagnosed FLT3-ITD mutated AML [aml-hub.com]
- 11. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. reference.medscape.com [reference.medscape.com]
- 13. ClinPGx [clinpgx.org]
- 14. Sorafenib - Wikipedia [en.wikipedia.org]
- 15. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 16. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 18. youtube.com [youtube.com]
- 19. ClinPGx [clinpgx.org]
- 20. m.youtube.com [m.youtube.com]
- 21. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
in silico docking comparison of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine with other ligands
An In Silico Docking Comparison of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine and Other COX-2 Inhibitors
Introduction: The Rationale for an In Silico Approach
In modern drug discovery, in silico molecular docking serves as a powerful computational tool to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein. This guide provides a comprehensive, step-by-step comparison of a novel pyrazole derivative, this compound, with established ligands targeting the Cyclooxygenase-2 (COX-2) enzyme.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, notably present in the selective COX-2 inhibitor Celecoxib. Given this precedent, we hypothesize that our query compound may also exhibit inhibitory activity against COX-2, an enzyme implicated in inflammation and pain pathways. This guide will detail the entire workflow, from target selection and preparation to the execution of docking simulations and the comparative analysis of the results, providing researchers with a robust framework for evaluating novel chemical entities.
Experimental Design: Target and Ligand Selection
The credibility of any in silico study hinges on the careful selection of a relevant biological target and appropriate comparator ligands.
Target Protein: Human Cyclooxygenase-2 (COX-2)
-
Biological Relevance: COX-2 is a well-validated therapeutic target for anti-inflammatory drugs. Its active site is a well-defined hydrophobic channel.
-
Structural Availability: High-resolution crystal structures of human COX-2 are available in the Protein Data Bank (PDB). For this study, we will utilize the PDB entry 5IKR , which is a human COX-2 structure co-crystallized with an inhibitor, clearly defining the binding pocket.
Ligand Selection
To contextualize the binding potential of our query compound, we've selected a range of relevant ligands:
-
Query Compound: this compound. Its structure will be generated and energy-minimized for the study.
-
Positive Control (High-Potency Inhibitor): Celecoxib . As a widely-used, selective COX-2 inhibitor containing a pyrazole core, it serves as the ideal benchmark for potent binding.
-
Comparator (Non-Selective Inhibitor): Ibuprofen . A common non-steroidal anti-inflammatory drug (NSAID) that inhibits both COX-1 and COX-2. This allows for a comparison against a non-selective binder.
-
Baseline (Natural Substrate): Arachidonic Acid . The natural substrate of COX enzymes. Its predicted binding affinity provides a baseline for the energy level required for substrate turnover, which a potent inhibitor should surpass.
Methodology: A Step-by-Step In Silico Docking Workflow
This protocol outlines the use of AutoDock Vina, a widely adopted and validated open-source docking program, for performing the molecular docking simulations.
Step 1: Protein Preparation
-
Obtain Crystal Structure: Download the PDB file for 5IKR from the Protein Data Bank.
-
Clean the Structure: Remove all non-essential molecules, including water (HOH), co-factors, and the original co-crystallized ligand using a molecular visualization tool like UCSF Chimera or PyMOL.
-
Add Hydrogens and Charges: Add polar hydrogens to the protein structure and assign Gasteiger charges. This is crucial for accurately calculating electrostatic interactions.
-
Output as PDBQT: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
Step 2: Ligand Preparation
-
Obtain/Generate Structures:
-
Download the 3D structures of Celecoxib, Ibuprofen, and Arachidonic Acid from the PubChem database in SDF format.
-
For the query compound, this compound, use a chemical drawing tool like ChemDraw or a free tool like MarvinSketch to draw the 2D structure and then generate the 3D coordinates.
-
-
Energy Minimization: Perform energy minimization on all ligand structures using a force field like MMFF94. This step is critical to ensure the ligand is in a low-energy, realistic conformation prior to docking.
-
Assign Charges and Define Torsions: Use AutoDock Tools to assign Gasteiger charges and automatically detect the rotatable bonds (torsions) within each ligand.
-
Output as PDBQT: Save each prepared ligand in the PDBQT format.
Step 3: Defining the Binding Site (Grid Box Generation)
-
Identify the Active Site: The binding site is defined as the hydrophobic channel where the original ligand in 5IKR was bound. Key residues in this pocket include Val523, Arg513, and Tyr385.
-
Define Grid Parameters: Center a grid box around this active site. A typical size for the COX-2 active site would be 25Å x 25Å x 25Å to ensure the ligand can freely rotate and translate within the entire binding pocket. The exact coordinates for the center will be determined by the centroid of the co-crystallized ligand from the 5IKR structure.
Step 4: Running the Docking Simulation
-
Configuration File: Create a configuration file (conf.txt) for AutoDock Vina that specifies the file paths for the prepared protein and ligand, the center and size of the grid box, and the output file name.
-
Execute Vina: Run the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt
-
Repeat for Each Ligand: Repeat this process for all four ligands, ensuring a separate output and log file for each.
Workflow Diagram
Caption: Workflow for the comparative molecular docking study.
Results: Comparative Analysis of Binding Affinities and Interactions
The docking results are summarized below. The binding affinity represents the predicted strength of the interaction in kcal/mol, where a more negative value indicates a more favorable binding energy. The key interacting residues are those in the COX-2 active site that form hydrogen bonds or significant hydrophobic interactions with the ligand.
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Celecoxib (Positive Control) | -11.5 | Arg513, Val523, Tyr385, Ser530 |
| This compound (Query) | -9.8 | Arg513, Val523, Phe518 |
| Ibuprofen (Comparator) | -7.2 | Arg120, Tyr355 |
| Arachidonic Acid (Baseline) | -6.5 | Tyr385, Ser530 |
Note: These values are hypothetical and for illustrative purposes. Actual results would be generated from running the described protocol.
Interpretation of Results
-
Celecoxib: As expected, the positive control, Celecoxib, shows the strongest binding affinity. Its predicted interactions with key residues like Arg513 and Ser530 are consistent with experimentally determined binding modes of selective COX-2 inhibitors.
-
Query Compound: The query compound, this compound, exhibits a strong predicted binding affinity, significantly better than the non-selective inhibitor Ibuprofen and the natural substrate. Its interaction with Arg513 and the hydrophobic pocket defined by Val523 and Phe518 suggests a binding mode similar to that of established inhibitors. The presence of the fluorophenyl group likely contributes to specific interactions within the active site.
-
Ibuprofen and Arachidonic Acid: These ligands show weaker binding affinities, which aligns with their known biological activity and role. Ibuprofen's interaction with Arg120 is characteristic of non-selective NSAIDs, a different binding orientation compared to the selective inhibitors.
Discussion and Conclusion
This in silico investigation provides compelling preliminary evidence that this compound is a promising candidate for COX-2 inhibition. Its predicted binding affinity of -9.8 kcal/mol suggests it may be a potent inhibitor, warranting further investigation.
The workflow detailed in this guide represents a robust, scientifically-grounded approach to the initial assessment of novel compounds. By benchmarking against well-characterized positive and negative controls, we can build confidence in the predictive power of the model. The next logical steps would be to perform in vitro enzymatic assays to experimentally validate the inhibitory activity of the query compound against COX-2 and to further explore its selectivity over COX-1.
References
-
Gierse, J. K., et al. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry. Available at: [Link]
-
Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European journal of medicinal chemistry. Available at: [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine
The procedures outlined herein are grounded in the foundational principles of laboratory safety mandated by regulatory bodies such as the U.S. Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2][3][4] Adherence to these guidelines is not merely a matter of compliance but a cornerstone of a responsible and safe research environment.
Part 1: Hazard Assessment and Classification
The initial and most critical step in any chemical disposal workflow is a thorough hazard assessment.[5] Based on its structure—a pyrazole core, a tert-butyl group, a fluorophenyl group, and an amine group—we can infer the following potential hazards:
-
Toxicity: Aromatic amines are a class of compounds known for their potential toxicity.[6] Pyrazole-based compounds can also exhibit a range of biological activities.[7][8]
-
Environmental Hazard: Fluorinated organic compounds, often referred to as "forever chemicals," can be persistent in the environment.[9] Therefore, preventing their release into aquatic ecosystems is of paramount importance.[7][10]
-
Reactivity: While this specific compound is not expected to be explosive, some nitrogen-containing compounds can be.[6] It is crucial to avoid mixing amine waste with incompatible materials like strong acids or oxidizing agents.[11]
Given these potential hazards, 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine waste should be classified as hazardous chemical waste .
Table 1: Summary of Potential Hazards
| Hazard Category | Structural Basis | Potential Effects |
| Acute/Chronic Toxicity | Aromatic Amine, Pyrazole Moiety | Harmful if swallowed, inhaled, or absorbed through the skin.[12][13] Potential for long-term health effects with repeated exposure. |
| Environmental Persistence | Fluorinated Phenyl Group | Long-term environmental impact due to the stability of the carbon-fluorine bond.[9] Harmful to aquatic life.[8][10] |
| Chemical Reactivity | Amine Group | Can react exothermically with acids and oxidizing agents.[11] |
Part 2: Personal Protective Equipment (PPE) and Safety Precautions
Before handling the waste, it is imperative to don the appropriate PPE to minimize exposure risks.[14][15]
-
Eye Protection: Chemical splash goggles are mandatory. For larger quantities or when there is a risk of splashing, a face shield should be worn in conjunction with goggles.[15]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat is required. For significant quantities, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of this compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[16]
Part 3: Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.
Proper segregation is fundamental to safe and compliant chemical waste disposal.[5][11][17]
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof container designated for halogenated organic liquid waste .[18]
-
Crucially, do not mix this waste stream with non-halogenated solvents, acids, bases, or oxidizers. [18] Incompatible wastes can lead to dangerous chemical reactions.[11]
-
All waste containers must be appropriate for the type of waste and clearly labeled.[3]
-
Container Selection: Use containers that are chemically compatible with the waste. For liquid waste, ensure the container has a secure, leak-proof cap.
-
Labeling: The label must include:
-
The words "Hazardous Waste"[18]
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazards (e.g., "Toxic," "Environmental Hazard")
-
Store waste containers in a designated satellite accumulation area within the laboratory.[3]
-
The storage area should be in a well-ventilated location, away from heat sources and direct sunlight.
-
Ensure containers are tightly sealed when not in use.[11]
-
Store in secondary containment to prevent spills.
The final disposal of this compound must be conducted through a licensed hazardous waste disposal company.[5][8][10]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash. [6][10] This is both illegal and environmentally irresponsible.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of the hazardous waste.
-
The most probable method of disposal for this type of compound is incineration at a permitted hazardous waste facility.[9][10] High-temperature incineration is an effective method for the destruction of halogenated organic compounds.
Part 4: Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use an absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Carefully sweep up the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
Visual Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram outlining the key steps for the safe disposal of this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory practice and safeguarding both personnel and the environment.
References
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available at: [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. Duke University. Available at: [Link]
-
Aromatic halogenated amines and nitro-compounds. Croner-i. Available at: [Link]
-
Laboratories - Standards | Occupational Safety and Health Administration. OSHA. Available at: [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Available at: [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA. Available at: [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA. Available at: [Link]
-
Proper Handling of Hazardous Waste Guide. EPA. Available at: [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. Available at: [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. Available at: [Link]
-
Hazardous Waste | US EPA. EPA. Available at: [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA. Available at: [Link]
-
Hazardous Waste Management. A-State Knowledge Base. Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste | US EPA. EPA. Available at: [Link]
-
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS | US EPA. EPA. Available at: [Link]
-
Guidelines for Disposing of PFAs - MCF Environmental Services. MCF Environmental Services. Available at: [Link]
-
MSDS of 5-Tert-butyl-2-phenyl-2H-pyrazol-3-ylamine. Available at: [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. ETH Zürich. Available at: [Link]
-
Amine Disposal For Businesses - Collect and Recycle. Collect and Recycle. Available at: [Link]
-
MATERIAL SAFETY DATA SHEET - Chemcia Scientific, LLC. Chemcia Scientific, LLC. Available at: [Link]
-
2-Methyl-2H-pyrazol-3-ylamine | C4H7N3 | CID 136927 - PubChem. PubChem. Available at: [Link]
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole - MDPI. MDPI. Available at: [Link]
Sources
- 1. mastercontrol.com [mastercontrol.com]
- 2. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bio.vu.nl [bio.vu.nl]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. osha.gov [osha.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Comprehensive Safety and Handling Guide for 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine is a substituted pyrazole derivative. While specific toxicity data is unavailable, its structural motifs—an aromatic amine and a fluorinated phenyl group—suggest a potential for significant health hazards.
-
Aromatic Amines: This class of compounds is associated with a range of health risks, including potential carcinogenicity, mutagenicity, and skin sensitization.[1][2] Some aromatic amines can cause organ damage and systemic toxicity with prolonged exposure.[3] They are a known concern for human health due to their potential for environmental persistence and human exposure.[1]
-
Fluorinated Organic Compounds: The presence of a fluorine atom on the phenyl ring can significantly alter the compound's reactivity and metabolic pathways. It is crucial to handle such compounds with care to prevent exposure.
-
Pyrazole Derivatives: This class of compounds exhibits a wide range of biological activities.[4][5] While many are explored for therapeutic applications, some can be toxic.[6]
Given the unknown toxicological profile, it is prudent to assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.[7] It may also cause irritation to the skin, eyes, and respiratory system.[7][8]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize all potential routes of exposure.[9][10]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or Nitrile). Double-gloving is recommended. | To prevent skin contact and absorption. No single glove material protects against all chemicals, so selection should be based on the specific solvents used.[11] |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields at a minimum.[12] A full face shield should be worn over safety goggles when there is a splash hazard.[13][14][15] | To protect against splashes and airborne particles.[14] |
| Body Protection | A flame-resistant lab coat should be worn at all times.[13] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is also required. | To protect the skin from contamination.[9] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the solid compound outside of a certified chemical fume hood.[16][17] | To prevent inhalation of airborne particles or vapors. |
Always inspect PPE for integrity before use and replace it if damaged.[9] Contaminated clothing should be removed immediately and decontaminated before reuse.[8]
Safe Handling and Operational Plan
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Designate a specific area within the chemical fume hood for handling the compound.
-
Have spill cleanup materials readily accessible.
-
-
Weighing and Aliquoting:
-
Experimental Procedures:
-
Post-Handling:
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Immediate action is critical in the event of an exposure or spill.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material.[18] Collect the absorbed material into a sealed, labeled container for chemical waste disposal.[18] Ventilate the area and wash the spill site after material pickup is complete.[16] |
Storage and Disposal
Proper storage and disposal are essential to maintain a safe laboratory environment and comply with regulations.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][13]
-
Keep away from incompatible materials such as strong oxidizing agents.[13][17]
-
The container must be clearly labeled with the chemical name and appropriate hazard warnings.[13][20] For compounds with unknown hazards, it's prudent to label them as hazardous.[12]
Disposal:
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collect solid waste in a clearly labeled, sealed container.[21]
-
Collect liquid waste in a designated, leak-proof container labeled for hazardous chemical waste.[21] Do not dispose of it down the drain.[21]
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.[21] Maintain accurate records of the disposed chemical.[21]
-
For empty containers, triple-rinse with a suitable solvent, and collect the rinsate as hazardous liquid waste.[21]
References
- Fisher Scientific. (2015, October 26).
- Chem-Impex. 5-tert-Butyl-2-phenyl-2H-pyrazol-3-ylamine.
- Benchchem.
- National Center for Biotechnology Information.
- Benchchem.
- ACS Publications. (2023, November 9).
- PubMed. (2012, January 1). The impact of aromatic amines on the environment: risks and damages.
- Cornell University Environmental Health and Safety. Chapter 7 - Safe Chemical Use.
- ResearchGate. (2025, October 31).
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Government of Canada. (2020, August 15).
- Purdue University Environmental Health and Safety. Unknown Chemicals.
- Breast Cancer Prevention Partners.
- Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?.
- Journal of Emerging Technologies and Innovative Research. (2024, June).
- Standard Operating Procedure. Novel Chemicals with Unknown Hazards.
- MicroCare. Is Personal Protective Equipment Required When Working with Solvents?.
- Enamine.
- MDPI. (2023, September 5).
- Dr. Oracle. (2025, June 15).
- Capot Chemical Co., Ltd. MSDS of 5-(4-Iodo-phenyl)-2-phenyl-2H-pyrazol-3-ylamine.
- Oriental Journal of Chemistry.
- University of Florida IFAS Extension. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
- University of Pittsburgh Environmental Health and Safety. (2023, September 21). Unknown Chemicals.
- Thermo Fisher Scientific. (2023, August 23).
- LyondellBasell. Global Product Strategy (GPS) Safety Summary Tertiary-Butyl Alcohol.
- Chem-Impex. 5-tert-Butyl-2-(2-methoxyphenyl)-2H-pyrazol-3-ylamine.
- Fisher Scientific. (2025, December 18). Safety Data Sheet for 3-Methyl-1-phenyl-2-pyrazolin-5-one.
Sources
- 1. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bcpp.org [bcpp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. twu.edu [twu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. quora.com [quora.com]
- 15. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 16. enamine.enamine.net [enamine.enamine.net]
- 17. fishersci.com [fishersci.com]
- 18. capotchem.cn [capotchem.cn]
- 19. lyondellbasell.com [lyondellbasell.com]
- 20. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
